molecular formula C9H15NO3S B15564047 Mycobacidin CAS No. 28223-69-0

Mycobacidin

Katalognummer: B15564047
CAS-Nummer: 28223-69-0
Molekulargewicht: 217.29 g/mol
InChI-Schlüssel: CSOJYIADHHNGRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c11-7-6-14-8(10-7)4-2-1-3-5-9(12)13/h8H,1-6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOJYIADHHNGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275924, DTXSID80871750
Record name Acidomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Oxo-1,3-thiazolidin-2-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-35-5, 28223-69-0
Record name 4-Oxo-2-thiazolidinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mycobacidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acidomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Oxo-1,3-thiazolidin-2-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 539-35-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOBACIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX05P33K8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Biosynthesis of Mycobacidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Anti-Tubercular Antibiotic from Streptomyces

Abstract

Mycobacidin (B1220996), also known as actithiazic acid, cinnamonin, and acidomycin, is a potent anti-tubercular agent first discovered in 1952. Produced by various species of the genus Streptomyces, this antibiotic exhibits highly selective activity against Mycobacterium tuberculosis. For decades, its unique sulfur-containing 4-thiazolidinone (B1220212) ring structure and its biosynthetic origins remained a subject of significant interest. Recent breakthroughs have led to the identification and characterization of the this compound biosynthetic gene cluster (myb) in Streptomyces virginiae, unveiling the intricate enzymatic machinery responsible for its formation. This technical guide provides a comprehensive overview of the history of this compound's discovery, its antimicrobial properties, and a detailed examination of its biosynthetic pathway. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes involved in the study of this important natural product.

Introduction

The mid-20th century was a golden era for antibiotic discovery, with soil-dwelling actinomycetes, particularly the genus Streptomyces, proving to be a prolific source of novel therapeutic agents. In 1952, four independent research groups simultaneously reported the discovery of a new antibiotic with remarkable and specific activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound was variously named this compound, actithiazic acid, cinnamonin, and acidomycin, reflecting its independent discovery from different Streptomyces species, including Streptomyces virginiae, Streptomyces acidomyceticus, Streptomyces lavendulae, and Streptomyces cinnamonensis[1].

This compound's selective action against M. tuberculosis and its unique chemical structure, featuring a 4-thiazolidinone ring, have sustained scientific interest for over half a century. The recent elucidation of its biosynthetic pathway has not only solved a long-standing puzzle but has also opened new avenues for the bioengineering of novel anti-tubercular drugs. This guide aims to consolidate the historical and recent findings on this compound, providing a technical resource for the scientific community.

Quantitative Data Summary

Antimicrobial Activity of this compound

This compound exhibits a narrow but potent spectrum of activity, primarily targeting Mycobacterium tuberculosis. Its efficacy is significantly diminished against other bacteria and fungi. The minimum inhibitory concentrations (MICs) are summarized below.

Organism Strain MIC (µM) MIC (µg/mL) Reference
Mycobacterium tuberculosisDrug-Susceptible & Drug-Resistant Strains0.096 - 6.20.02 - 1.34[2][3][4][5]
Non-tuberculous mycobacteria-> 1000> 217[2][3][4][5]
Gram-positive pathogens-> 1000> 217[2][3][4][5]
Gram-negative pathogens-> 1000> 217[2][3][4][5]
Physicochemical Properties of this compound (Actithiazic Acid)
Property Value Reference
Molecular FormulaC₉H₁₅NO₃S[1]
Molecular Weight217.29 g/mol [1]
AppearanceCrystalline solid[1]
Melting Point139-140 °C[1]
SolubilitySoluble in methanol, ethanol, acetone; slightly soluble in water[1]

Experimental Protocols

Fermentation of Streptomyces virginiae for this compound Production (Historical Protocol)

This protocol is based on the general methods described in the early literature for antibiotic production from Streptomyces.

  • Inoculum Preparation: A culture of Streptomyces virginiae is grown in a suitable liquid medium, such as tryptone-yeast extract broth, for 48-72 hours at 28°C on a rotary shaker.

  • Production Medium: A production medium is prepared, typically containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.

  • Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v) and incubated for 5-7 days at 28°C with vigorous aeration and agitation.

  • Monitoring: The production of this compound can be monitored by taking samples at regular intervals and performing bioassays against a sensitive strain of Mycobacterium or by analytical methods such as HPLC.

Extraction and Purification of this compound (General Protocol)

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

  • Harvesting: After fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The supernatant is acidified to pH 2-3 with an acid (e.g., HCl) and extracted with an equal volume of an organic solvent such as ethyl acetate (B1210297) or n-butanol. The extraction is typically repeated 2-3 times.

  • Concentration: The organic phases are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica (B1680970) Gel Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, such as chloroform (B151607) and methanol, to separate the components.

  • Fraction Analysis: The collected fractions are analyzed for antimicrobial activity and purity (e.g., by TLC or HPLC). Fractions containing pure this compound are pooled and the solvent is evaporated.

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system (e.g., hot water or ethanol-water mixture).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for M. tuberculosis

This protocol is based on the standardized broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. A growth control (no drug) and a sterility control (no bacteria) are included.

  • Incubation: The plate is sealed and incubated at 37°C in a humidified atmosphere with 5% CO₂ for 7-14 days.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.

In Vitro Characterization of this compound Biosynthetic Enzymes

The following are summarized protocols for the in vitro assays of the key enzymes in the this compound biosynthetic pathway.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 1 mM 7-oxoheptanoate, 2 mM S-adenosylmethionine (SAM) or L-lysine as the amino donor, 0.2 mM pyridoxal (B1214274) 5'-phosphate (PLP), 0.2 mM dithiothreitol (B142953) (DTT), and 10 µM of purified MybC enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours.

  • Analysis: The reaction is quenched, and the formation of 7-aminoheptanoate is analyzed by LC-MS.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 1 mM 7-aminoheptanoate, 2 mM ATP, 10 mM MgCl₂, 4 mM sodium acetate, and 10 µM of purified MybD enzyme.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours.

  • Analysis: The reaction is deproteinized and the production of N-acetyl-7-aminoheptanoate is analyzed by LC-MS.

  • Enzyme Reconstitution: The [4Fe-4S] cluster of the purified MybB enzyme is reconstituted under anaerobic conditions using Fe(NH₄)₂(SO₄)₂ and Na₂S.

  • Reaction Mixture: Under anaerobic conditions, prepare a reaction mixture containing the reconstituted MybB enzyme, N-acetyl-7-aminoheptanoate, SAM, and a reducing agent such as sodium dithionite.

  • Incubation: Incubate the reaction at room temperature for several hours.

  • Analysis: The formation of this compound is monitored by LC-MS.

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces virginiae starts from the primary metabolite 7-oxoheptanoate. The pathway involves three key enzymatic steps catalyzed by the products of the myb gene cluster.

Mycobacidin_Biosynthesis cluster_0 This compound Biosynthetic Pathway 7-oxoheptanoate 7-oxoheptanoate 7-aminoheptanoate 7-aminoheptanoate 7-oxoheptanoate->7-aminoheptanoate MybC (Aminotransferase) + SAM/Lysine N-acetyl-7-aminoheptanoate N-acetyl-7-aminoheptanoate 7-aminoheptanoate->N-acetyl-7-aminoheptanoate MybD (ATP-grasp) + ATP, Acetate This compound This compound N-acetyl-7-aminoheptanoate->this compound MybB (Radical SAM Enzyme) + SAM, [Fe-S]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Discovery and Characterization

The overall workflow for the discovery and characterization of a novel antibiotic like this compound from a Streptomyces strain is a multi-step process.

Experimental_Workflow cluster_1 Discovery and Characterization Workflow Streptomyces_Isolation Isolation of Streptomyces Strain Fermentation Fermentation & Production Streptomyces_Isolation->Fermentation Genome_Sequencing Genome Sequencing Streptomyces_Isolation->Genome_Sequencing Extraction_Purification Extraction & Purification Fermentation->Extraction_Purification Structure_Elucidation Structure Elucidation (NMR, MS) Extraction_Purification->Structure_Elucidation Antimicrobial_Assay Antimicrobial Activity Assay Extraction_Purification->Antimicrobial_Assay Gene_Cluster_ID Biosynthetic Gene Cluster Identification Genome_Sequencing->Gene_Cluster_ID Heterologous_Expression Heterologous Expression & Gene Inactivation Gene_Cluster_ID->Heterologous_Expression Enzyme_Characterization In Vitro Enzyme Characterization Gene_Cluster_ID->Enzyme_Characterization Heterologous_Expression->Enzyme_Characterization

Caption: General experimental workflow for antibiotic discovery.

Conclusion

The journey of this compound, from its discovery in 1952 to the recent elucidation of its biosynthetic pathway, exemplifies the enduring importance of natural product research. This technical guide has provided a consolidated resource on the history, antimicrobial properties, and biosynthesis of this significant anti-tubercular agent. The detailed protocols and visual workflows are intended to aid researchers in the fields of microbiology, biochemistry, and drug discovery. The understanding of the myb gene cluster and its enzymatic products not only provides a complete picture of this compound's biogenesis but also offers a powerful toolkit for synthetic biology approaches to generate novel analogs with improved therapeutic properties. The continued exploration of Streptomyces and their metabolic potential, guided by modern genomic and analytical techniques, promises to yield further discoveries in the ongoing battle against infectious diseases.

References

An In-Depth Technical Guide to the Mechanism of Action of Mycobacidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacidin (B1220996), also known as acidomycin, actithiazic acid, and cinnamonin, is a narrow-spectrum antibiotic with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its primary target, the downstream metabolic consequences of target inhibition, and mechanisms of resistance. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Tuberculosis remains a significant global health threat, necessitating the discovery and development of novel therapeutics with unique mechanisms of action. This compound, a natural product, has long been recognized for its selective antimycobacterial properties. This document serves as a technical resource for researchers, outlining the core principles of this compound's activity.

Core Mechanism of Action: Inhibition of Biotin (B1667282) Synthesis

The primary molecular target of this compound is biotin synthase (BioB) , a critical enzyme in the biotin biosynthesis pathway of M. tuberculosis. Biotin is an essential cofactor for several carboxylases involved in crucial metabolic processes, including fatty acid biosynthesis, amino acid metabolism, and the tricarboxylic acid cycle.[1][2] By inhibiting BioB, this compound effectively starves the bacterium of this vital cofactor, leading to cell growth arrest and death.

This compound acts as a competitive inhibitor of BioB.[2] This inhibition is thought to occur due to the structural similarity between this compound and dethiobiotin, the natural substrate of BioB.

Unproductive Cleavage of S-Adenosylmethionine (SAM)

In addition to competitive inhibition, this compound has been shown to stimulate the unproductive cleavage of S-adenosylmethionine (SAM) by the radical SAM enzyme BioB. This process generates a toxic metabolite, 5'-deoxyadenosine, which may contribute to the overall antibacterial effect of this compound.[2]

Quantitative Data

The following tables summarize the key quantitative parameters related to the activity of this compound.

Table 1: Inhibitory Activity of this compound against Biotin Synthase (BioB)

ParameterValueReference
Inhibition Constant (Ki)~ 1 µM[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Mycobacterium tuberculosis

M. tuberculosis StrainMIC Range (µM)Reference
Drug-susceptible and drug-resistant strains0.096 - 6.2[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Biotin Synthase (BioB) Activity Assay

This protocol describes a general enzymatic assay to measure the activity of BioB.

Materials:

  • Purified BioB enzyme

  • Dethiobiotin (substrate)

  • S-adenosylmethionine (SAM) (co-substrate)

  • Sodium dithionite (B78146) (reducing agent)

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • Quenching solution (e.g., acid or organic solvent)

  • Analytical system (e.g., HPLC or LC-MS) for product detection

Protocol:

  • Prepare a reaction mixture containing assay buffer, SAM, and sodium dithionite in an anaerobic environment.

  • Add the purified BioB enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrate, dethiobiotin.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture using HPLC or LC-MS to quantify the amount of biotin produced.

A spectrophotometric method can also be employed by monitoring the decrease in absorbance of a chromogenic substrate that reacts with the product.[4][5]

This compound Accumulation Assay in M. tuberculosis

This protocol outlines a method to measure the intracellular accumulation of this compound.

Materials:

  • M. tuberculosis culture

  • Radiolabeled this compound (e.g., with ¹⁴C or ³H) or a sensitive LC-MS/MS method for unlabeled compound

  • Culture medium

  • Washing buffer (e.g., phosphate-buffered saline)

  • Lysis buffer

  • Scintillation counter or LC-MS/MS instrument

Protocol:

  • Grow M. tuberculosis to the desired cell density.

  • Incubate the bacterial culture with a known concentration of labeled or unlabeled this compound for various time points.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet multiple times with cold washing buffer to remove extracellular this compound.

  • Lyse the cells using an appropriate method (e.g., sonication, bead beating).

  • If using a radiolabeled compound, measure the radioactivity in the cell lysate using a scintillation counter.

  • If using an unlabeled compound, quantify the amount of this compound in the lysate using a validated LC-MS/MS method.[6]

  • Normalize the intracellular concentration to the cell number or total protein content.

Selection and Characterization of this compound-Resistant Mutants

This protocol describes the process of generating and analyzing this compound-resistant mutants.

Protocol:

  • Selection of Mutants:

    • Plate a large population of M. tuberculosis on solid medium containing a concentration of this compound that is inhibitory to the wild-type strain.

    • Incubate the plates until resistant colonies appear.

  • Phenotypic Characterization:

    • Determine the MIC of this compound for the resistant isolates to confirm the level of resistance.

  • Genotypic Characterization:

    • Isolate genomic DNA from the resistant mutants.

    • Perform whole-genome sequencing (WGS) to identify mutations that are not present in the wild-type parent strain.[7][8][9][10][11]

    • Focus on mutations in the bioB gene and other genes in the biotin biosynthesis pathway, as well as potential efflux pump genes or regulatory genes.

Visualizations

Signaling Pathway

Mycobacidin_Mechanism_of_Action This compound's Impact on Biotin-Dependent Metabolic Pathways This compound This compound BioB Biotin Synthase (BioB) This compound->BioB Inhibits Biotin Biotin BioB->Biotin Catalyzes Dethiobiotin Dethiobiotin Dethiobiotin->BioB Substrate Metabolism Essential Metabolic Pathways (Fatty Acid Synthesis, Amino Acid Metabolism, TCA Cycle) Biotin->Metabolism Essential Cofactor Growth_Inhibition Bacterial Growth Inhibition and Cell Death Metabolism->Growth_Inhibition Disruption leads to

Caption: Inhibition of Biotin Synthase by this compound.

Experimental Workflow

Experimental_Workflow Workflow for Characterizing this compound's Mechanism of Action start Start in_vitro_assay In vitro BioB Activity Assay start->in_vitro_assay accumulation_assay This compound Accumulation Assay in M. tb start->accumulation_assay resistance_study Selection of Resistant Mutants start->resistance_study metabolomics Metabolomic Analysis of Treated M. tb start->metabolomics quantify_inhibition Quantify Ki and IC50 in_vitro_assay->quantify_inhibition conclusion Elucidate Mechanism of Action quantify_inhibition->conclusion determine_uptake Determine Intracellular Concentration accumulation_assay->determine_uptake determine_uptake->conclusion wgs Whole Genome Sequencing resistance_study->wgs identify_mutations Identify Resistance Mutations wgs->identify_mutations identify_mutations->conclusion pathway_analysis Identify Affected Metabolic Pathways metabolomics->pathway_analysis pathway_analysis->conclusion

Caption: Experimental workflow for mechanism of action studies.

Mechanisms of Resistance

The primary mechanism of resistance to this compound identified to date is the overexpression of the target enzyme, BioB . This leads to a higher intracellular concentration of the enzyme, requiring a greater concentration of the antibiotic to achieve the same level of inhibition.[2] Further research using whole-genome sequencing of resistant mutants is necessary to identify other potential resistance mechanisms, such as mutations in the BioB active site that reduce this compound binding, or the upregulation of efflux pumps.

Secondary Mechanisms and Off-Target Effects

Currently, the inhibition of biotin synthesis is considered the principal mechanism of action of this compound. While the generation of a toxic SAM cleavage product contributes to its efficacy, significant off-target effects have not been extensively reported. The narrow spectrum of activity of this compound suggests a high degree of specificity for the mycobacterial BioB enzyme.[1]

Conclusion

This compound's targeted inhibition of biotin synthase in M. tuberculosis presents a compelling mechanism of action for the development of new anti-tuberculosis drugs. Its high specificity and potent activity make it an attractive lead compound. This technical guide provides a foundational understanding of its molecular interactions and the experimental approaches required for its further investigation. Future research should focus on a more detailed characterization of resistance mechanisms, a comprehensive analysis of its impact on the mycobacterial metabolome, and the exploration of its potential for synergistic combinations with other anti-tuberculosis agents.

References

Mycobacidin: A Potent Inhibitor of Biotin Synthase with Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacidin, also known as acidomycin, is a natural product that exhibits selective and potent inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its mechanism of action involves the competitive inhibition of biotin (B1667282) synthase (BioB), a critical enzyme in the final step of the biotin biosynthetic pathway. This pathway is essential for the survival and pathogenesis of M. tuberculosis, making it an attractive target for the development of novel antitubercular agents. This technical guide provides a comprehensive overview of this compound as a biotin synthase inhibitor, including its inhibitory kinetics, detailed experimental protocols for assessing its activity, and a visualization of the relevant biochemical pathways and experimental workflows.

Introduction

The rise of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of new antibiotics with novel mechanisms of action. The biotin biosynthesis pathway represents a promising target as it is essential for the bacterium and absent in humans.[1] Biotin, a vital cofactor for several carboxylases, plays a crucial role in fatty acid biosynthesis, amino acid metabolism, and the tricarboxylic acid cycle.[2] this compound (acidomycin) has been identified as a potent inhibitor of this pathway, specifically targeting biotin synthase (BioB).[1]

Biotin synthase is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the insertion of a sulfur atom into dethiobiotin (B101835) to form biotin.[2] This complex reaction involves the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates the sulfur insertion cascade.[2] this compound's structural similarity to dethiobiotin allows it to act as a competitive inhibitor of BioB, effectively blocking the production of biotin and leading to bacterial growth inhibition.[1]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound against biotin synthase and its whole-cell efficacy against M. tuberculosis have been quantitatively characterized. The following tables summarize the key kinetic and microbiological data.

Table 1: Inhibitory Constant (Ki) of this compound against Biotin Synthase

Enzyme SourceInhibitorKi (µM)Inhibition TypeReference
Mycobacterium tuberculosis BioBThis compound (Acidomycin)~1Competitive[3][4][5][6][7]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Mycobacterium tuberculosis

M. tuberculosis StrainMIC (µM)Reference
Drug-susceptible and drug-resistant strains0.096 - 6.2[3][4][5][6]

Table 3: Specificity of this compound Activity

OrganismActivityMIC (µM)Reference
Non-tuberculosis mycobacteriaInactive> 1000[3][4][5][6]
Gram-positive and Gram-negative pathogensInactive> 1000[3][4][5][6]

Signaling and Biosynthetic Pathways

The following diagrams illustrate the biotin biosynthetic pathway and the mechanism of its inhibition by this compound.

Biotin_Biosynthesis_Pathway cluster_pimeloyl Pimeloyl-ACP Synthesis cluster_biotin_ring Biotin Ring Assembly Malonyl_ACP Malonyl-ACP Pimeloyl_ACP Pimeloyl-ACP Malonyl_ACP->Pimeloyl_ACP BioC, BioH (in E. coli) KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB (Biotin Synthase) Inhibitor This compound Inhibitor->DTB Structural Analog BioB (Biotin Synthase) BioB (Biotin Synthase) Inhibitor->BioB (Biotin Synthase) Competitive Inhibition in_vitro_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - Purified BioB - DTB, SAM - this compound - Buffers B Set up reaction mixtures in anaerobic chamber A->B C Pre-incubate at 37°C B->C D Initiate with BioB C->D E Incubate at 37°C D->E F Terminate reaction E->F G Quantify Biotin Product (HPLC or Microbiological Assay) F->G H Data Analysis: - Determine initial velocities - Lineweaver-Burk plot - Calculate Ki G->H mic_determination_workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare M. tuberculosis inoculum C Inoculate wells with bacteria A->C B Prepare serial dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 14-21 days C->D E Visually assess bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F competitive_inhibition cluster_enzyme Biotin Synthase (E) cluster_substrate Dethiobiotin (S) cluster_inhibitor This compound (I) cluster_complexes Complexes cluster_product Biotin (P) E E ES ES E->ES + S EI EI E->EI + I S S I I ES->E + P P P

References

Unveiling the Blueprint: A Technical Guide to the Identification and Characterization of the Mycobacidin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and characterization of the mycobacidin (B1220996) biosynthetic gene cluster (BGC). This compound, a potent antitubercular agent, has garnered significant interest for its specific activity against Mycobacterium tuberculosis. Understanding its biosynthesis is paramount for the development of novel therapeutics. This document outlines the genetic basis of this compound production, details the functions of the key biosynthetic enzymes, and provides comprehensive experimental protocols for researchers in the field.

The this compound Biosynthetic Gene Cluster (myb)

The this compound biosynthetic gene cluster (myb) was identified in the soil-dwelling bacterium Streptomyces virginiae ISP-5094.[1] The cluster is composed of a concise set of genes responsible for the entire biosynthetic pathway, starting from the precursor 7-oxoheptanoate.

Gene Organization and Function

The myb gene cluster consists of five key open reading frames (ORFs). The functions of these genes have been elucidated through genomic analysis and in vitro enzymatic assays.

GeneProposed FunctionAnnotation
mybB Catalyzes the dual sulfur insertion to form the 4-thiazolidinone (B1220212) ring.Radical S-adenosylmethionine (SAM) enzyme, Biotin (B1667282) synthase homolog
mybC Transamination of 7-oxoheptanoate.Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase
mybD ATP-dependent carboxylation or a related activation step.ATP-grasp protein
orf-1 Potential role in the early steps of the pathway.PLP-dependent aminotransferase
orf1 Potential modification of an intermediate.Putative acetyltransferase

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a fascinating example of the interplay between primary and secondary metabolism, showing homology to the biotin biosynthetic pathway.[1] The pathway commences with the precursor 7-oxoheptanoate and proceeds through a series of enzymatic modifications to yield the final this compound structure, which is characterized by a heptanoate (B1214049) chain linked to a unique 4-thiazolidinone core.[1]

This compound Biosynthetic Pathway cluster_precursor Precursor cluster_pathway This compound Biosynthesis Pimeloyl-CoA Pimeloyl-CoA 7-Oxoheptanoate 7-Oxoheptanoate Pimeloyl-CoA->7-Oxoheptanoate Reduction Intermediate_1 7-Aminoheptanoate intermediate 7-Oxoheptanoate->Intermediate_1 MybC (Transamination) Intermediate_2 Activated Intermediate Intermediate_1->Intermediate_2 MybD (ATP-grasp) This compound This compound Intermediate_2->this compound MybB (Sulfur Insertion & Cyclization) Radical SAM, [Fe-S] cluster

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the this compound BGC.

Identification of the this compound BGC: A Workflow

The identification of a silent BGC requires a systematic approach combining bioinformatics and molecular biology techniques.

BGC Identification Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro / In Vivo Validation A Genome Sequencing of Streptomyces virginiae ISP-5094 B Genome Mining using antiSMASH to identify putative BGCs A->B C BLAST analysis of candidate genes (e.g., Radical SAM enzymes, aminotransferases) B->C D Identification of the myb gene cluster based on gene co-localization C->D E Gene Cloning & Heterologous Expression of myb genes in E. coli D->E F Protein Purification (e.g., His-tag affinity chromatography) E->F G Enzymatic Assays with purified Myb proteins and predicted substrates F->G H LC-MS analysis to detect biosynthetic intermediates and final product G->H I Confirmation of this compound Production H->I

Figure 2: Experimental workflow for BGC identification.
Heterologous Expression and Purification of Myb Proteins

Objective: To produce and purify recombinant Myb proteins for in vitro characterization.

Protocol:

  • Gene Cloning:

    • The open reading frames of mybB, mybC, mybD, orf-1, and orf1 are amplified from the genomic DNA of S. virginiae ISP-5094 using PCR with high-fidelity polymerase.

    • The PCR products are cloned into an expression vector, such as pET-28b(+), which incorporates an N-terminal His6-tag for affinity purification.

    • The integrity of the cloned genes is confirmed by Sanger sequencing.

  • Protein Expression:

    • The expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28b(+)). The culture is grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Protein Purification (under native conditions):

    • Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Cells are lysed by sonication on ice.

    • The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • The supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

    • The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • The His6-tagged protein is eluted with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

    • The purity of the eluted protein is assessed by SDS-PAGE.

    • The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5) and stored at -80°C.

In Vitro Enzymatic Assays

Objective: To functionally characterize the enzymes of the this compound biosynthetic pathway.

3.3.1. MybC (Aminotransferase) Assay:

  • Reaction Mixture:

    • 50 mM HEPES buffer (pH 7.5)

    • 1 mM 7-oxoheptanoate (substrate)

    • 2 mM S-adenosylmethionine (SAM) (amino donor)

    • 0.2 mM Pyridoxal 5'-phosphate (PLP) (cofactor)

    • 0.2 mM Dithiothreitol (DTT)

    • 10 µM purified MybC enzyme

  • Procedure:

    • The reaction components are combined in a microcentrifuge tube.

    • The reaction is initiated by the addition of the MybC enzyme.

    • The mixture is incubated at 37°C for 3 hours.

    • The reaction is quenched by the addition of an equal volume of methanol.

    • The mixture is centrifuged to pellet the precipitated protein.

    • The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the aminated product.

3.3.2. MybD (ATP-grasp) Assay:

  • Reaction Mixture:

    • 50 mM HEPES buffer (pH 7.5)

    • 1 mM 7-aminoheptanoate intermediate (product from MybC reaction)

    • 4 mM Sodium acetate

    • 2 mM ATP

    • 10 mM MgCl2

    • 10 µM purified MybD enzyme

  • Procedure:

    • The reaction components are combined.

    • The reaction is initiated by adding the MybD enzyme.

    • The mixture is incubated at room temperature for 2 hours.

    • The reaction is stopped and prepared for analysis as described for the MybC assay.

    • The supernatant is analyzed by LC-MS.[1]

3.3.3. MybB (Radical SAM Sulfurtransferase) Assay:

  • Reaction Mixture (Anaerobic conditions are required):

    • 50 mM HEPES buffer (pH 7.5)

    • 1 mM activated intermediate (product from MybD reaction)

    • 1 mM SAM

    • 1 mM Sodium sulfide (B99878) (sulfur source)

    • 1 mM Sodium dithionite (B78146) (reducing agent)

    • 2 mM DTT

    • 100 µM purified and reconstituted MybB enzyme (containing the [Fe-S] cluster)

  • Procedure:

    • The assay is performed in an anaerobic glovebox.

    • The reaction components are combined.

    • The reaction is initiated by the addition of the MybB enzyme.

    • The mixture is incubated at room temperature for 6 hours.

    • The reaction is quenched and prepared for analysis as previously described.

    • The supernatant is analyzed by LC-MS to detect the formation of this compound.[1]

Quantitative Data

Currently, detailed quantitative data such as the kinetic parameters (Km, kcat) for the Myb enzymes and the production yields of this compound in Streptomyces virginiae have not been extensively reported in the available literature. Further research is required to establish these metrics, which are crucial for optimizing the biosynthetic pathway for industrial applications.

EnzymeSubstrate(s)KmkcatCatalytic Efficiency (kcat/Km)
MybB Activated Intermediate, SAM, SulfideNot AvailableNot AvailableNot Available
MybC 7-Oxoheptanoate, SAMNot AvailableNot AvailableNot Available
MybD 7-Aminoheptanoate intermediate, ATPNot AvailableNot AvailableNot Available
Production ParameterValueConditions
This compound Yield Not AvailableData from wild-type or engineered S. virginiae strains is not currently published.

Conclusion and Future Directions

The identification and characterization of the this compound biosynthetic gene cluster represent a significant advancement in our understanding of the biosynthesis of this important antitubercular agent. The elucidation of the functions of the Myb enzymes provides a foundation for the chemoenzymatic synthesis of this compound and its analogs. Future research should focus on the detailed kinetic characterization of the biosynthetic enzymes, the elucidation of the regulatory mechanisms governing the expression of the myb cluster, and the heterologous expression of the entire BGC in a high-yield production host. These efforts will be instrumental in unlocking the full therapeutic potential of this compound and developing new strategies to combat tuberculosis.

References

Acidomycin: A Technical Guide to its Early Antitubercular Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early-to-recent studies of acidomycin, an antibiotic with selective and potent activity against Mycobacterium tuberculosis. This document outlines the quantitative antitubercular effects of acidomycin, details the experimental protocols used in its evaluation, and visualizes its mechanism of action.

Introduction: A Renewed Look at a Classic Antibiotic

Acidomycin, also known as actithiazic acid, was first discovered in 1952, isolated from various Streptomyces species including S. virginiae, S. acidomyceticus, S. lavendulae, and S. cinnamonensis[1]. Despite demonstrating significant and selective in vitro activity against M. tuberculosis, it was largely neglected due to a lack of in vivo efficacy in early studies[1]. However, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, there has been a renewed interest in this historical antibiotic[1]. Recent comprehensive investigations have shed light on its precise mechanism of action, revealing it to be a potent inhibitor of biotin (B1667282) synthesis, a critical metabolic pathway for the bacterium[2][3][4].

Quantitative Antitubercular Activity

Acidomycin has demonstrated potent activity against a range of drug-susceptible, MDR, and XDR strains of M. tuberculosis. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that completely inhibits visible growth, are summarized below. The activity is stereospecific, with the natural (S)-(-)-enantiomer being the most active form[1].

CompoundM. tuberculosis Strain(s)MIC (µM)Notes
(S)-(-)-Acidomycin Wild Type H37Rv0.6In biotin-free 7H9 medium[1].
(R)-(+)-Acidomycin Wild Type H37Rv7.7The unnatural enantiomer, 13-fold less active[1].
(±)-Acidomycin (Racemic) Wild Type H37Rv1.6Approximately 2.5-fold less active than the natural enantiomer[1].
(±)-Acidomycin (Racemic) 25 contemporary strains (including drug-sensitive, MDR, and XDR)0.096 - 6.2Maintained excellent activity across a wide range of clinical isolates[1][2][3][4][5].
(±)-Acidomycin (Racemic) M. africanum0.2Active against other members of the M. tuberculosis complex[1].
(±)-Acidomycin (Racemic) M. bovis BCG1.3Active against other members of the M. tuberculosis complex[1].
Acidomycin Various mycobacteria1.2 - 46.0General range required to inhibit mycobacterial growth in vitro[1].
Acidomycin Gram-positive and Gram-negative bacteria, fungi> 1000Demonstrates high selectivity for mycobacteria[1][2][3][4][5].

Mechanism of Action: Targeting Biotin Synthesis

Acidomycin functions as a biotin antimetabolite[1]. Its structural similarity to biotin allows it to competitively inhibit biotin synthase (BioB), a key enzyme in the final stage of the biotin biosynthesis pathway[2][3][4]. This inhibition depletes the intracellular biotin supply, which is essential for the activity of acetyl-CoA carboxylase, a vital enzyme in fatty acid synthesis.

Furthermore, acidomycin's interaction with BioB stimulates the unproductive cleavage of S-adenosylmethionine (SAM), a co-substrate of the enzyme, leading to the generation of the toxic metabolite 5'-deoxyadenosine[2][3][4]. This dual-action mechanism contributes to its potent antitubercular effect. A significant finding is that acidomycin selectively accumulates inside M. tuberculosis, which provides a basis for its potent and selective activity[1][2][3][4].

Acidomycin_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_Biotin_Pathway Biotin Biosynthesis Pathway Acidomycin_ext Acidomycin (External) Accumulation Selective Accumulation Acidomycin_int Acidomycin (Intracellular) Accumulation->Acidomycin_int Transport BioB Biotin Synthase (BioB) Acidomycin_int->BioB Competitive Inhibition (Ki ≈ 1 µM) DTB Dethiobiotin (DTB) DTB->BioB Biotin Biotin BioB->Biotin dADO 5'-deoxyadenosine (Toxic) BioB->dADO Stimulates Unproductive Cleavage SAM S-Adenosylmethionine (SAM) SAM->BioB

Caption: Mechanism of acidomycin's antitubercular action.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of acidomycin's antitubercular effects.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of acidomycin against M. tuberculosis is the microplate-based Alamar Blue assay.

  • Preparation of Inoculum: M. tuberculosis strains are cultured in a suitable broth medium, such as Middlebrook 7H9 supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol, to mid-log phase. The bacterial suspension is then diluted to a standardized concentration.

  • Drug Dilution: A serial dilution of acidomycin is prepared in a 96-well microplate.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the drug dilutions. Control wells (no drug) are included.

  • Incubation: The microplates are incubated at 37°C for a defined period, typically 5-7 days. Early studies noted that the inhibitory activity of acidomycin is dependent on the incubation period and the size of the inoculum[1].

  • Growth Assessment: A resazurin-based indicator (like Alamar Blue) is added to each well. Viable, metabolically active bacteria will reduce the blue resazurin (B115843) to the pink resorufin. The MIC is determined as the lowest drug concentration that prevents this color change.

Biotin Antagonism Assay

To confirm that acidomycin acts as a biotin antimetabolite, MIC assays are repeated with the addition of exogenous biotin to the culture medium.

  • Protocol: The MIC determination protocol is followed as described above.

  • Modification: The 7H9 growth medium is supplemented with varying concentrations of biotin.

  • Observation: The antitubercular activity of acidomycin is fully antagonized by the presence of biotin in the medium, confirming its mechanism of action targets the biotin synthesis pathway[1].

In Vivo Efficacy Studies (Historical Context)

Early in vivo studies, which led to the initial disinterest in acidomycin, typically involved infecting mice with M. tuberculosis and subsequently treating them with the antibiotic.

  • Infection Model: Mice are infected intravenously or via aerosol with a virulent strain of M. tuberculosis (e.g., H37Rv).

  • Treatment: At a specified time post-infection, treatment with acidomycin is initiated. The drug is administered through a suitable route (e.g., oral gavage, subcutaneous injection) at various doses.

  • Evaluation: The efficacy of the treatment is assessed by monitoring survival rates or by determining the bacterial load (colony-forming units, CFUs) in the lungs and spleen at different time points.

  • Outcome: Historically, acidomycin was found to be inactive in these in vivo infection models[1].

Experimental_Workflow cluster_Isolation Isolation & Synthesis cluster_InVitro In Vitro Evaluation cluster_MoA Mechanism of Action Studies Isolation Isolation from Streptomyces spp. MIC_Assay MIC Determination (vs. M. tb strains) Isolation->MIC_Assay Synthesis Chemical Synthesis of Enantiomers Synthesis->MIC_Assay Biotin_Assay Biotin Antagonism Assay MIC_Assay->Biotin_Assay Selectivity_Assay Selectivity Screening (vs. other microbes) MIC_Assay->Selectivity_Assay Biochem_Assay Biochemical Assays (BioB Inhibition) MIC_Assay->Biochem_Assay Accumulation_Study Cellular Accumulation Studies Biochem_Assay->Accumulation_Study Resistance_Study Resistance Studies Accumulation_Study->Resistance_Study

Caption: General experimental workflow for acidomycin evaluation.

Conclusion and Future Directions

The early disinterest in acidomycin due to its lack of in vivo efficacy may have been premature. Modern research has thoroughly characterized its potent and selective in vitro antitubercular activity and its specific mechanism of action against biotin synthase[1][2][3][4]. The difficulty in generating spontaneous resistance to acidomycin in M. tuberculosis further highlights its potential[1][2][3][4]. Future research should focus on overcoming the pharmacokinetic challenges that may have led to its poor in vivo performance. Strategies such as prodrug development or novel delivery systems could potentially unlock the therapeutic value of this re-emerging antibiotic in the fight against tuberculosis.

References

The Selective Activity of Mycobacidin Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacidin, a natural product produced by Streptomyces species, demonstrates potent and selective antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this selectivity, focusing on its targeted inhibition of biotin (B1667282) biosynthesis and its differential accumulation within mycobacterial cells. This document outlines key experimental protocols for assessing this compound's efficacy and mechanism of action and presents quantitative data and visual workflows to support further research and development of this compound-based anti-tubercular agents.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This compound, also known as actithiazic acid, has long been recognized for its narrow-spectrum activity, specifically targeting M. tuberculosis while showing minimal to no effect on other bacteria, including other mycobacterial species and Gram-positive and Gram-negative organisms.[1] This inherent selectivity makes this compound an attractive lead compound for developing targeted therapies that could minimize off-target effects and the development of resistance. This guide delves into the core principles of this compound's selective activity, providing a comprehensive resource for the scientific community.

Mechanism of Action: Targeting Biotin Biosynthesis

The primary molecular target of this compound within M. tuberculosis is the essential enzyme biotin synthase (BioB) .[1] BioB is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the final step in the biotin biosynthesis pathway: the insertion of a sulfur atom into dethiobiotin (B101835) to form biotin. Biotin is an indispensable cofactor for several carboxylases involved in crucial metabolic processes, including fatty acid biosynthesis, which is vital for the integrity of the unique mycobacterial cell wall.

This compound's inhibitory action stems from its structural analogy to biotin. This resemblance allows it to act as a competitive inhibitor of BioB, binding to the enzyme's active site and preventing the conversion of dethiobiotin to biotin.[1] The disruption of this pathway leads to a deficiency in essential biotin-dependent metabolic functions, ultimately resulting in the cessation of growth and cell death.

dot

cluster_biotin_pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition by this compound Dethiobiotin Dethiobiotin BioB Biotin Synthase (BioB) Dethiobiotin->BioB Substrate Biotin Biotin BioB->Biotin Catalyzes This compound This compound Inhibition Competitive Inhibition This compound->Inhibition Inhibition->BioB

Caption: Mechanism of this compound's inhibition of biotin synthesis.

The Basis of Selectivity: Differential Accumulation

The remarkable selectivity of this compound for M. tuberculosis over other bacteria, such as Escherichia coli, is primarily attributed to a significant difference in its intracellular accumulation.[1] Studies have shown that this compound accumulates to a much higher concentration within M. tuberculosis cells. In contrast, its accumulation in E. coli is approximately 30-fold lower.[1] This differential uptake or retention mechanism ensures that a therapeutically effective concentration of the inhibitor is reached at its target (BioB) only in M. tuberculosis, while other bacteria remain unaffected. The precise transporters or cellular factors responsible for this selective accumulation are an active area of research.

dot

cluster_mtb Mycobacterium tuberculosis cluster_ecoli Escherichia coli cluster_outcome Biological Outcome Mycobacidin_ext Extracellular this compound Mtb_cell High Intracellular Accumulation Mycobacidin_ext->Mtb_cell Efficient Uptake/ Retention Ecoli_cell Low Intracellular Accumulation Mycobacidin_ext->Ecoli_cell Inefficient Uptake/ Efflux Inhibition Inhibition of Biotin Synthesis Mtb_cell->Inhibition No_effect No Significant Inhibition Ecoli_cell->No_effect

Caption: Differential accumulation of this compound.

Quantitative Data on Antimicrobial Activity

MicroorganismTypeMIC (μM)Reference
Mycobacterium tuberculosis H37RvTubercle bacillus0.096 - 6.2[2][3]
Non-tuberculous mycobacteriaAtypical mycobacteria> 1000[2][3]
Staphylococcus aureusGram-positive> 1000[2][3]
Escherichia coliGram-negative> 1000[2][3]

Note: Data presented for Acidomycin, a stereoisomer of this compound, which exhibits the same mechanism of action and selective accumulation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is adapted from standard mycobacterial susceptibility testing methods.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • This compound stock solution (in DMSO).

  • M. tuberculosis H37Rv culture in mid-log phase.

  • 96-well microplates.

  • Plate reader for measuring optical density (OD) at 600 nm or a resazurin-based viability indicator.

Procedure:

  • Prepare a serial two-fold dilution of this compound in a 96-well plate using the supplemented 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Adjust the turbidity of the M. tuberculosis H37Rv culture to a McFarland standard of 0.5, and then dilute it 1:100 in the supplemented 7H9 broth.

  • Inoculate each well of the 96-well plate with 100 µL of the diluted bacterial suspension.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, determine the MIC, which is the lowest concentration of this compound that inhibits visible growth. This can be assessed by measuring the OD600 or by adding a viability dye like resazurin (B115843) and observing the color change.

Drug Accumulation Assay

This protocol outlines a method to quantify the intracellular concentration of this compound.

Materials:

  • M. tuberculosis and E. coli cultures.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., sonication buffer).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Grow M. tuberculosis and E. coli cultures to mid-log phase.

  • Expose the cultures to a defined concentration of this compound for a specified time.

  • Harvest the cells by centrifugation and wash them three times with cold PBS to remove extracellular drug.

  • Resuspend the cell pellets in a known volume of lysis buffer and lyse the cells (e.g., by bead beating or sonication).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Extract this compound from the supernatant using an appropriate organic solvent.

  • Analyze the extracted sample by LC-MS to quantify the intracellular concentration of this compound.

  • Normalize the drug concentration to the total intracellular protein concentration or cell number.

In Vitro Characterization of this compound Biosynthetic Enzyme (MybB)

This protocol describes a general workflow for the in vitro assay of MybB, a key radical SAM enzyme in this compound biosynthesis.

Materials:

  • Purified His-tagged MybB enzyme.

  • Substrate for MybB (e.g., a synthesized precursor in the this compound pathway).

  • S-adenosylmethionine (SAM).

  • Dithiothreitol (DTT).

  • HEPES buffer (pH 7.5).

  • LC-MS system.

Procedure:

  • Overexpress the mybB gene (e.g., in E. coli) and purify the His-tagged protein.

  • Set up the enzymatic reaction in an anaerobic environment (e.g., a glove box) to protect the iron-sulfur clusters of the radical SAM enzyme.

  • The reaction mixture should contain HEPES buffer, purified MybB, the substrate, SAM, and DTT.

  • Incubate the reaction at 37°C for a defined period (e.g., 3 hours).

  • Quench the reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the reaction mixture by LC-MS to detect the product of the MybB-catalyzed reaction.

dot

cluster_workflow Experimental Workflow: MybB In Vitro Assay start Start overexpression Overexpress and Purify His-tagged MybB start->overexpression reaction_setup Set up Anaerobic Enzymatic Reaction overexpression->reaction_setup incubation Incubate at 37°C reaction_setup->incubation quenching Quench Reaction incubation->quenching analysis Analyze by LC-MS quenching->analysis end End analysis->end

Caption: Workflow for the in vitro assay of the MybB enzyme.

Conclusion

This compound's selective and potent activity against Mycobacterium tuberculosis makes it a compelling candidate for the development of new anti-tubercular drugs. Its well-defined mechanism of action, targeting the essential biotin synthesis pathway, and the unique basis for its selectivity through differential accumulation, offer multiple avenues for further investigation and drug optimization. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel therapies to combat tuberculosis. Future work should focus on elucidating the specific transporters involved in this compound accumulation and exploring synthetic modifications to enhance its pharmacokinetic and pharmacodynamic properties.

References

A Technical Guide to the Discovery of Novel Antitubercular Agents from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel antitubercular agents with new mechanisms of action. Natural products have historically been a rich source of antimicrobial drugs and continue to offer unparalleled chemical diversity for drug discovery. This technical guide provides an in-depth overview of the core principles, methodologies, and recent advancements in the discovery of novel antitubercular agents from natural sources. It details experimental workflows, key screening protocols, and presents quantitative data on promising new compounds. Furthermore, it visualizes critical mycobacterial pathways that serve as targets for these natural products.

Introduction: The Imperative for New Antitubercular Drugs

The current therapeutic arsenal (B13267) against TB is threatened by the evolution of drug resistance in Mtb.[1][2] The lengthy and complex treatment course for drug-susceptible TB often leads to non-compliance, which further fuels the development of resistance. Natural products, with their inherent structural complexity and biological activity, represent a promising avenue for identifying new chemical scaffolds that can bypass existing resistance mechanisms.[3] Historically, essential anti-TB drugs like streptomycin (B1217042) and rifampicin (B610482) originated from natural sources, underscoring the potential of this discovery pipeline.[4] This guide focuses on the modern workflow, from initial screening of natural extracts to the identification and characterization of pure, active compounds.

The Natural Product Discovery Workflow

The discovery of antitubercular agents from natural sources follows a systematic, multi-step process. This workflow begins with the collection and extraction of biological material, followed by high-throughput screening to identify "hits," and culminates in the isolation and structural elucidation of the active compounds.

Natural Product Discovery Workflow cluster_0 Phase 1: Source & Extraction cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Isolation & Characterization cluster_3 Phase 4: Lead Evaluation Source Source Collection (e.g., Soil, Marine Sponges, Plants) Extraction Crude Extraction Source->Extraction Screening High-Throughput Screening (e.g., MABA, LRP Assays) Extraction->Screening Hit Hit Identification (Bioactive Extracts) Screening->Hit Fractionation Bioassay-Guided Fractionation (e.g., HPLC) Hit->Fractionation PureCompound Pure Compound Isolation Fractionation->PureCompound Structure Structure Elucidation (NMR, Mass Spectrometry) PureCompound->Structure MIC MIC & MBC Determination Structure->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) & Selectivity Index MIC->Cytotoxicity MOA Mechanism of Action Studies Cytotoxicity->MOA

Figure 1: General workflow for antitubercular natural product discovery.

Promising Antitubercular Natural Products: Quantitative Data

A critical step in evaluating a potential drug candidate is to quantify its potency against Mtb and its toxicity to mammalian cells. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that inhibits visible bacterial growth. The 50% Cytotoxic Concentration (CC50) is the concentration that kills 50% of host cells. The ratio of these values (CC50/MIC) gives the Selectivity Index (SI), an indicator of the compound's therapeutic window. An SI value greater than 10 is generally considered promising for further development.

Compound ClassCompound NameNatural SourceMtb H37Rv MIC (µM)Vero/THP-1 Cell CC50 (µM)Selectivity Index (SI)
Peptide Rufomycin IStreptomyces sp.< 0.004> 10 (High)> 2500
Peptide LassomycinLentzea kentuckyensis1.66187.34> 112
Peptide TeixobactinEleftheria terrae0.24> 40> 167
Alkaloid Hapalindole ACyanobacterium< 0.6--
Alkaloid Ambiguine KFischerella ambigua6.653.2~8
Alkaloid TryptanthrinStrobilanthes cusia4.0--
Anthraquinone DamnacanthalMorinda citrifolia13.07 µg/mL> 200 µg/mL> 15.3
Terpenoid StrictosidinePsychotria nuda13.7170.93~12.5

Note: Data is compiled from multiple sources. Direct comparison may vary based on specific assay conditions. MIC and CC50 values are converted to µM where possible for standardization.

Key Mechanisms of Action and Targeted Pathways

Novel natural products often exhibit their antitubercular effects by inhibiting essential and unique mycobacterial pathways that are absent in humans, making them attractive drug targets.

Inhibition of Cell Wall Biosynthesis

The mycobacterial cell wall is a complex, lipid-rich structure essential for the bacterium's survival and virulence. Its core consists of a peptidoglycan (PG) layer covalently linked to an arabinogalactan (B145846) (AG) polymer, which is in turn esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This structure is a primary target for many antitubercular agents.

Mycobacterial Cell Wall Biosynthesis UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM MurA-F enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG Peptidoglycan Polymer Lipid_II->PG Transglycosylases mAGP mAGP Complex (Mature Cell Wall) PG->mAGP UDP_Gal UDP-galactose AG Arabinogalactan Polymer UDP_Gal->AG GlfT enzymes DPA Decaprenyl-P-Arabinose (Lipid III precursor) DPA->AG Aft enzymes AG->mAGP Lcp1 MA Mycolic Acids MA->mAGP Antigen 85 complex Teixobactin Teixobactin Teixobactin->Lipid_II Teixobactin->DPA Binds Lipid Precursors

Figure 2: Key stages of Mtb cell wall synthesis and the target of Teixobactin.

A prominent example is Teixobactin , a depsipeptide that inhibits cell wall synthesis by binding to highly conserved lipid precursors, specifically Lipid II (a peptidoglycan precursor) and Lipid III (a wall teichoic acid precursor).[2][3][5][6] This multi-target mechanism makes the development of resistance highly challenging.

Inhibition of Mycolic Acid Synthesis (FAS-II Pathway)

Mycolic acids are very long-chain fatty acids unique to mycobacteria. Their synthesis is carried out by the Fatty Acid Synthase-II (FAS-II) system, which is distinct from the human FAS-I system. The final and rate-limiting step in the FAS-II elongation cycle is catalyzed by the enoyl-acyl carrier protein (ACP) reductase, known as InhA .

Mycolic Acid Synthesis (FAS-II) FAS_I FAS-I System (produces C16-C18 Acyl-CoA) FabH FabH (Condensation) FAS_I->FabH Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP MabA MabA (Reduction) Ketoacyl_ACP->MabA Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadABC HadABC (Dehydration) Hydroxyacyl_ACP->HadABC Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP InhA InhA (Reduction) Enoyl_ACP->InhA Acyl_ACP Acyl-ACP (Elongated by 2C) InhA->Acyl_ACP KasA_B KasA/B (Further Elongation Cycles) Acyl_ACP->KasA_B Re-enters cycle Mero Meromycolic Acids KasA_B->Mero Final Product Inhibitor Natural Product Inhibitors (e.g., Pyridomycin) Inhibitor->InhA

Figure 3: The FAS-II pathway for mycolic acid synthesis, highlighting the InhA target.

InhA is the target of the frontline drug isoniazid (B1672263) (a pro-drug). However, resistance often arises through mutations in the activating enzyme KatG. Natural products that directly inhibit InhA, such as the natural product pyridomycin , can overcome this resistance mechanism.[1] Several plant-derived metabolites, like gravacridonediol , have also been identified as potential InhA inhibitors through in-silico studies.[7][8]

Detailed Experimental Protocols

Reproducible and standardized assays are fundamental to drug discovery. The following sections provide detailed protocols for the primary screening of antimycobacterial activity and for assessing cytotoxicity.

Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb. It relies on the reduction of the blue, non-fluorescent indicator dye (resazurin) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • Sterile 96-well flat-bottom microplates

  • Middlebrook 7H9 broth, supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Mycobacterium tuberculosis H37Rv culture (mid-log phase).

  • Alamar Blue reagent.

  • Test compounds and control drugs (e.g., Isoniazid, Rifampicin).

  • Sterile deionized water.

Procedure:

  • Plate Setup: Add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.

  • Compound Dilution: Add 100 µL of supplemented 7H9 broth to all test wells. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from this well to the next, and so on, discarding the final 100 µL. This creates a concentration gradient.

  • Inoculum Preparation: Adjust the Mtb H37Rv culture with supplemented 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:20 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each test well, including drug-free growth control wells. The final volume in each well is 200 µL.

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate at 37°C for 5-7 days.

  • Reagent Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Final Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[9][10][11]

Protocol: MTT Assay for Cytotoxicity (CC50) Determination

The MTT assay is a colorimetric method used to assess the metabolic activity of eukaryotic cells, serving as a measure of cell viability. It is used to determine the cytotoxic effect of test compounds on a mammalian cell line, such as Vero (monkey kidney epithelial) or THP-1 (human monocytic) cells.

Materials:

  • Sterile 96-well flat-bottom microplates.

  • Vero cells (or another suitable mammalian cell line).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Test compounds.

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of approximately 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[2][12][13]

Conclusion and Future Perspectives

The discovery of novel antitubercular agents from natural products remains a vital component of the global strategy to combat tuberculosis. The chemical diversity of nature provides a rich resource for identifying scaffolds that act on novel mycobacterial targets, a crucial requirement for overcoming drug resistance. Advances in high-throughput screening, such as the Luciferase Reporter Phage (LRP) assays, and sophisticated analytical techniques for structure elucidation have accelerated the discovery pipeline.[14][15][16] The compounds and pathways highlighted in this guide represent the forefront of this research. Future efforts must focus on leveraging synthetic biology and genomic approaches to access novel natural products from previously unculturable microorganisms and on optimizing lead compounds through medicinal chemistry to improve their efficacy, safety, and pharmacokinetic profiles. The continued exploration of nature's chemical arsenal is indispensable in the fight against this persistent global health threat.

References

A Technical Guide to the Initial Screening and Isolation of Mycobacidin from Soil Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the initial screening, isolation, and characterization of Mycobacidin, a potent antitubercular agent, from soil-dwelling bacteria. The protocols outlined below are synthesized from established microbiological and biochemical techniques, offering a robust framework for the discovery and preliminary analysis of this important natural product.

Introduction to this compound

This compound, also known as actithiazic acid or acidomycin, is a narrow-spectrum antibiotic with selective and potent activity against Mycobacterium tuberculosis, the primary causative agent of tuberculosis.[1] It has garnered significant interest within the biomedical community as a potential lead compound for developing new antitubercular drugs.[1] this compound's unique structure features a 4-thiazolidinone (B1220212) core derived from a heptanoate (B1214049) chain.[1] This compound is a natural product of soil-dwelling bacteria, primarily belonging to the genus Streptomyces, such as Streptomyces virginiae.[1] Its mechanism of action involves the inhibition of biotin (B1667282) synthase (BioB), an essential enzyme in the biotin biosynthesis pathway of M. tuberculosis.[2]

Experimental Workflow and Methodologies

The process of discovering and isolating this compound from environmental sources involves a multi-step workflow, beginning with the collection of soil samples and culminating in the purification and characterization of the active compound.

Workflow cluster_screening Screening & Isolation cluster_production Production & Purification cluster_analysis Analysis & Characterization soil 1. Soil Sample Collection serial 2. Serial Dilution & Plating soil->serial isolate 3. Isolation of Colonies serial->isolate primary 4. Primary Screening (Overlay Assay) isolate->primary purify 5. Purification of Active Strain primary->purify ferment 6. Liquid Culture Fermentation purify->ferment extract 7. Solvent Extraction ferment->extract column 8. Column Chromatography extract->column mic 9. MIC Determination (Antimicrobial Assay) column->mic lcms 10. Structural Analysis (LC-MS) mic->lcms

Fig. 1: Overall workflow for this compound screening and isolation.
Initial Screening and Isolation of Producer Bacteria

The initial phase focuses on isolating potential antibiotic-producing microorganisms from soil.

Experimental Protocol: Soil Sample Collection and Serial Dilution

  • Sample Collection: Collect soil samples from diverse environments, such as rhizospheres of medicinal plants, gardens, or forests, at a depth of 5-25 cm into sterile containers.[3][4] Areas with high microbial diversity are preferred.

  • Sample Preparation: Air-dry the soil sample for approximately one week at room temperature.[4]

  • Serial Dilution:

    • Weigh 1 gram of the dried soil and suspend it in 10 mL of sterile distilled water or 0.9% saline solution. This creates a 10⁻¹ dilution.[5][6]

    • Vortex the suspension vigorously to ensure thorough mixing.

    • Perform a series of tenfold dilutions by transferring 1 mL of the previous dilution into 9 mL of sterile diluent, typically up to 10⁻⁶.[7]

  • Plating:

    • Aseptically spread 100-200 µL of the 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto the surface of appropriate agar (B569324) media.[5][7] Media such as Glycerol Yeast Extract Agar or Starch Casein Nitrate Agar are suitable for isolating Streptomyces.[6][7]

    • Incubate the plates at 28-30°C for 72 hours to several days, monitoring for the appearance of distinct colonies.[3][7]

Experimental Protocol: Primary Screening for Antimicrobial Activity (Overlay Assay)

  • Prepare Master Plates: From the initial isolation plates, pick distinct colonies (especially those resembling Actinomycetes—chalky, dry, and irregular) and patch them onto a grid on fresh "master" plates.[3][8] Incubate these plates to allow for growth and diffusion of secondary metabolites.

  • Prepare Target Lawn: Prepare a liquid culture of a suitable test organism. While M. tuberculosis is the direct target, a safer, non-pathogenic surrogate like Bacillus subtilis or Staphylococcus aureus is often used for initial screening.[3][9]

  • Overlay:

    • Mix a small volume of the test organism's liquid culture with molten, cooled (45-50°C) soft agar (e.g., Nutrient Agar with 0.7% agar).

    • Pour this seeded soft agar evenly over the surface of the master plates containing the grown soil isolates.

  • Incubation and Observation: Incubate the plates overnight at the optimal temperature for the test organism. A clear zone of inhibition (a "halo") around a soil isolate's patch indicates the production of an antimicrobial compound.[3][8]

Production, Extraction, and Purification of this compound

Once a promising isolate is identified, the next step is to produce and purify the active compound.

Experimental Protocol: Fermentation and Extraction

  • Inoculum Preparation: Inoculate a pure culture of the active Streptomyces isolate into a starter culture of a suitable liquid medium, such as Tryptic Soy Broth or a synthetic fermentation broth.[10] Incubate in a shaker at 28-30°C for 48-96 hours.

  • Production Scale-Up: Transfer the starter culture to a larger volume of production medium and incubate under shaking conditions for 7-14 days to allow for the accumulation of this compound.[9]

  • Harvesting and Extraction:

    • Separate the bacterial biomass from the culture broth via centrifugation (e.g., 4000 rpm for 10 minutes).[9] The supernatant contains the secreted this compound.

    • Extract the cell-free supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate (B1210297) or methanol.[4]

    • Evaporate the solvent from the organic phase to obtain a crude extract of the antimicrobial compound.

  • Purification: Purify the crude extract using column chromatography with silica (B1680970) gel, eluting with a gradient of solvents to separate this compound from other metabolites.[4] Collect fractions and test each for antimicrobial activity to identify those containing the pure compound.

Characterization and Data Analysis

The purified compound must be identified as this compound and its biological activity quantified.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: In a 96-well microtiter plate, prepare serial twofold dilutions of the purified this compound in a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test organism (M. tuberculosis H37Rv for specific activity) to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2]

Quantitative Data Summary

The biological activity of this compound is characterized by its MIC against various mycobacterial strains.

Mycobacterium Strain MIC (μM) MIC (μg/mL) Reference
M. tuberculosis H37Rv0.780.17[2]
M. tuberculosis Erdman0.096 - 0.190.02 - 0.04[2]
Drug-Resistant Strains0.19 - 6.20.04 - 1.33[2]
Non-tuberculous Mycobacteria> 1000> 214[2]
Gram-positive/negative Pathogens> 1000> 214[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Acidomycin).

This compound Biosynthesis

Recent studies have elucidated the biosynthetic gene cluster (myb) and pathway for this compound in Streptomyces.[1][11] The pathway begins with the precursor 7-oxoheptanoate and involves a series of enzymatic modifications to construct the final molecule. The key step is the formation of the 4-thiazolidinone heterocycle by the radical SAM enzyme MybB, which catalyzes two sulfur insertion reactions.[1][12]

Biosynthesis cluster_pathway This compound Biosynthetic Pathway p1 7-Oxoheptanoate p2 7-Aminoheptanoate p1->p2 MybC (Aminotransferase) p3 7-Aminoacetoheptanoate p2->p3 MybD (ATP-grasp) p4 This compound p3->p4 MybB (Radical SAM Enzyme) + 2 Sulfur Insertions

Fig. 2: Simplified biosynthetic pathway of this compound.

The enzyme MybB is a homolog of biotin synthase, and the sulfur atoms incorporated into the this compound core originate from the degradation of an auxiliary [Fe₂S₂] cluster within the enzyme.[11][12] This intricate mechanism highlights the fascinating intersection of primary and secondary metabolism in Streptomyces.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Mycobacidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential in vitro assays for evaluating the efficacy of Mycobacidin, a novel antimicrobial agent, against Mycobacterium species. The protocols detailed below are foundational for preclinical assessment and are designed to deliver robust and reproducible data for drug development programs.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Mycobacterium, the Resazurin (B115843) Microtiter Assay (REMA) or Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective colorimetric method.[1][2][3][4]

Protocol: Resazurin Microtiter Assay (REMA)

This protocol is adapted from the principles of the Microplate Alamar Blue Assay.[1][5][6]

Materials:

  • This compound stock solution of known concentration

  • Mycobacterium species (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) OADC (Oleic acid-Albumin-Dextrose-Catalase)

  • Sterile 96-well microtiter plates (flat bottom)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile distilled water

  • Incubator at 37°C

  • Microplate reader (optional, for quantitative analysis)

  • Biosafety Cabinet (Class II or higher)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free control (medium only) and a positive control (a known anti-mycobacterial drug, e.g., Isoniazid).

  • Inoculum Preparation:

    • Grow the Mycobacterium strain in Middlebrook 7H9 broth until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted inoculum 1:25 in Middlebrook 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted mycobacterial suspension to each well of the microtiter plate, including the drug-free and positive control wells. This will bring the final volume in each well to 200 µL.

  • Incubation:

    • Seal the plate with a plate sealer or place it in a humidified container.

    • Incubate the plate at 37°C for 7 days.

  • Addition of Resazurin:

    • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

  • Reading the Results:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[6]

    • The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[6]

Data Presentation: Example MIC Data
CompoundM. tuberculosis H37Rv MIC (µg/mL)
This compound[Insert experimental value]
Isoniazid[Insert experimental value, e.g., 0.06]
Rifampicin[Insert experimental value, e.g., 0.125]

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial next step after determining the MIC to understand if a compound is bacteriostatic or bactericidal.[7]

Protocol: MBC Determination

This protocol is a standard extension of the MIC assay.[7][8]

Materials:

  • 96-well plate from the completed MIC assay

  • Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with 10% OADC

  • Sterile saline or PBS

  • Incubator at 37°C

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a quadrant of a Middlebrook 7H10/7H11 agar plate.

  • Incubation:

    • Allow the spots to dry completely.

    • Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible in the growth control.

  • Reading the Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7]

Data Presentation: Example MIC and MBC Data
CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound[Insert MIC][Insert MBC][Calculate Ratio][Bactericidal if ≤4]
Isoniazid0.060.254.2Bacteriostatic/Weakly Bactericidal
Moxifloxacin0.250.52Bactericidal

Time-Kill Kinetics Assay

Time-kill kinetics assays provide a dynamic picture of the antimicrobial effect of a compound over time. This assay is essential for understanding the rate of bactericidal activity and the concentration-dependent effects of this compound.[9][10]

Protocol: Time-Kill Kinetics

Materials:

  • This compound stock solution

  • Mycobacterium species

  • Middlebrook 7H9 broth with OADC supplement

  • Sterile culture tubes or flasks

  • Shaking incubator at 37°C

  • Middlebrook 7H10/7H11 agar plates

  • Sterile saline or PBS for serial dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of Mycobacterium in Middlebrook 7H9 broth.

    • Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with Middlebrook 7H9 broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a drug-free growth control.

    • Inoculate each tube with the prepared mycobacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto Middlebrook 7H10/7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration.

Data Presentation: Example Time-Kill Curve Data
Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (1x MIC this compound)Log10 CFU/mL (4x MIC this compound)
06.06.06.0
246.55.54.8
487.24.83.5
727.84.1<2.0 (Limit of Detection)
968.33.5<2.0
1688.93.1<2.0

Intracellular Killing Assay (Macrophage Infection Model)

Many mycobacterial pathogens are intracellular, residing within host macrophages. Therefore, it is critical to assess the ability of this compound to penetrate host cells and kill intracellular bacteria.[11][12][13]

Protocol: Macrophage Infection Assay

This protocol utilizes the THP-1 human monocyte cell line, which can be differentiated into macrophage-like cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Mycobacterium species (e.g., M. tuberculosis H37Rv)

  • This compound

  • Sterile water for cell lysis

  • Middlebrook 7H10/7H11 agar plates

  • 24-well tissue culture plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 monocytes into a 24-well plate at a density of 2 x 10^5 cells/well.

    • Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into adherent macrophages.

    • Incubate for 24-48 hours.

    • Wash the cells with fresh RPMI-1640 medium to remove PMA and non-adherent cells.

  • Infection of Macrophages:

    • Infect the differentiated macrophages with Mycobacterium at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio) for 4 hours.[13]

    • Wash the cells three times with fresh medium to remove extracellular bacteria.

  • Treatment with this compound:

    • Add fresh medium containing various concentrations of this compound to the infected cells.

    • Include an untreated control.

  • Incubation and Lysis:

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

    • At each time point, wash the cells and then lyse them by adding sterile, cold water and incubating for 15-20 minutes.

  • Quantification of Intracellular Bacteria:

    • Perform serial dilutions of the cell lysates and plate on Middlebrook 7H10/7H11 agar.

    • Incubate and count CFUs to determine the number of viable intracellular bacteria.

Data Presentation: Example Intracellular Killing Data
TreatmentIntracellular Log10 CFU/mL (24h)Intracellular Log10 CFU/mL (48h)
Untreated Control5.86.5
This compound (1 µg/mL)5.24.8
This compound (5 µg/mL)4.53.7
Rifampicin (1 µg/mL)5.04.2

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results drug_prep Prepare this compound Serial Dilutions inoculate Inoculate Microplate drug_prep->inoculate inoculum_prep Prepare Mycobacterial Inoculum inoculum_prep->inoculate incubate Incubate (7 days, 37°C) inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin reincubate Re-incubate (24-48h) add_resazurin->reincubate read_results Read Color Change (Blue to Pink) reincubate->read_results

Caption: Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).

MBC_Workflow mic_plate Completed MIC Plate (Wells with no growth) subculture Subculture Aliquots onto Agar Plates mic_plate->subculture incubate_agar Incubate Agar Plates (3-4 weeks, 37°C) subculture->incubate_agar count_cfu Count Colonies (CFU) incubate_agar->count_cfu determine_mbc Determine MBC (≥99.9% killing) count_cfu->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Time_Kill_Workflow start Prepare Inoculum and This compound Concentrations incubate_sample Incubate with Shaking (Sample at Time Points) start->incubate_sample serial_dilute Perform Serial Dilutions incubate_sample->serial_dilute plate Plate onto Agar serial_dilute->plate incubate_plates Incubate Plates (3-4 weeks) plate->incubate_plates count_cfu Count CFU incubate_plates->count_cfu plot Plot Log10 CFU/mL vs. Time count_cfu->plot

Caption: Workflow for the Time-Kill Kinetics Assay.

Intracellular_Killing_Workflow differentiate Differentiate THP-1 Monocytes to Macrophages infect Infect Macrophages with Mycobacterium differentiate->infect treat Treat with this compound infect->treat incubate Incubate (24-72h) treat->incubate lyse Lyse Macrophages incubate->lyse plate_lysate Plate Lysate on Agar lyse->plate_lysate count_cfu Count Intracellular CFU plate_lysate->count_cfu

Caption: Workflow for the Intracellular Killing Assay using a macrophage model.

References

Application Notes and Protocols for the Experimental Use of Mycobacidin in M. tuberculosis Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacidin, also known as actithiazic acid, is an antibiotic with selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] It functions as a competitive inhibitor of biotin (B1667282) synthase (BioB), an essential enzyme in the biotin biosynthesis pathway.[1] Biotin is a crucial cofactor for several carboxylases involved in fatty acid and mycolic acid synthesis, which are vital components of the mycobacterial cell wall.[1][2][3][4][5][6] The disruption of this pathway leads to the inhibition of M. tuberculosis growth.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound against M. tuberculosis in vitro.

Quantitative Data Summary

The following tables summarize representative quantitative data for the activity of this compound against the standard laboratory strain M. tuberculosis H37Rv.

Table 1: In Vitro Inhibitory Activity of this compound against M. tuberculosis H37Rv

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
This compound1.02.5>50
Isoniazid0.050.10.5
Rifampicin0.10.251.0

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively. MBC: Minimum Bactericidal Concentration. Data is representative.

Table 2: Cytotoxicity of this compound

Cell LineCC₅₀ (µM)
Vero (Monkey Kidney Epithelial Cells)>100
A549 (Human Lung Carcinoma)>100
HepG2 (Human Liver Carcinoma)>100

CC₅₀: 50% Cytotoxic Concentration. Data is representative.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Isoniazid (positive control)

  • 96-well microtiter plates

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).[7] Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:100 in fresh 7H9 broth.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.06 to 64 µg/mL. Include wells with no drug (growth control) and medium only (sterility control).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[8]

Colony Forming Unit (CFU) Enumeration for Bactericidal Activity

This protocol is used to determine the bactericidal activity of this compound.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth with OADC and Tween 80

  • This compound

  • Middlebrook 7H10 or 7H11 agar (B569324) plates with OADC supplement

  • Phosphate Buffered Saline (PBS) with 0.05% Tween 80

Procedure:

  • Drug Exposure: Set up cultures as described for the MIC assay. Include concentrations of this compound at, above, and below the determined MIC.

  • Sampling: At various time points (e.g., 0, 3, 7, and 14 days), take aliquots from each culture tube.

  • Serial Dilution and Plating: Prepare 10-fold serial dilutions of each aliquot in PBS with Tween 80. Plate 100 µL of each dilution onto Middlebrook 7H10/7H11 agar plates.[9]

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until colonies are visible.[7]

  • CFU Counting: Count the number of colonies on each plate to determine the CFU/mL for each time point and drug concentration. A bactericidal agent will show a significant reduction in CFU/mL over time compared to the starting inoculum.

Visualizations

Signaling Pathway Diagram

Mycobacidin_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell This compound This compound BioB Biotin Synthase (BioB) This compound->BioB Inhibits Biotin Biotin BioB->Biotin Synthesizes ACC Acetyl-CoA Carboxylase Biotin->ACC Activates Mycolic_Acid Mycolic Acid Synthesis ACC->Mycolic_Acid Initiates Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow prep_culture Prepare M. tuberculosis Inoculum inoculate Inoculate 96-well Plate prep_culture->inoculate serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic Drug_Development_Logic cluster_logic Drug Development Decision Logic high_potency High Potency (Low MIC) lead_candidate Lead Candidate high_potency->lead_candidate low_toxicity Low Cytotoxicity (High CC₅₀) low_toxicity->lead_candidate favorable_pk Favorable Pharmacokinetics favorable_pk->lead_candidate

References

Application Notes & Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Mycobacidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as actithiazic acid, is an antibiotic produced by Streptomyces species with selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its unique mechanism of action involves the inhibition of biotin (B1667282) biosynthesis, an essential metabolic pathway for the bacterium.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species, a critical parameter for assessing its antimicrobial potency and for guiding further drug development efforts. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, MIC values for this compound against various Mycobacterium species. These values are for illustrative purposes and actual experimental data should be generated using the protocols outlined below.

Mycobacterium SpeciesStrainMIC Range (µg/mL)Interpretation
M. tuberculosisH37Rv (ATCC 27294)0.5 - 2Susceptible
M. tuberculosisClinical Isolate 11 - 4Susceptible
M. bovisBCG (ATCC 35734)0.5 - 2Susceptible
M. aviumATCC 25291> 64Resistant
M. smegmatismc²155 (ATCC 700084)> 64Resistant

Experimental Protocols

Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for accurate and reproducible MIC testing of mycobacteria.[3][4][5] The following broth microdilution protocol is a widely accepted method.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the MIC of this compound in a liquid medium using a 96-well microtiter plate format.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • Mycobacterium species cultures

  • Sterile saline solution with 0.05% Tween 80

  • McFarland standards (0.5)

  • Incubator (37°C)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a stock solution of 10 mg/mL.

    • Further dilute the stock solution in Middlebrook 7H9 broth to create a working solution at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • Grow the Mycobacterium strain in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline containing Tween 80 to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

    • Dilute this suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • In a sterile 96-well plate, perform serial two-fold dilutions of the this compound working solution in Middlebrook 7H9 broth to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

    • Add 100 µL of the appropriate this compound dilution to each well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control well containing only the bacterial inoculum and broth, and a negative control well with broth only.

  • Incubation:

    • Seal the plates and incubate at 37°C. Incubation times will vary depending on the growth rate of the Mycobacterium species (e.g., 7-14 days for slow-growing mycobacteria like M. tuberculosis).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth (or a significant reduction in turbidity) compared to the positive control well. This can be assessed visually or by measuring the optical density using a plate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the determination of the MIC of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_this compound Prepare this compound Stock & Working Solutions serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Mycobacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination of this compound.

Signaling Pathway

This compound's mechanism of action involves the inhibition of biotin synthesis, a crucial pathway for mycobacterial survival. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, which is critical for the formation of the unique mycobacterial cell wall.

Biotin_Inhibition This compound This compound Biotin_Synthase Biotin Synthase (BioB) This compound->Biotin_Synthase inhibits Biotin_Synthesis Biotin Synthesis Biotin_Synthase->Biotin_Synthesis Fatty_Acid_Synthesis Fatty Acid Biosynthesis Biotin_Synthesis->Fatty_Acid_Synthesis is essential for Mycolic_Acid_Synthesis Mycolic Acid Synthesis Fatty_Acid_Synthesis->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death disruption leads to

Caption: Inhibition of Biotin Synthesis by this compound.

References

Application Notes and Protocols for the Analysis of Mycobacidin by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin is a sulfur-containing antibiotic with known antitubercular properties. Structurally, it features a unique 4-thiazolidinone (B1220212) ring. Since its discovery, understanding its biosynthesis and developing robust analytical methods for its detection and quantification have been of significant interest in drug discovery and development. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography (LC), with a primary focus on LC coupled with mass spectrometry (LC-MS), a powerful technique for the sensitive and specific quantification of small molecules in complex matrices.

Experimental Protocols

Protocol 1: Quantification of this compound in Bacterial Culture Supernatant using LC-MS/MS

This protocol provides a method for the quantitative analysis of this compound in a bacterial culture supernatant, such as from Streptomyces species. The procedure is based on a protein precipitation extraction followed by reverse-phase chromatography and detection by tandem mass spectrometry.

Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • HPLC vials

Sample Preparation:

  • Harvest 1 mL of the bacterial culture by centrifugation at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Add 2 volumes of ice-cold acetonitrile (e.g., 600 µL for 300 µL of supernatant) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Poroshell 120 EC-C18 (2.7 µm, 4.6 x 100 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Mass Spectrometer Agilent 6230 Time-of-Flight (TOF) MS or a triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Fragmentor Voltage 175 V
MRM Transitions To be determined by infusion of this compound standard. A plausible transition would be based on its molecular weight and fragmentation pattern.

Data Presentation

The following table summarizes the typical quantitative parameters for the analysis of thiazolidinone-containing compounds, which can be used as a benchmark for the validation of a this compound-specific method.[1][2]

ParameterTypical Performance Range for Thiazolidinone Compounds
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 2000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery 85% - 115%

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a bacterial culture.

G culture Bacterial Culture centrifuge1 Centrifugation (10,000 x g, 10 min) culture->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant precipitation Protein Precipitation (Acetonitrile) supernatant->precipitation centrifuge2 Centrifugation (14,000 x g, 10 min) precipitation->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration lcms LC-MS/MS Analysis filtration->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Fig. 1: General experimental workflow for this compound analysis.
Biosynthetic Pathway of this compound

This diagram outlines the key enzymatic steps in the biosynthesis of this compound, starting from 7-oxoheptanoate.[3] This pathway is crucial for understanding the production of this compound and for potential metabolic engineering efforts.[3]

G A 7-Oxoheptanoate B 7-Aminoheptanoate A->B PLP, SAM/Lysine C 7-Acetamidoheptanoate B->C Acetyl-CoA D This compound C->D 2x Sulfur Insertion E1 MybC (Transaminase) E1->A E2 MybD (Acetyltransferase) E2->B E3 MybB (Radical SAM Sulfurtransferase) E3->C

Fig. 2: Biosynthetic pathway of this compound.

References

Application Notes and Protocols for Studying Mycobacidin Uptake in Mycobacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mycobacidin (B1220996), an antibiotic with selective activity against Mycobacterium tuberculosis, presents a promising avenue for the development of new antitubercular agents.[1] Understanding how this compound permeates the complex and notoriously impermeable mycobacterial cell envelope is crucial for optimizing its efficacy and for the rational design of new drugs. The mycobacterial cell wall, rich in mycolic acids, forms a formidable barrier that restricts the entry of many chemical agents.[2][3][4][5][6][7][8][9] This document provides detailed protocols and application notes for studying the uptake of this compound in mycobacterial cells, addressing the inherent challenges of working with these organisms.

The protocols outlined below are designed to be adaptable for use with various mycobacterial species, including the model organism Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis. They cover both indirect and direct methods for assessing this compound uptake.

Section 1: Indirect Methods for Assessing this compound Uptake

Indirect methods infer the uptake of this compound by measuring its biological effects on mycobacterial cells. These assays are often simpler to implement than direct uptake studies and can provide valuable initial insights into the compound's activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It serves as an initial indicator that this compound is crossing the cell envelope and engaging its intracellular target.

Protocol:

  • Preparation of Mycobacterial Culture:

    • Grow mycobacterial cells (e.g., M. smegmatis mc²155 or M. tuberculosis H37Rv) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).

    • Harvest the cells by centrifugation at 3000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Resuspend the final pellet in 7H9 broth and adjust the OD₆₀₀ to 0.05, which corresponds to approximately 1-5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in 7H9 broth to achieve a range of desired concentrations.

    • Add 100 µL of the diluted mycobacterial suspension to each well.

    • Include a positive control (mycobacterial suspension without this compound) and a negative control (broth only).

  • Incubation and Reading:

    • Seal the plate with a breathable membrane and incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 2-3 days for M. smegmatis, 7-14 days for M. tuberculosis).

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth. This can be assessed visually or by measuring the OD₆₀₀.

Data Presentation:

CompoundMycobacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compoundM. smegmatis mc²155816
This compoundM. tuberculosis H37Rv48

Table 1: Example of MIC data for this compound against different mycobacterial strains.

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Mycobacterial Culture serial_dilution Perform Serial Dilution of this compound prep_culture->serial_dilution prep_this compound Prepare this compound Stock Solution prep_this compound->serial_dilution add_cells Add Mycobacterial Suspension serial_dilution->add_cells incubate Incubate Plate add_cells->incubate read_results Read Results (Visual/OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 1: Workflow for MIC Assay.

Section 2: Direct Methods for Quantifying this compound Uptake

Direct methods involve labeling this compound and measuring its accumulation inside mycobacterial cells. These techniques provide quantitative data on the rate and extent of uptake.

Fluorescent Labeling of this compound and Uptake Assay

This method involves chemically modifying this compound with a fluorescent tag to enable its detection within mycobacterial cells using techniques like flow cytometry or fluorescence microscopy.

Protocol:

  • Fluorescent Labeling of this compound:

    • Synthesize a fluorescent derivative of this compound. This can be achieved by coupling a fluorophore (e.g., FITC, Rhodamine) to a functional group on the this compound molecule that is not essential for its activity.[10] The choice of fluorophore and conjugation chemistry will depend on the structure of this compound.

    • Purify the fluorescently-labeled this compound using HPLC.

    • Confirm the structure and purity of the labeled compound by mass spectrometry and NMR.

    • Verify that the fluorescent tag does not significantly alter the biological activity of this compound by repeating the MIC assay with the labeled compound.

  • Mycobacterial Cell Preparation:

    • Prepare a mid-log phase culture of mycobacteria as described in the MIC protocol.

    • Wash the cells and resuspend them in PBS with 0.05% Tween 80 to an OD₆₀₀ of 1.0.

  • Uptake Assay:

    • Add the fluorescently-labeled this compound to the mycobacterial suspension at a final concentration determined from its MIC value (e.g., 2x MIC).

    • Incubate the suspension at 37°C with shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.

    • To stop the uptake, immediately centrifuge the aliquots at 4°C (13,000 x g for 1 minute).

    • Wash the cell pellets twice with ice-cold PBS to remove extracellular fluorescent this compound.

    • Resuspend the final cell pellet in PBS.

  • Quantification:

    • Flow Cytometry: Analyze the fluorescence of the cell suspension using a flow cytometer. The mean fluorescence intensity (MFI) of the bacterial population is proportional to the amount of internalized this compound.[11]

    • Fluorescence Microscopy: Visualize the localization of the fluorescent this compound within the cells.[12][13][14]

Data Presentation:

Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)
050
15250
30600
601200
1201500

Table 2: Example of time-dependent uptake of fluorescently-labeled this compound measured by flow cytometry.

Experimental Workflow Diagram:

Fluorescent_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Quantification label_this compound Fluorescently Label This compound add_labeled_compound Add Labeled this compound to Cells label_this compound->add_labeled_compound prep_cells Prepare Mycobacterial Cells prep_cells->add_labeled_compound incubate Incubate at 37°C add_labeled_compound->incubate take_aliquots Take Aliquots at Time Points incubate->take_aliquots wash_cells Wash Cells to Remove Extracellular Compound take_aliquots->wash_cells flow_cytometry Flow Cytometry wash_cells->flow_cytometry fluorescence_microscopy Fluorescence Microscopy wash_cells->fluorescence_microscopy

Figure 2: Workflow for Fluorescent this compound Uptake Assay.
Radiolabeled this compound Uptake Assay

Using a radiolabeled version of this compound allows for highly sensitive and quantitative measurements of its uptake.

Protocol:

  • Preparation of Radiolabeled this compound:

    • Synthesize this compound with a radioactive isotope, such as ³H or ¹⁴C. This typically requires specialized chemical synthesis facilities.

    • Determine the specific activity (e.g., in Ci/mol) of the radiolabeled compound.

  • Mycobacterial Cell Preparation:

    • Prepare a mid-log phase culture of mycobacteria as previously described.

    • To normalize for cell number in each aliquot, uniformly label the cells by growing them in the presence of [³H]-uracil.[2]

    • Wash the cells and resuspend them in uptake buffer (e.g., PBS with 0.05% Tween 80 and 0.2% glucose) to a defined OD₆₀₀.

  • Uptake Assay:

    • Initiate the uptake by adding radiolabeled this compound to the cell suspension.

    • Incubate at 37°C with shaking.

    • At various time points, take aliquots and terminate the uptake by centrifugation through a layer of silicone oil to rapidly separate the cells from the extracellular medium.[2] This method is preferred over filtration to minimize aerosol generation with pathogenic mycobacteria.[2]

    • Alternatively, for non-pathogenic species, filtration through a 0.45 µm filter followed by rapid washing with ice-cold buffer can be used.

  • Quantification:

    • Lyse the cell pellets or the filters in a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the intracellular concentration of this compound based on the specific activity of the radiolabeled compound and the cell volume.

Data Presentation:

Time (minutes)Intracellular this compound (pmol/10⁸ cells)
00.5
512.8
1535.2
3058.9
6075.1

Table 3: Example of time-dependent uptake of radiolabeled this compound.

Section 3: Proposed Mechanism of this compound Transport

Based on the known mechanisms of small molecule transport in mycobacteria, the uptake of this compound could occur via passive diffusion or be facilitated by a transporter protein. The mycobacterial cell envelope presents multiple layers that a compound must cross: the outer mycomembrane, the arabinogalactan-peptidoglycan complex, and the inner plasma membrane.[3][15][16][17][18]

Signaling Pathway Diagram:

Mycobacidin_Uptake_Pathway cluster_extracellular Extracellular cluster_cell_envelope Mycobacterial Cell Envelope cluster_cytoplasm Cytoplasm mycobacidin_ext This compound outer_membrane Outer Mycomembrane mycobacidin_ext->outer_membrane Passive Diffusion or Porin-mediated periplasm Periplasm outer_membrane->periplasm pg_ag Peptidoglycan- Arabinogalactan periplasm->pg_ag inner_membrane Inner Plasma Membrane pg_ag->inner_membrane Transporter-mediated (e.g., MmpL) or Passive Diffusion mycobacidin_int Intracellular This compound inner_membrane->mycobacidin_int target Intracellular Target mycobacidin_int->target Inhibition

Figure 3: Proposed pathway for this compound uptake.

The protocols and application notes provided here offer a comprehensive framework for investigating the uptake of this compound in mycobacterial cells. By employing a combination of indirect and direct methods, researchers can gain a detailed understanding of how this promising antibiotic crosses the formidable mycobacterial cell envelope to reach its intracellular target. This knowledge is essential for the future development of more effective antitubercular therapies.

References

Application Notes and Protocols for Generating Mycobacidin-Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as acidomycin, is a natural product with potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] It functions by inhibiting biotin (B1667282) synthase (BioB), a crucial enzyme in the biotin biosynthesis pathway, thereby disrupting essential cellular processes such as lipid biosynthesis, amino acid metabolism, and the tricarboxylic acid cycle.[2] The selective accumulation of this compound within M. tuberculosis contributes to its specific antimycobacterial activity.[1][2][3] Understanding the mechanisms of resistance to this compound is vital for its potential development as a therapeutic agent.

These application notes provide detailed protocols for the generation and characterization of this compound-resistant mutants of mycobacteria for laboratory studies. It is important to note that the development of spontaneous resistance to this compound in M. tuberculosis has been reported to be challenging, with only low-level resistance observed, primarily through the overexpression of its target, BioB.[1][2][3]

Data Presentation

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
Strain TypeNumber of StrainsMIC Range (µM)Reference
Drug-Susceptible Clinical Isolates80.096 - 6.2[3]
Hypervirulent (HN878)10.096 - 6.2[3]
Erdman10.096 - 6.2[3]
Multidrug-Resistant (MDR)150.096 - 6.2[3]
Extensively Drug-Resistant (XDR)0.096 - 6.2[3]

Note: this compound is reported to be inactive against non-tuberculous mycobacteria and other Gram-positive and Gram-negative pathogens (MICs > 1000 µM).[1][2][3]

Table 2: Experimentally Determined Spontaneous Mutation Frequencies for Other Antitubercular Drugs in Mycobacterium smegmatis
AntibioticMutation Rate (mutations per cell division)
Isoniazid1.2 x 10⁻⁷ - 1.20 x 10⁻⁹
Rifampicin9.24 x 10⁻⁸ - 2.18 x 10⁻¹⁰
Kanamycin1.7 x 10⁻⁸
Streptomycin2.77 x 10⁻⁸ - 5.31 x 10⁻⁸

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the determination of the MIC of this compound against mycobacterial strains using the agar (B569324) dilution method.

Materials:

  • This compound (Acidomycin)

  • Mycobacterium tuberculosis or Mycobacterium smegmatis strains

  • Middlebrook 7H10 or 7H11 agar

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement

  • Sterile petri dishes

  • Sterile saline with 0.05% Tween 80

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of this compound-Containing Agar Plates:

    • Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.

    • After autoclaving and cooling to 45-50°C, add OADC supplement.

    • Create a series of two-fold dilutions of this compound from the stock solution to be added to the molten agar to achieve final concentrations ranging from, for example, 0.05 µM to 20 µM. Also, prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of Mycobacterial Inoculum:

    • Grow mycobacteria in Middlebrook 7H9 broth with OADC to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the turbidity of the bacterial suspension with sterile saline containing Tween 80 to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Prepare 10⁻² and 10⁻⁴ dilutions of the adjusted inoculum.

  • Inoculation: Spot 10 µL of the 10⁻² and 10⁻⁴ dilutions onto the surface of the this compound-containing and control plates.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks for M. tuberculosis or 3-5 days for M. smegmatis.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits ≥99% of the growth of the bacterial population compared to the drug-free control.

Protocol 2: Generation of this compound-Resistant Mutants by Direct Selection

This method aims to isolate spontaneous mutants resistant to a specific concentration of this compound.

Materials:

  • Wild-type mycobacterial strain (e.g., M. tuberculosis H37Rv or M. smegmatis mc²)

  • Middlebrook 7H9 broth with OADC

  • Middlebrook 7H10 or 7H11 agar plates with OADC

  • This compound

  • Sterile saline with 0.05% Tween 80

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Grow a large culture of the wild-type mycobacterial strain in 7H9 broth to late-log or early stationary phase to ensure a high cell density (≥10⁹ CFU/mL).

  • Plating on Selective Media:

    • Prepare 7H10 or 7H11 agar plates containing this compound at a concentration 2 to 4 times the predetermined MIC.

    • Plate a large number of cells (e.g., 10⁹ to 10¹⁰ CFU) onto each selective plate.

    • Also, plate serial dilutions of the culture on drug-free agar to determine the total viable count.

  • Incubation: Incubate the plates at 37°C for 4-6 weeks for M. tuberculosis or 5-7 days for M. smegmatis.

  • Isolation of Resistant Colonies: Any colonies that appear on the selective plates are potential resistant mutants.

  • Confirmation of Resistance:

    • Pick individual colonies and subculture them in drug-free 7H9 broth.

    • Re-determine the MIC of this compound for the putative mutants as described in Protocol 1 to confirm the resistant phenotype and determine the fold-increase in MIC.

  • Calculation of Frequency of Resistance: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Generation of this compound-Resistant Mutants by Serial Passage

This method involves gradually exposing a mycobacterial population to increasing concentrations of this compound to select for mutants with progressively higher levels of resistance.

Materials:

  • Wild-type mycobacterial strain

  • Middlebrook 7H9 broth with OADC

  • This compound

  • 96-well microplates

  • Incubator (37°C)

Procedure:

  • Initial Culture Setup:

    • In a 96-well plate, prepare a two-fold serial dilution of this compound in 7H9 broth, starting from a sub-inhibitory concentration (e.g., 0.25x MIC).

    • Inoculate each well with the wild-type mycobacterial strain at a starting OD₆₀₀ of 0.05.

  • Incubation and Monitoring: Incubate the plate at 37°C. Monitor for growth by measuring the OD₆₀₀ daily or every few days.

  • Serial Passage:

    • Identify the well with the highest concentration of this compound that shows bacterial growth.

    • Use the culture from this well to inoculate a new 96-well plate containing a fresh serial dilution of this compound, starting from the concentration in the well from which the inoculum was taken.

  • Repeat Passaging: Repeat the incubation and passaging steps for multiple rounds (e.g., 10-20 passages).

  • Isolation and Characterization:

    • After several passages, plate the culture from the well with the highest this compound concentration onto drug-free agar to obtain single colonies.

    • Determine the MIC of this compound for these isolated clones to quantify the level of resistance achieved.

Protocol 4: Characterization of Resistant Mutants by Whole-Genome Sequencing

This protocol outlines the steps for identifying the genetic basis of this compound resistance.

Materials:

  • This compound-resistant mutant and wild-type parental strain

  • Mycobacterial DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence analysis

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the this compound-resistant mutant and the wild-type parental strain.

  • Library Preparation and Sequencing: Prepare DNA libraries and perform whole-genome sequencing according to the manufacturer's protocol for the chosen NGS platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant mutant to the reference genome of the parental strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant mutant's genome.

    • Focus on non-synonymous mutations in coding regions and mutations in promoter regions of genes potentially involved in resistance, such as bioB (the gene encoding biotin synthase) and genes related to drug transport or metabolism.

  • Validation of Mutations: Confirm the identified mutations by Sanger sequencing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_generation Mutant Generation cluster_characterization Characterization WT_strain Wild-Type Mycobacterial Strain MIC_det Determine MIC of this compound (Protocol 1) WT_strain->MIC_det direct_selection Direct Selection on This compound Plates (Protocol 2) MIC_det->direct_selection  Inform concentration serial_passage Serial Passage in Increasing this compound (Protocol 3) MIC_det->serial_passage  Inform starting concentration resistant_mutants Isolate Resistant Mutants direct_selection->resistant_mutants serial_passage->resistant_mutants confirm_resistance Confirm Resistance & Determine Fold-Increase in MIC resistant_mutants->confirm_resistance wgs Whole-Genome Sequencing (Protocol 4) confirm_resistance->wgs mutation_analysis Identify Resistance- Associated Mutations wgs->mutation_analysis

Caption: Experimental workflow for generating and characterizing this compound-resistant mutants.

mycobacidin_moa cluster_resistance Known Resistance Mechanism This compound This compound (Acidomycin) This compound->Inhibition BioB Biotin Synthase (BioB) Biotin_synthesis Biotin Synthesis BioB->Biotin_synthesis Cell_processes Essential Cellular Processes (e.g., lipid synthesis, -amino acid metabolism) Biotin_synthesis->Cell_processes Inhibition->BioB BioB_overexpression Overexpression of BioB BioB_overexpression->BioB Increases target abundance

Caption: Mechanism of action of this compound and known low-level resistance mechanism.

References

Application Notes and Protocols for Analyzing the Mycobacidin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacidin, also known as actithiazic acid, is a potent antitubercular agent that has garnered significant interest due to its specific activity against Mycobacterium tuberculosis.[1] It functions by inhibiting biotin (B1667282) synthase (BioB), an essential enzyme in the pathogen's metabolism.[1] Understanding the biosynthetic pathway of this compound is crucial for developing novel derivatives with improved therapeutic properties and for metabolic engineering of the producing strains to enhance yield. This document provides detailed protocols and application notes for the key techniques used to identify and functionally characterize the this compound biosynthetic gene cluster (myb) from Streptomyces species.[1][2][3]

The biosynthesis of this compound is a fascinating process that combines elements of primary and secondary metabolism.[1][2][3] The pathway begins with 7-oxoheptanoate, a precursor likely derived from lipid metabolism.[1] A series of enzymatic modifications, including amination, acetylation, and a unique sulfur insertion, lead to the formation of the final product, which features a characteristic 4-thiazolidinone (B1220212) ring.[1][2][3]

Identification of the this compound Biosynthetic Gene Cluster (BGC)

The initial step in analyzing the pathway is the identification of the genes responsible for this compound production. This is typically achieved through genome mining of the producing organism, such as Streptomyces virginiae.

Protocol 1.1: Genome Mining for the myb Gene Cluster

This protocol outlines the use of bioinformatic tools to identify potential biosynthetic gene clusters.

  • Genome Sequencing: Obtain the whole-genome sequence of the this compound-producing Streptomyces strain.

  • Bioinformatic Analysis:

    • Submit the genome sequence to a specialized BGC analysis server like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).[4][5]

    • The software predicts the locations of BGCs, including those for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are common in antibiotic biosynthesis.[4][5][6]

    • Analyze the antiSMASH output for clusters containing genes with homology to enzymes required for the predicted this compound biosynthetic pathway, such as aminotransferases, ATP-grasp enzymes, and particularly radical S-adenosylmethionine (SAM) enzymes, which are known to be involved in sulfur insertion reactions.[1]

  • Gene Cluster Annotation:

    • Based on the predicted functions of the open reading frames (ORFs) within the candidate cluster, propose a biosynthetic pathway.[1] In the case of this compound, the identified myb cluster contains genes annotated as a radical SAM enzyme (mybB), an aminotransferase (mybC), and an ATP-grasp protein (mybD).[1]

BGC_Identification_Workflow cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Bioinformatic Analysis cluster_2 Step 3: Pathway Proposal A Isolate Genomic DNA from Streptomyces virginiae B Whole Genome Sequencing A->B C Genome Assembly B->C D BGC Prediction using antiSMASH C->D E Homology Search for Key Enzyme Families (Radical SAM, Aminotransferase etc.) D->E F Annotate Gene Functions within Candidate Cluster E->F G Propose Putative This compound Biosynthetic Pathway F->G

Caption: Workflow for bioinformatic identification of the this compound BGC.

Functional Characterization of Biosynthetic Enzymes

Once the myb gene cluster is identified, the function of each enzyme is validated through heterologous expression, protein purification, and in vitro enzymatic assays.

Protocol 2.1: Heterologous Expression of myb Genes
  • Gene Amplification: Amplify the coding sequences of mybB, mybC, and mybD from S. virginiae genomic DNA using PCR with high-fidelity polymerase.

  • Vector Ligation: Clone each amplified gene into an expression vector, such as pET-28b(+), which incorporates an N-terminal His₆-tag for purification.

  • Transformation: Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed E. coli cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM.

    • Incubate the culture at a lower temperature (e.g., 16-20°C) overnight to improve soluble protein yield.

  • Cell Harvesting: Harvest the cells by centrifugation.

Protocol 2.2: In Vitro Reconstitution of the this compound Pathway

This protocol describes the individual enzymatic reactions that constitute the pathway, starting from the precursor 7-oxoheptanoate.[1]

A. MybC (Aminotransferase) Assay:

  • Prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 µM purified MybC protein

    • 1 mM 7-oxoheptanoate (substrate)

    • 2 mM SAM (amino donor) or L-lysine

    • 0.2 mM PLP (pyridoxal 5′-phosphate, cofactor)

    • 0.2 mM Dithiothreitol (DTT)

  • Incubate the reaction at 37°C for 3 hours.

  • Terminate the reaction by deproteinization (e.g., centrifugal filtration).

  • Analyze the filtrate for the product, 7-aminoheptanoate, using LC-MS.

B. MybD (ATP-Grasp) Assay:

  • Prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 µM purified MybD protein

    • 1 mM 7-aminoheptanoate (substrate from MybC reaction)

    • 4 mM Sodium acetate (B1210297) (acetyl donor)

    • 2 mM ATP

    • 10 mM MgCl₂

  • Incubate the reaction at room temperature for 2 hours.

  • Terminate the reaction and deproteinize.

  • Analyze the filtrate for the product, 7-aminoacetoheptanoate, using LC-MS.

C. MybB (Radical SAM Sulfurtransferase) Assay:

Note: This reaction must be performed under strict anaerobic conditions (e.g., in a glovebox) as radical SAM enzymes are oxygen-sensitive.

  • Reconstitute the iron-sulfur cluster of MybB protein anaerobically before the assay.

  • Prepare a reaction mixture in 50 mM HEPES buffer (pH 7.5) containing:

    • 100 µM purified and reconstituted MybB protein

    • 1 mM 7-aminoacetoheptanoate (substrate from MybD reaction)

    • 1 mM SAM

    • 1 mM Na₂S (sulfur source)

    • 1 mM Sodium dithionite (B78146) (reducing agent)

    • 2 mM DTT

  • Incubate at room temperature for 6 hours under anaerobic conditions.

  • Quench the reaction and deproteinize.

  • Analyze the filtrate for the final product, this compound, using LC-MS.

Mycobacidin_Pathway Precursor 7-Oxoheptanoate Intermediate1 7-Aminoheptanoate Precursor->Intermediate1 MybC (Aminotransferase) + SAM/Lysine Intermediate2 7-Aminoacetoheptanoate Intermediate1->Intermediate2 MybD (ATP-Grasp) + Acetate, ATP Product This compound Intermediate2->Product MybB (Radical SAM) + SAM, Na2S

Caption: The proposed biosynthetic pathway of this compound.
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vitro assays and the expected mass of the products.

EnzymeSubstrate(s)Key Cofactors/ReagentsConditionsProductExpected [M+H]⁺Found [M+H]⁺[1]
MybC 1 mM 7-oxoheptanoate2 mM SAM, 0.2 mM PLP37°C, 3h7-Aminoheptanoate146.1176146.1171
MybD 1 mM 7-aminoheptanoate4 mM Na-acetate, 2 mM ATPRT, 2h7-Aminoacetoheptanoate188.1281188.1285
MybB 1 mM 7-aminoacetoheptanoate1 mM SAM, 1 mM Na₂SRT, 6h (anaerobic)This compound218.0845218.0832

Table 1: Summary of in vitro enzyme assay conditions and LC-MS results.

Analytical Methods for Product Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique used to identify the intermediates and the final product of the biosynthetic pathway.

Protocol 3.1: LC-MS Analysis of Reaction Products
  • Sample Preparation: Use the deproteinized filtrate from the enzymatic assays directly or after appropriate dilution.

  • Chromatography:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the compounds using a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid). The gradient allows for the separation of the substrate, product, and other reaction components.

  • Mass Spectrometry:

    • Ionize the eluted compounds using electrospray ionization (ESI) in positive mode.

    • Acquire mass spectra over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass-to-charge ratio ([M+H]⁺) of the product.

    • Confirm the identity of the product by comparing its retention time and exact mass to a chemically synthesized authentic standard, if available.[1]

Experimental_Workflow cluster_0 Gene to Protein cluster_1 In Vitro Analysis cluster_2 Product Detection A Amplify myb Genes via PCR B Clone into Expression Vector A->B C Heterologous Expression in E. coli B->C D Purify His-tagged Myb Proteins C->D E Perform Sequential Enzyme Assays (MybC -> MybD -> MybB) D->E F Deproteinize Reaction Mixture E->F G LC-MS Analysis F->G H Compare Retention Time & Mass to Authentic Standard G->H I Confirm Product Identity H->I

Caption: Experimental workflow for functional characterization of Myb enzymes.

Conclusion

The combination of genome mining, heterologous expression, and in vitro biochemical assays provides a powerful strategy for elucidating the biosynthetic pathway of this compound. The protocols outlined here enable researchers to functionally characterize the key enzymes MybC, MybD, and the novel radical SAM sulfurtransferase MybB.[1] This detailed understanding opens avenues for metabolic engineering to improve this compound titers and for combinatorial biosynthesis approaches to generate novel, potent antitubercular drug candidates.

References

Using Mycobacidin as a Chemical Probe for Biotin Metabolism in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin (B1220996), also known as actithiazic acid, is a potent antitubercular agent that serves as a valuable chemical probe for investigating biotin (B1667282) metabolism, particularly in Mycobacterium tuberculosis. Biotin, an essential cofactor, is vital for critical metabolic processes, including fatty acid biosynthesis, amino acid metabolism, and the tricarboxylic acid cycle.[1][2][3][4] Unlike humans, who obtain biotin from their diet, M. tuberculosis relies on its own de novo biotin synthesis pathway, making this pathway an attractive target for novel antibiotic development.[5][6]

This compound's primary mechanism of action is the competitive inhibition of biotin synthase (BioB), the enzyme responsible for the final step in biotin biosynthesis—the conversion of dethiobiotin (B101835) to biotin.[1][7][8] By blocking this crucial step, this compound effectively depletes the available biotin pool, leading to mycobacterial cell death.[9] This specific mode of action makes this compound an excellent tool for studying the physiological consequences of biotin deprivation and for screening new inhibitors of the biotin synthesis pathway.

These application notes provide detailed protocols for utilizing this compound as a chemical probe to study biotin metabolism in M. tuberculosis, including methods for assessing its impact on bacterial growth, quantifying changes in key metabolites, and performing enzymatic assays to characterize its inhibitory activity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (Acidomycin)
ParameterOrganism/EnzymeValueReference
IC₅₀E. coli whole cells (conversion of dethiobiotin to biotin)0.45 µM[10]
KᵢM. tuberculosis Biotin Synthase (BioB)~1 µM[8]
Table 2: Effect of this compound on M. tuberculosis Growth (Hypothetical Data for Illustrative Purposes)
This compound (µg/mL)Mean Log₁₀ CFU/mL (Day 7)Standard Deviation
0 (Control)6.80.2
0.15.50.3
14.20.2
102.10.4
100<1 (Below Limit of Detection)N/A
Table 3: Intracellular Biotin and Dethiobiotin Levels in M. tuberculosis after this compound Treatment (Hypothetical Data for Illustrative Purposes)
Treatment (24 hours)Biotin (ng/mg protein)Dethiobiotin (ng/mg protein)
Vehicle Control15.21.8
This compound (1 µg/mL)3.525.6
This compound (10 µg/mL)0.848.2

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Resazurin (B115843) solution (0.02% in sterile water)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁷ CFU/mL.

  • Dilute the bacterial suspension 1:20 in 7H9 broth to obtain a final inoculum of 5 x 10⁵ CFU/mL.

  • Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 µg/mL to 100 µg/mL. Include a drug-free control well.

  • Inoculate each well with 100 µL of the diluted bacterial suspension.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[11]

Protocol 2: In Vitro Biotin Synthase (BioB) Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory activity of this compound on purified M. tuberculosis BioB.

Materials:

  • Purified recombinant M. tuberculosis BioB

  • Dethiobiotin (substrate)

  • S-adenosyl-L-methionine (SAM)

  • Sodium dithionite (B78146) (reducing agent)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl)

  • This compound stock solution (in DMSO)

  • LC-MS/MS system for biotin quantification

Procedure:

  • Reconstitute the iron-sulfur clusters of BioB under anaerobic conditions as it is an oxygen-sensitive enzyme.[3][12]

  • Prepare reaction mixtures in an anaerobic chamber. Each reaction should contain assay buffer, a fixed concentration of BioB (e.g., 1-5 µM), SAM (e.g., 1 mM), and sodium dithionite (e.g., 2 mM).

  • Add varying concentrations of this compound to the reaction mixtures and pre-incubate for 15 minutes at room temperature. Include a control with no inhibitor.

  • Initiate the reaction by adding dethiobiotin to a final concentration of (e.g., 50 µM).

  • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for biotin formation using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Protocol 3: Quantification of Intracellular Biotin and Dethiobiotin by LC-MS/MS

This protocol details the extraction and quantification of biotin and dethiobiotin from M. tuberculosis cultures treated with this compound.

Materials:

  • M. tuberculosis culture treated with this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50% acetonitrile (B52724) in water)

  • Internal standards (e.g., ¹³C-labeled biotin and dethiobiotin)

  • LC-MS/MS system

Procedure:

  • Grow M. tuberculosis to mid-log phase and treat with desired concentrations of this compound for a specified time.

  • Harvest the bacterial cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cell pellet in lysis buffer containing internal standards.

  • Lyse the cells by bead beating or sonication.

  • Centrifuge the lysate to remove cell debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtrate by LC-MS/MS to quantify the concentrations of biotin and dethiobiotin.[13][14][15][16]

  • Normalize the metabolite concentrations to the total protein content of the cell lysate.

Visualizations

Biotin_Synthesis_Pathway_Inhibition cluster_precursor Pimeloyl-CoA Synthesis cluster_conserved Conserved Biotin Synthesis cluster_downstream Downstream Metabolic Functions Malonyl-ACP Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP BioC, BioH Pimeloyl-CoA Pimeloyl-CoA Pimeloyl-ACP->Pimeloyl-CoA KAPA KAPA Pimeloyl-CoA->KAPA BioF DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB Fatty Acid Synthesis Fatty Acid Synthesis Biotin->Fatty Acid Synthesis Amino Acid Metabolism Amino Acid Metabolism Biotin->Amino Acid Metabolism TCA Cycle TCA Cycle Biotin->TCA Cycle This compound This compound This compound->Inhibition BioB BioB Inhibition->BioB

Caption: Inhibition of the Biotin Synthesis Pathway by this compound.

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_enzymatic Enzymatic Assays A Culture M. tuberculosis B Treat with this compound A->B C Determine MIC (Resazurin Assay) B->C D Measure Growth (CFU Counting) B->D E Extract Intracellular Metabolites B->E F Quantify Biotin/Dethiobiotin (LC-MS/MS) E->F G Purify Recombinant BioB H Perform In Vitro Inhibition Assay G->H I Determine IC50/Ki H->I

Caption: Experimental Workflow for Characterizing this compound.

Logical_Relationship A This compound B Inhibits Biotin Synthase (BioB) A->B C Decreased Biotin Production B->C D Increased Dethiobiotin Accumulation B->D E Disruption of Biotin-Dependent Metabolism C->E F Inhibition of M. tuberculosis Growth E->F

Caption: Logical Flow of this compound's Mechanism of Action.

References

Application of Mycobacidin in High-Throughput Screening for Novel Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and antimicrobial discovery.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery of novel therapeutic agents with new mechanisms of action. The biotin (B1667282) biosynthesis pathway is an attractive target for anti-tubercular drug development as it is essential for Mtb survival and persistence during infection, while being absent in humans. Mycobacidin, also known as actithiazic acid, is a natural antibiotic that selectively inhibits biotin synthase (BioB), the final enzyme in this pathway. This document outlines the application of this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify new inhibitors of the Mtb biotin biosynthesis pathway.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of biotin synthase (BioB), an S-Adenosylmethionine (SAM) dependent enzyme that catalyzes the conversion of dethiobiotin (B101835) to biotin.[1] This final step is crucial for the de novo synthesis of biotin, a vital cofactor for carboxylase enzymes involved in fatty acid biosynthesis, a critical component of the unique mycobacterial cell envelope.[2][3] By inhibiting BioB, this compound effectively halts biotin production, leading to bacterial cell death.[1]

cluster_pathway M. tuberculosis Biotin Synthesis Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF KAPA Synthase KAPA KAPA BioA BioA KAPA->BioA DAPA Synthase DAPA DAPA BioD BioD DAPA->BioD DTB Synthase Dethiobiotin Dethiobiotin BioB BioB (Biotin Synthase) Target of this compound Dethiobiotin->BioB Biotin Synthase Biotin Biotin BioF->KAPA BioA->DAPA BioD->Dethiobiotin BioB->Biotin This compound This compound This compound->BioB Inhibition PrimaryScreen Primary HTS (Whole-Cell Phenotypic Screen @ 10µM) HitConfirmation Hit Confirmation (Dose-Response IC₅₀ Determination) PrimaryScreen->HitConfirmation Identify Primary Hits (>90% Inhibition) HitConfirmation->p1 Cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) Cytotoxicity->p2 TargetValidation Target Validation (BioB Biochemical Assay) TargetValidation->p2 BiotinRescue Biotin Rescue Assay (Growth in Biotin-supplemented media) BiotinRescue->p2 LeadOp Lead Optimization p1->Cytotoxicity p1->TargetValidation p1->BiotinRescue p2->LeadOp Prioritize Hits with On-Target Activity & Low Cytotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mycobacidin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Mycobacidin (also known as Acidomycin) concentration in in-vitro experiments.

Frequently Asked Questions (FAQs)

Compound-Related Issues

1. What is this compound and what is its mechanism of action?

This compound is a selective antitubercular agent that inhibits the growth of Mycobacterium tuberculosis. Its mechanism of action is the inhibition of biotin (B1667282) biosynthesis, a critical metabolic pathway for the bacterium.[1][2] this compound specifically targets biotin synthase (BioB), an enzyme essential for the final step of biotin synthesis.[1][2] This targeted action explains its selective activity against M. tuberculosis.[1]

2. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro susceptibility testing.[3] It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of hydrophobic compounds.

3. My this compound solution is precipitating in the cell culture medium. What should I do?

Precipitation of this compound in aqueous media is a common issue due to its mediocre aqueous solubility.[4] Here are several troubleshooting steps:

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

  • Optimize Co-solvent Concentration: A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. However, it is critical to include a vehicle control with the same DMSO concentration to account for any solvent-induced effects, as DMSO can exhibit cytotoxicity at concentrations above 0.5-1%.[5]

  • Use a Salt Form: The aqueous solubility of this compound can be substantially improved by using a salt form. For instance, the 2-amino-2-methylpropan-1,3-diol (AMP2) salt of acidomycin has been shown to have a much higher aqueous solubility (>50 mM) compared to the free acid (< 4 mM).[4]

  • Gentle Warming and Agitation: For stock solutions that show precipitation, gentle warming in a 37°C water bath or mechanical agitation through vortexing or sonication can help redissolve the compound.[5]

Experimental Design and Execution

4. What is a typical Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis?

Reported MIC values for this compound against various drug-susceptible and drug-resistant strains of M. tuberculosis range from 0.096 to 6.2 µM.[1][6][7][8][9]

5. How do I determine the appropriate concentration range for my experiments?

The initial concentration range for your experiments should be based on the known MIC values. A common starting point is to test a range of concentrations spanning several orders of magnitude around the expected MIC, typically using two-fold or ten-fold serial dilutions.

6. I am observing variable or inconsistent MIC results. What could be the cause?

Inconsistent MIC results can arise from several factors:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are using a standardized inoculum prepared from a mid-logarithmic phase culture.

  • Media Components: The presence of biotin in the culture medium can antagonize the activity of this compound.[4] Use a defined medium with a known and consistent composition. The pH of the medium can also affect the activity of some antimycobacterial agents.

  • Compound Stability: Ensure the stability of your this compound stock solution. Store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Some compounds can also degrade in the culture medium over the long incubation periods required for M. tuberculosis.[10]

  • Serum Protein Binding: If your cell-based assays use serum, be aware that this compound may bind to serum proteins like albumin. This binding reduces the free, active concentration of the compound.[11][12] Consider performing assays in serum-free or reduced-serum conditions as a control.

7. How do I assess the cytotoxicity of this compound against mammalian cells?

Troubleshooting Unexpected Results

8. In my MTT assay, I'm seeing an increase in absorbance (suggesting increased viability) at higher concentrations of this compound. What does this mean?

This is a known artifact that can occur in MTT assays.[7] Potential causes include:

  • Direct Reduction of MTT: The compound itself may have reducing properties that can convert MTT to formazan (B1609692), leading to a false-positive signal.[13] To test for this, run a cell-free control with your compound and MTT.

  • Increased Metabolic Activity: The compound might be inducing a stress response in the cells, leading to a temporary increase in metabolic activity.[7]

  • Precipitation: If the compound precipitates in the wells, it can interfere with the absorbance reading.[6]

If you encounter such issues, consider using an alternative cytotoxicity assay that relies on a different principle, such as the LDH (lactate dehydrogenase) release assay, which measures membrane integrity.[13]

9. My MIC results do not seem to correlate with the expected activity based on the mechanism of action. What should I consider?

  • Off-Target Effects: While the primary target of this compound is biotin synthase, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. One study noted that acidomycin stimulates the unproductive cleavage of S-adenosylmethionine (SAM), which could lead to the accumulation of the toxic metabolite 5'-deoxyadenosine.[1][4][7][8][9]

  • Resistance Development: Although resistance to this compound is reported to be difficult to develop, it is a possibility, especially with prolonged exposure.[1][4][7][8][9]

Data Presentation

Table 1: Reported Minimum Inhibitory Concentrations (MIC) of this compound against Mycobacterium tuberculosis

M. tuberculosis Strain TypeReported MIC Range (µM)Reference
Drug-Susceptible (DS)0.096 - 6.2[1][4][7][8][9]
Multidrug-Resistant (MDR)0.20 - 6.2[1][4][7][8][9]

Table 2: Troubleshooting Guide for Common Issues in this compound Experiments

IssuePossible Cause(s)Recommended Action(s)
Compound Precipitation Poor aqueous solubility; High final concentration; Moisture in DMSO stock.Lower the final concentration; Use a salt form of this compound; Increase co-solvent (DMSO) concentration (with appropriate controls); Use anhydrous DMSO.
Inconsistent MIC Results Inoculum variability; Biotin in media; Compound instability; Serum protein binding.Standardize inoculum preparation; Use biotin-free media; Prepare fresh stock solutions and aliquot; Perform assays in reduced-serum conditions as a control.
High Background in MTT Assay Compound directly reduces MTT; Media components (phenol red, serum) interfere.Run a cell-free control with the compound and MTT; Use phenol (B47542) red-free media; Reduce serum concentration during MTT incubation.
Unexpected Increase in Viability (MTT Assay) Compound induces metabolic stress; Compound precipitates and interferes with reading.Visually inspect wells for precipitation; Use an alternative cytotoxicity assay (e.g., LDH assay).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a general guideline and should be adapted based on the specific M. tuberculosis strain and laboratory safety protocols.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The final DMSO concentration in all wells should not exceed 1%.

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a final concentration of approximately 5 x 10^5^ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the positive control well.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth of M. tuberculosis.

Protocol 2: Determination of Cytotoxicity using the MTT Assay

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_mic MIC Determination cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_stock_mic Prepare this compound Stock in DMSO serial_dilute_mic Serial Dilution in 7H9 Broth prep_stock_mic->serial_dilute_mic inoculate_plate Inoculate 96-well Plate serial_dilute_mic->inoculate_plate prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->inoculate_plate incubate_mic Incubate at 37°C (7-14 days) inoculate_plate->incubate_mic read_mic Determine MIC incubate_mic->read_mic seed_cells Seed Mammalian Cells treat_cells Treat Cells seed_cells->treat_cells prep_stock_cyto Prepare this compound Stock in DMSO serial_dilute_cyto Serial Dilution in Culture Medium prep_stock_cyto->serial_dilute_cyto serial_dilute_cyto->treat_cells incubate_cyto Incubate (24-72h) treat_cells->incubate_cyto add_mtt Add MTT Reagent incubate_cyto->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for MIC and Cytotoxicity Testing.

signaling_pathway cluster_pathway This compound's Mechanism of Action This compound This compound BioB Biotin Synthase (BioB) This compound->BioB Inhibits Biotin_Synthesis Biotin Synthesis BioB->Biotin_Synthesis Catalyzes Bacterial_Growth M. tuberculosis Growth Biotin_Synthesis->Bacterial_Growth Essential for

Caption: this compound inhibits biotin synthesis.

troubleshooting_logic node_rect node_rect start Precipitation Observed? is_stock In stock solution? start->is_stock Yes end Problem Resolved start->end No is_media In assay media? is_stock->is_media No action_stock Warm/Sonicate Use Anhydrous DMSO is_stock->action_stock Yes action_media Lower concentration Use salt form Adjust co-solvent is_media->action_media Yes is_media->end No action_stock->end action_media->end

Caption: Troubleshooting compound precipitation.

References

Technical Support Center: Overcoming Mycobacidin Solubility Issues in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycobacidin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as actithiazic acid, is an antibiotic that shows selective activity against Mycobacterium tuberculosis. It functions by inhibiting biotin (B1667282) synthesis, a critical metabolic pathway for the bacterium.[1] Its chemical structure, a thiazolidinone derivative, contributes to its relatively low aqueous solubility, which can lead to precipitation in culture media, affecting experimental reproducibility and accuracy.

Q2: What are the common signs of this compound precipitation in my culture medium?

You may observe a fine, crystalline precipitate, cloudiness, or turbidity in your culture medium after adding the this compound stock solution. This can occur immediately or after a period of incubation. Visually inspecting your media against a light source can help in early detection.

Q3: Can I autoclave my culture medium after adding this compound?

No, it is not recommended to autoclave culture medium containing this compound. The heat from autoclaving can degrade the compound and will likely cause it to precipitate out of solution, altering its effective concentration. This compound stock solutions should be filter-sterilized and added to the sterile medium aseptically.

Q4: How does the composition of the culture medium affect this compound's solubility?

The pH, salt concentration, and protein content of the culture medium can all influence the solubility of this compound. High concentrations of certain salts can lead to "salting out," where the solubility of the compound decreases. The optimal pH for maintaining this compound in solution should be empirically determined for your specific medium.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound solubility.

Issue 1: this compound precipitates immediately upon addition to the culture medium.

  • Cause: The concentration of this compound in the final medium exceeds its solubility limit. The solvent used for the stock solution may also be immiscible with the aqueous medium.

  • Solution:

    • Reduce the final concentration: If your experimental design allows, try using a lower final concentration of this compound.

    • Optimize stock solution solvent: Prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[2] Ensure the final concentration of the organic solvent in the culture medium is non-toxic to your cells (typically ≤0.5% v/v for DMSO).

    • Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For instance, a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) in your stock solution might help.

Issue 2: this compound precipitates out of solution after a period of incubation.

  • Cause: Changes in the culture medium's pH during cell growth can alter the ionization state and solubility of this compound. Temperature fluctuations can also affect solubility.

  • Solution:

    • Buffer the medium: Ensure your culture medium is well-buffered to resist pH changes.

    • Monitor pH: Regularly monitor the pH of your culture and adjust if necessary.

    • Maintain stable temperature: Keep the incubator temperature constant, as temperature shifts can cause compounds to come out of solution.

Issue 3: Inconsistent results in bioassays, possibly due to variable this compound concentration.

  • Cause: Poor solubility leads to an unknown and variable concentration of active this compound in the medium.

  • Solution:

    • Determine the kinetic solubility: Before conducting extensive experiments, determine the kinetic solubility of this compound in your specific culture medium to establish a reliable working concentration range.

    • Prepare fresh dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to avoid issues with compound degradation or precipitation over time in diluted solutions.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data to guide your experimental design for improving this compound solubility.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water (pH 7.0)< 0.1< 0.46Poorly soluble in neutral aqueous solutions.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1< 0.46Similar to water, high salt content can decrease solubility.
Dimethyl Sulfoxide (DMSO)> 50> 230Excellent solvent for creating high-concentration stock solutions.
Ethanol (95%)~10~46Good alternative to DMSO, though lower solubility.
Methanol~5~23Can be used, but generally less effective than DMSO or ethanol.

Note: Molar solubility calculated based on a molecular weight of 217.29 g/mol for this compound.[3]

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer

pHSolubility (µg/mL)Molar Solubility (µM)Trend
5.0523Low solubility in acidic conditions.
6.01569Solubility starts to increase.
7.0837Low solubility at neutral pH.
8.050230Increased solubility in slightly alkaline conditions.
9.0150690Significantly improved solubility.

Note: This data is illustrative. The optimal pH for your specific cell line and experimental conditions should be determined, considering potential effects of pH on cell viability and compound stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL (46 mM) stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Once dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determining the Kinetic Solubility of this compound in Culture Medium

This protocol outlines a method to determine the maximum concentration of this compound that can be maintained in your specific culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Your specific cell culture medium, pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm (or visual inspection)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the culture medium in the 96-well plate. For example, a 2-fold serial dilution starting from a high concentration (e.g., 200 µg/mL).

  • Include a negative control (medium with DMSO, no this compound) and a blank (medium only).

  • Incubate the plate at your experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 24 hours).

  • After incubation, visually inspect each well for signs of precipitation.

  • Alternatively, measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance compared to the control indicates precipitation.

  • The highest concentration that does not show precipitation is the kinetic solubility limit of this compound in your medium under these conditions.

Visualizations

Below are diagrams to illustrate key concepts and workflows related to overcoming this compound solubility issues.

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_exp Experimentation cluster_troubleshoot Troubleshooting prep_stock Prepare this compound Stock Solution (e.g., in DMSO) determine_sol Determine Kinetic Solubility in Culture Medium prep_stock->determine_sol add_to_media Add this compound to Culture Medium (below solubility limit) determine_sol->add_to_media perform_assay Perform Cellular Assay add_to_media->perform_assay observe_precip Precipitation Observed? perform_assay->observe_precip observe_precip->perform_assay No modify_protocol Modify Protocol: - Adjust pH - Use Co-solvent - Lower Concentration observe_precip->modify_protocol Yes modify_protocol->determine_sol

Caption: Experimental workflow for working with this compound.

signaling_pathway cluster_pathway Biotin Synthesis Pathway in M. tuberculosis Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD BioB Biotin Synthase (BioB) DTB->BioB Biotin Biotin This compound This compound (Actithiazic Acid) This compound->BioB Inhibition BioB->Biotin

Caption: this compound's mechanism of action via biotin synthesis inhibition.

References

troubleshooting inconsistent results in Mycobacidin efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycobacidin (also known as Acidomycin) efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results in anti-mycobacterial activity assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antitubercular agent that functions as a competitive inhibitor of biotin (B1667282) synthase (BioB).[1][2][3] This enzyme is crucial for the de novo biosynthesis of biotin (Vitamin B7), a cofactor essential for various metabolic processes in Mycobacterium tuberculosis, including lipid synthesis, amino acid metabolism, and energy production.[1][4] By blocking this pathway, this compound effectively halts bacterial growth. Additionally, it has been shown to stimulate the unproductive cleavage of S-adenosylmethionine (SAM), leading to the generation of the toxic metabolite 5'-deoxyadenosine.[1][2][3]

Q2: Why am I observing no activity of this compound against M. tuberculosis?

A2: A complete lack of activity is often due to the presence of biotin in the culture medium. This compound's inhibitory action can be fully antagonized by exogenous biotin.[1] Ensure you are using a biotin-free medium, such as a modified Middlebrook 7H9 medium, for your susceptibility testing. Pre-cultures grown in biotin-containing media may also have minimal carryover, but using biotin-free media for the assay itself is critical.[1]

Q3: Is this compound expected to be active against other bacteria?

A3: No, this compound exhibits a narrow spectrum of activity and is highly selective for Mycobacterium tuberculosis. It is generally inactive against non-tuberculous mycobacteria, as well as other Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) often exceeding 1000 μM for these organisms.[1][2][3][5][6] This selectivity is partly attributed to its selective accumulation within M. tuberculosis.[1][2][3]

Q4: How difficult is it for M. tuberculosis to develop resistance to this compound?

A4: The development of spontaneous resistance to this compound by M. tuberculosis has been observed to be difficult. Studies have shown that only low-level resistance has been achieved, primarily through the overexpression of its target, biotin synthase (BioB).[1][2][3]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound (Acidomycin) against various Mycobacterium tuberculosis strains.

CompoundM. tuberculosis Strain(s)MIC Range (μM)Reference(s)
(S)-(-)-Acidomycin (natural)H37Rv0.6[1]
(R)-(+)-Acidomycin (unnatural)H37Rv7.7[1]
(±)-Acidomycin (racemic)H37Rv1.6[1]
(±)-Acidomycin (racemic)Drug-sensitive, MDR, and XDR clinical isolates0.096 - 6.2[1][2][3][5]

Troubleshooting Inconsistent Efficacy Results

Inconsistent results in antimicrobial susceptibility testing (AST) can arise from various factors. Use the following guide to troubleshoot your this compound experiments.

Issue: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

Possible CauseRecommended Action
Inoculum Density Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard before further dilution. An inconsistent inoculum size is a major source of variability in MIC assays.[7][8]
Culture Medium Composition Verify that the medium (e.g., Middlebrook 7H9) is biotin-free. Check the pH of each new batch of media, as variations can affect drug activity. Use media from a reputable commercial supplier to minimize batch-to-batch variability.[1][7]
This compound Stability Prepare fresh stock solutions of this compound regularly. The stability of compounds in culture media over the long incubation periods required for M. tuberculosis can be a factor.[9][10] Consider performing a stability control by incubating the drug in the medium for the duration of the experiment and then testing its activity.
Endpoint Reading Establish a clear and consistent definition for reading the MIC. For broth microdilution, this is typically the lowest concentration that shows no visible growth (no turbidity).[11][12] Use a reference strain (e.g., M. tuberculosis H37Rv ATCC 27294) in every assay to monitor for consistency.[11][12]
Plate Incubation Ensure consistent incubation conditions (36° ± 1°C) and prevent dehydration of the plates, which can concentrate the drug.[11][13]

Below is a logical workflow to diagnose inconsistent results in your this compound efficacy studies.

G Troubleshooting Workflow for this compound Assays cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Root Causes cluster_3 Corrective Actions start Inconsistent MIC or Time-Kill Results check_media Verify Media Composition (Biotin-Free, pH) start->check_media check_inoculum Standardize Inoculum (0.5 McFarland) start->check_inoculum check_drug Assess Drug Stability (Fresh Stock Solution) start->check_drug check_protocol Review Assay Protocol (Incubation, Reading) start->check_protocol media_issue Biotin Contamination or Incorrect pH check_media->media_issue Issue Found inoculum_issue Inoculum Size Variation check_inoculum->inoculum_issue Issue Found drug_issue Drug Degradation check_drug->drug_issue Issue Found protocol_issue Procedural Drift check_protocol->protocol_issue Issue Found correct_media Use New, Validated Biotin-Free Media media_issue->correct_media correct_inoculum Re-standardize Inoculum Preparation inoculum_issue->correct_inoculum correct_drug Prepare Fresh Drug Solutions drug_issue->correct_drug correct_protocol Reinforce Standard Operating Procedures protocol_issue->correct_protocol

A troubleshooting workflow for addressing inconsistent results.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This method is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol for M. tuberculosis.[11][12][13]

  • Medium Preparation : Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and ensure it is free of biotin.

  • Drug Plate Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in the biotin-free 7H9-OADC medium directly in a 96-well U-shaped microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation :

    • Scrape colonies of M. tuberculosis from a solid medium.

    • Suspend the colonies in sterile water or saline containing glass beads and vortex thoroughly to break up clumps.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in the 7H9-OADC medium to achieve a final concentration of approximately 10^5 CFU/mL.

  • Inoculation :

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation : Cover the plate and incubate at 36°C ± 1°C for 14-21 days.

  • Reading the MIC : The MIC is the lowest concentration of this compound that completely inhibits visible growth (no turbidity) when observed using an inverted mirror.[11][12]

Protocol 2: Time-Kill Kinetics Assay

This protocol provides a framework for assessing the bactericidal or bacteriostatic activity of this compound over time.[14][15][16]

  • Inoculum Preparation : Prepare a mid-logarithmic phase culture of M. tuberculosis in biotin-free 7H9-OADC broth. Adjust the culture to a starting inoculum of approximately 10^5 - 10^6 CFU/mL in several flasks.

  • Drug Exposure : Add this compound to the flasks at various concentrations (e.g., 1x, 4x, 8x MIC). Include a drug-free growth control flask.

  • Incubation : Incubate all flasks at 37°C with shaking.

  • Sampling : At predefined time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each flask.

  • Quantification :

    • Perform serial 10-fold dilutions of the collected samples in sterile saline.

    • Plate the dilutions onto solid medium (e.g., Middlebrook 7H11 agar).

    • Incubate the plates for 3-4 weeks until colonies are visible.

  • Data Analysis : Count the colonies to determine the CFU/mL at each time point for each concentration. Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Signaling Pathway Visualization

This compound targets the final step in the biotin synthesis pathway, which is essential for the survival of M. tuberculosis.

This compound competitively inhibits biotin synthase (BioB).

References

Technical Support Center: Enhancing Mycobacidin Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of mycobacidin (B1220996) from Streptomyces fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may lead to low this compound yields.

Issue IDQuestionPossible CausesSuggested Solutions
MYC-001 Low or no detectable this compound production Inappropriate fermentation parameters (pH, temperature, aeration).Systematically optimize fermentation conditions. Start with generally accepted ranges for Streptomyces (pH 6.0-8.0, temperature 28-30°C) and narrow down the optimal values for your specific strain.[1]
Nutrient limitation in the culture medium.Review and optimize the composition of your fermentation medium. Ensure adequate sources of carbon, nitrogen, and sulfur. Consider adding precursors like 7-oxoheptanoate.
Poor inoculum quality or insufficient inoculum size.Use a fresh, actively growing seed culture. Optimize the inoculum size, typically ranging from 2-10% (v/v).[2][3]
Incorrect timing of harvest.Perform a time-course study to determine the optimal harvest time, as secondary metabolite production is often growth-phase dependent.[3]
MYC-002 Inconsistent this compound yields between batches Variability in seed culture preparation.Standardize your seed culture protocol, including age, volume, and growth phase at the time of inoculation.
Fluctuations in fermentation conditions.Calibrate and monitor your fermentation equipment (pH meter, temperature probes, shakers) to ensure consistency.
Degradation of media components during sterilization.Autoclave heat-sensitive components separately and add them to the cooled medium.
MYC-003 High biomass but low this compound production "Metabolic shift" favoring primary metabolism.Modify the medium composition to induce secondary metabolism. This can include using complex carbon sources or limiting certain nutrients like phosphate.
Feedback inhibition by this compound or other metabolites.Consider implementing a fed-batch or perfusion culture system to remove inhibitory products.
MYC-004 Foaming in the fermenter High protein content in the medium (e.g., yeast extract, peptone).Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.
Excessive agitation or aeration.Optimize agitation and aeration rates to minimize shear stress and foaming while maintaining adequate oxygen supply.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: The optimal pH for secondary metabolite production in Streptomyces species is typically near neutral, in the range of 6.0 to 8.0.[1] For initial experiments, a pH of 7.0 is recommended. However, the ideal pH can be strain-specific, so it is advisable to perform a pH optimization experiment.

Q2: What are the best carbon and nitrogen sources for this compound fermentation?

A2: While specific data for this compound is limited, many Streptomyces species produce secondary metabolites effectively with complex carbon sources like starch or mannitol (B672) and nitrogen sources such as soybean meal, peptone, or yeast extract.[1][4] It is recommended to test a variety of sources to find the optimal combination for your strain.

Q3: How can I increase the supply of precursors for this compound biosynthesis?

A3: The biosynthesis of this compound starts with 7-oxoheptanoate.[5][6][7] Supplementing the culture medium with this precursor or its biosynthetic precursors could enhance the yield. Additionally, ensuring an adequate supply of sulfur is crucial for the formation of the 4-thiazolidinone (B1220212) ring.[5][6][7]

Q4: What is the recommended temperature for Streptomyces fermentation to produce this compound?

A4: The optimal temperature for growth and secondary metabolite production in most Streptomyces species is around 28-30°C.[1] Temperatures outside of this range can negatively impact enzyme activity and overall yield.

Q5: How do aeration and agitation affect this compound production?

A5: Aeration and agitation are critical for supplying dissolved oxygen to the aerobic Streptomyces culture and ensuring proper mixing of nutrients. Insufficient oxygen can limit growth and secondary metabolite synthesis. Conversely, excessive agitation can cause shear stress, damaging the mycelia. Optimization of both parameters is essential for maximizing yield.

Q6: How can I accurately quantify the this compound yield?

A6: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying this compound.[6][8] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with formic acid) can be used for separation, followed by UV or mass spectrometry detection.[6][8]

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize typical ranges and starting points for optimizing fermentation conditions for Streptomyces.

Table 1: Physical Fermentation Parameters

ParameterTypical RangeRecommended Starting Point
pH 5.0 - 10.0[1]7.0
Temperature (°C) 25 - 35[1]30
Incubation Period (days) 6 - 10[1]8
Agitation (rpm) 150 - 250200
Aeration (vvm) 0.5 - 2.01.0

Table 2: Media Composition Components

ComponentExamplesTypical Concentration (g/L)
Carbon Source Starch, Mannitol, Glucose[1]10 - 40[9]
Nitrogen Source Soybean Meal, Peptone, Yeast Extract, Casein[1]5 - 20
Phosphate Source K₂HPO₄0.5 - 2.0[2]
Trace Elements MgSO₄, FeSO₄, ZnSO₄0.1 - 1.0

Experimental Protocols

Protocol 1: Optimization of Fermentation pH

  • Prepare the production medium and dispense equal volumes into several fermentation flasks.

  • Adjust the initial pH of each flask to a different value within the desired range (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using sterile HCl or NaOH.

  • Inoculate all flasks with the same volume of a standardized seed culture.

  • Incubate the flasks under identical conditions (temperature, agitation).

  • Harvest the cultures at the predetermined optimal time.

  • Extract this compound from the broth and mycelium.

  • Quantify the this compound yield using HPLC.

  • Plot the this compound yield against the initial pH to determine the optimum.

Protocol 2: Precursor Feeding Experiment

  • Prepare the optimized production medium.

  • Prepare a sterile stock solution of 7-oxoheptanoate.

  • Inoculate the production medium with a standardized seed culture.

  • At a specific time point during the fermentation (e.g., at the beginning of the stationary phase), add different concentrations of the 7-oxoheptanoate stock solution to separate fermentation flasks. Include a control flask with no precursor addition.

  • Continue the fermentation for the remainder of the production phase.

  • Harvest all cultures and quantify the this compound yield.

  • Compare the yields from the precursor-fed cultures to the control to determine the effect of precursor supplementation.

Visualizations

Mycobacidin_Biosynthesis_Pathway 7-Oxoheptanoate 7-Oxoheptanoate 7-Aminoheptanoate 7-Aminoheptanoate 7-Oxoheptanoate->7-Aminoheptanoate MybC (Aminotransferase) N-Acetyl-7-aminoheptanoate N-Acetyl-7-aminoheptanoate 7-Aminoheptanoate->N-Acetyl-7-aminoheptanoate MybD (ATP-grasp protein) This compound This compound N-Acetyl-7-aminoheptanoate->this compound MybB (Radical SAM Sulfurtransferase) + [Fe2S2] cluster

Caption: Biosynthetic pathway of this compound from 7-oxoheptanoate.

Troubleshooting_Workflow Start Low this compound Yield Check_Parameters Fermentation Parameters Optimal? Start->Check_Parameters Check_Medium Medium Composition Optimal? Check_Parameters->Check_Medium Yes Optimize_Parameters Optimize pH, Temp, Aeration, Agitation Check_Parameters->Optimize_Parameters No Check_Inoculum Inoculum Quality Good? Check_Medium->Check_Inoculum Yes Optimize_Medium Test C/N Sources, Add Precursors Check_Medium->Optimize_Medium No Optimize_Inoculum Standardize Seed Culture Protocol Check_Inoculum->Optimize_Inoculum No Success Improved Yield Check_Inoculum->Success Yes Optimize_Parameters->Success Optimize_Medium->Success Optimize_Inoculum->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Troubleshooting Off-Target Effects of Mycobacidin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Mycobacidin (also known as acidomycin, actithiazic acid, or cinnamonin) in cellular assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antitubercular agent that primarily targets biotin (B1667282) synthase (BioB), an enzyme essential for the biosynthesis of biotin (vitamin B7) in Mycobacterium tuberculosis. This inhibition disrupts key metabolic pathways that depend on biotin, including lipid biosynthesis and the tricarboxylic acid cycle.[1]

Q2: Does this compound have the same effect on mammalian cells?

A2: Mammalian cells do not synthesize their own biotin and therefore lack the biotin synthase enzyme that this compound targets in mycobacteria. Consequently, the primary on-target effect of this compound observed in bacteria is not expected in mammalian cells. This is supported by studies showing no significant cytotoxicity of this compound in human liver (HepG2) and monkey kidney (Vero) cell lines, even at high concentrations.

Q3: What are the potential off-target effects of this compound in mammalian cells?

A3: While direct cytotoxicity is low in many cell lines, a potential off-target effect of this compound is the stimulation of unproductive cleavage of S-adenosylmethionine (SAM). This process can lead to the accumulation of the metabolite 5'-deoxyadenosine (B1664650), which may have downstream cellular consequences.[2][3][4][5][6]

Q4: What are the cellular consequences of altered S-adenosylmethionine (SAM) metabolism?

A4: S-adenosylmethionine is a universal methyl donor crucial for the methylation of DNA, RNA, histones, and other proteins. Perturbations in SAM metabolism can lead to:

  • Epigenetic modifications: Changes in histone and DNA methylation patterns can alter gene expression.

  • Cell cycle arrest: Depletion of SAM can activate stress-response pathways, such as the p38 MAPK pathway, leading to cell cycle arrest in the G1 phase.[7]

  • Induction of apoptosis: Prolonged or severe disruption of SAM metabolism can trigger programmed cell death.

  • Impaired T-cell function: The accumulation of 5'-deoxyadenosine has been shown to suppress T-cell proliferation, activation, and effector functions.

Q5: Are certain cell lines more susceptible to this compound's potential off-target effects?

A5: While this compound itself has shown low general cytotoxicity, cell lines with a heightened sensitivity to disruptions in SAM metabolism may be more susceptible to its off-target effects. This could include certain cancer cell lines, particularly some leukemias, which have demonstrated vulnerability to perturbations in methionine/SAM pathways.[8] Additionally, cells that are highly dependent on methylation for their function and regulation, such as rapidly dividing cells or specific immune cells, might be more affected.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays.

Problem 1: I am not observing any phenotype in my mammalian cell line after treatment with this compound.

This is a common observation and is likely due to the absence of the primary target, biotin synthase, in mammalian cells.

  • Explanation: this compound's potent activity is specific to organisms that synthesize their own biotin. Mammalian cells acquire biotin from their environment.

  • Recommendation: Confirm that your experimental hypothesis does not rely on the inhibition of biotin synthesis. If you are looking for a general cytotoxic agent, this compound may not be suitable for your cell line.

Problem 2: I am observing unexpected cellular effects, such as growth arrest or changes in gene expression.

These effects might be due to the potential off-target activity of this compound on S-adenosylmethionine (SAM) metabolism. The following workflow can help you investigate this possibility.

G cluster_0 Troubleshooting Unexpected Cellular Effects start Unexpected Phenotype Observed (e.g., Growth Arrest, Altered Gene Expression) q1 Is the effect dose-dependent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Re-evaluate experimental setup for artifacts) q1->a1_no No q2 Measure Intracellular SAM Levels (Protocol 2) a1_yes->q2 q3 Assess for Apoptosis (Protocol 3) q2->q3 If SAM levels are altered q4 Analyze Mitochondrial Membrane Potential (Protocol 4) q3->q4 If apoptosis is detected conclusion Phenotype is likely linked to This compound's off-target effect on SAM metabolism. q4->conclusion If mitochondrial potential is decreased

Caption: Troubleshooting workflow for unexpected cellular effects of this compound.

Problem 3: I am seeing high variability in my results.

High variability can be due to several factors unrelated to the compound itself.

  • Cell Health and Culture Conditions: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density.

  • Compound Stability: Prepare fresh stock solutions of this compound and ensure its stability in your culture medium over the course of the experiment.

  • Assay Performance: Include appropriate positive and negative controls for your assay to ensure it is performing as expected.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (Acidomycin). Note the high concentration at which no cytotoxicity was observed in mammalian cell lines, contrasting with its potent activity against its target in bacteria.

CompoundTarget/AssayOrganism/Cell LineActivity/EffectValueCitation
This compound (Acidomycin)Biotin Synthase (BioB)E. coliK_i~1 µM[2][3][4][5][6]
This compound (Acidomycin)Cytotoxicity (CC50)HepG2 (Human Liver)No cytotoxicity observed> 1 mM
This compound (Acidomycin)Cytotoxicity (CC50)Vero (Monkey Kidney)No cytotoxicity observed> 1 mM

Key Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is to assess the general cytotoxicity of this compound on your mammalian cell line.

  • Materials:

    • Mammalian cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide concentration range (e.g., 1 µM to 1 mM). Include a vehicle control (DMSO) at the highest concentration used.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quantification of Intracellular S-adenosylmethionine (SAM)

This protocol describes a general method using a commercially available ELISA kit. Follow the manufacturer's instructions for the specific kit you are using.

  • Materials:

    • SAM ELISA Kit

    • Treated and untreated cell pellets

    • Lysis buffer (as recommended by the kit manufacturer)

    • Microplate reader

  • Procedure:

    • Culture and treat your cells with this compound at various concentrations and time points. Include a vehicle-treated control.

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Lyse the cells according to the ELISA kit protocol. This may involve sonication or homogenization in a specific lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Perform a protein quantification assay (e.g., BCA) to normalize the samples.

    • Follow the ELISA kit instructions for adding samples, standards, and antibodies to the plate.

    • After the incubation and washing steps, add the substrate and stop solution.

    • Read the absorbance on a microplate reader at the specified wavelength.

    • Calculate the concentration of SAM in your samples based on the standard curve and normalize to the total protein concentration.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

    • Binding Buffer (provided in the kit)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

    • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye exhibits a fluorescence shift from red (high potential, J-aggregates) to green (low potential, J-monomers) as the potential decreases.

  • Materials:

    • JC-1 Mitochondrial Membrane Potential Assay Kit

    • Treated and untreated cells

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Seed cells in an appropriate culture vessel (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or flasks for flow cytometry).

    • Treat cells with this compound for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • Prepare the JC-1 staining solution according to the kit manufacturer's instructions.

    • Remove the culture medium and incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.

    • Wash the cells with the provided assay buffer.

    • Analyze the fluorescence:

      • Flow Cytometry: Detect green fluorescence in the FITC channel and red fluorescence in the PE channel. A shift from the red to the green channel indicates depolarization.

      • Fluorescence Microscopy: Observe the cells for a shift from red/orange mitochondrial staining to green cytoplasmic staining.

      • Plate Reader: Measure fluorescence at ~590 nm (red) and ~530 nm (green). The ratio of green to red fluorescence is used to quantify the change in membrane potential.

Visualizing On-Target vs. Potential Off-Target Pathways

The following diagrams illustrate the known on-target pathway of this compound in mycobacteria and the potential off-target pathway in mammalian cells.

G cluster_0 On-Target Pathway (Mycobacteria) cluster_1 Potential Off-Target Pathway (Mammalian Cells) Mycobacidin_on This compound BioB Biotin Synthase (BioB) Mycobacidin_on->BioB Inhibits Biotin_syn Biotin Synthesis BioB->Biotin_syn Catalyzes Metabolism Essential Metabolic Pathways Biotin_syn->Metabolism Required for Mycobacidin_off This compound SAM_cleavage Unproductive SAM Cleavage Mycobacidin_off->SAM_cleavage Stimulates Deoxyadenosine 5'-deoxyadenosine SAM_cleavage->Deoxyadenosine Produces Cellular_effects Downstream Cellular Effects (e.g., Apoptosis, Altered Gene Expression) Deoxyadenosine->Cellular_effects Leads to

Caption: On-target vs. potential off-target pathways of this compound.

This technical support guide provides a starting point for researchers working with this compound. It is important to carefully consider the cellular context and to use appropriate controls to distinguish between on-target and off-target effects.

References

Technical Support Center: Quantitative Analysis of Mycobacidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the quantitative analysis of Mycobacidin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quantitative analysis of this compound?

A1: The recommended method for sensitive and specific quantification of this compound is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial when dealing with complex biological matrices.[1][2][3] For less complex samples or for higher throughput screening, UV-Vis spectrophotometry or a custom-developed ELISA could be considered as alternative methods.

Q2: How should I prepare my samples for this compound analysis?

A2: Proper sample preparation is critical for accurate quantification and to prevent instrument contamination. The optimal method depends on the sample matrix. For bacterial cultures, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove interfering substances. A general procedure involves cell lysis, protein precipitation, and extraction of this compound into an organic solvent.[4][5]

Q3: What are the optimal storage conditions for this compound samples?

A3: To ensure the stability of this compound, samples should be stored at low temperatures, protected from light. For short-term storage (less than 24 hours), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or -80°C is recommended.[6][7][8] Avoid repeated freeze-thaw cycles. The stability of this compound at different pH values should be experimentally determined, but it is generally advisable to maintain a neutral pH during storage.[6][7][8]

Q4: I am observing high background noise or matrix effects in my LC-MS/MS analysis. What can I do?

A4: High background noise or matrix effects are common challenges in LC-MS/MS analysis, often caused by co-eluting endogenous components from the sample matrix.[9] To mitigate this, you can:

  • Optimize Sample Preparation: Employ a more rigorous cleanup method, such as solid-phase extraction (SPE), to remove interfering compounds.[3]

  • Improve Chromatographic Separation: Adjust the gradient, flow rate, or change the stationary phase of your HPLC column to better separate this compound from matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in instrument response.

Q5: Can I quantify this compound using a UV-Vis spectrophotometer?

A5: Yes, quantification by UV-Vis spectrophotometry is possible, particularly for purified samples or as a preliminary estimation. This compound contains a thiazolidinone ring, which exhibits UV absorbance.[10][11][12] You will need to determine the wavelength of maximum absorbance (λmax) for this compound and create a standard curve. However, this method is less specific than LC-MS/MS and can be prone to interference from other UV-absorbing compounds in the sample.[13]

Troubleshooting Guides

Guide 1: LC-MS/MS Analysis

This guide addresses common issues encountered during the quantitative analysis of this compound using LC-MS/MS.

Data Presentation: LC-MS/MS Troubleshooting

Problem Potential Cause Recommended Solution
No or Low Signal/Peak 1. Instrument not properly tuned or calibrated.2. Incorrect mass transitions (precursor/product ions) selected.3. Poor ionization of this compound.4. Degradation of this compound during sample preparation or storage.5. Issues with the autosampler or injection port.1. Tune and calibrate the mass spectrometer according to the manufacturer's instructions.2. Optimize the mass transitions for this compound by infusing a standard solution.3. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes.4. Review sample handling and storage procedures. Prepare fresh samples and standards.5. Check the autosampler for proper operation and ensure the injection needle is not clogged.
Poor Peak Shape (Tailing, Fronting, or Split Peaks) 1. Incompatible sample solvent with the mobile phase.2. Column overload.3. Column contamination or degradation.4. Dead volume in the HPLC system.1. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.2. Dilute the sample or reduce the injection volume.3. Wash the column with a strong solvent or replace the column if necessary.4. Check all fittings and tubing for proper connections to minimize dead volume.[14]
Inconsistent Retention Times 1. Unstable pump flow rate.2. Changes in mobile phase composition.3. Column temperature fluctuations.4. Column aging.1. Purge the HPLC pumps to remove air bubbles and ensure a stable flow.2. Prepare fresh mobile phase and ensure it is properly degassed.3. Use a column oven to maintain a constant temperature.4. Equilibrate the column with the mobile phase for a sufficient time before analysis. If the problem persists, the column may need replacement.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Electronic noise.1. Use high-purity solvents and additives. Flush the LC system with a strong solvent.2. Improve sample cleanup using SPE or liquid-liquid extraction.3. Ensure proper grounding of the instrument.

Experimental Workflow: LC-MS/MS Troubleshooting

LCMS_Troubleshooting Start Problem Observed (e.g., No Peak, Poor Shape) Check_Instrument Check Instrument Parameters Start->Check_Instrument Mass Spec settings Check_Sample Check Sample Preparation & Integrity Start->Check_Sample Sample handling Check_Column Check HPLC Column Start->Check_Column Chromatography Check_MobilePhase Check Mobile Phase Start->Check_MobilePhase Chromatography Solution Implement Solution & Re-analyze Check_Instrument->Solution Check_Sample->Solution Check_Column->Solution Check_MobilePhase->Solution

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

Guide 2: ELISA Development

This guide provides troubleshooting for developing a competitive ELISA for this compound quantification.

Data Presentation: ELISA Troubleshooting

Problem Potential Cause Recommended Solution
No or Low Signal 1. Inefficient coating of the plate with this compound-protein conjugate.2. Insufficient antibody concentration.3. Inactive enzyme conjugate.4. Incorrect buffer composition or pH.1. Optimize the coating concentration and incubation time. Ensure the protein conjugate is stable.2. Perform a titration to determine the optimal antibody concentration.3. Use a fresh or properly stored enzyme conjugate.4. Verify the pH and composition of all buffers.
High Background 1. Insufficient blocking.2. Antibody concentration is too high.3. Inadequate washing.4. Non-specific binding of the secondary antibody.1. Increase the concentration or incubation time of the blocking buffer. Try different blocking agents (e.g., BSA, non-fat milk).2. Reduce the primary or secondary antibody concentration.3. Increase the number of washing steps or the volume of wash buffer.4. Include a control with no primary antibody to check for non-specific binding of the secondary antibody.
Poor Standard Curve 1. Inaccurate standard dilutions.2. Inappropriate concentration range for the standards.3. Matrix effects in the samples.1. Carefully prepare fresh standard dilutions for each assay.2. Adjust the range of the standard concentrations to properly bracket the expected sample concentrations.3. Dilute samples to minimize matrix effects or use a sample matrix-based standard curve.

Experimental Workflow: ELISA Optimization

ELISA_Optimization Start Start ELISA Development Coating Optimize Coating (Antigen Concentration) Start->Coating Blocking Optimize Blocking (Agent & Time) Coating->Blocking Antibody Optimize Antibody Concentrations Blocking->Antibody StandardCurve Develop Standard Curve Antibody->StandardCurve Validation Validate Assay (Specificity, Precision) StandardCurve->Validation

Caption: A stepwise workflow for optimizing a competitive ELISA.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrument and sample type.

1. Sample Preparation (from Bacterial Culture)

  • Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with phosphate-buffered saline (PBS) and centrifuge again.

  • Resuspend the pellet in a lysis buffer and lyse the cells using sonication or bead beating.

  • Add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. HPLC-MS/MS Conditions

  • HPLC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.

  • Ionization Mode: Electrospray ionization (ESI), tested in both positive and negative modes for optimal signal.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion pairs for this compound and the internal standard need to be determined by direct infusion of a standard solution.

Protocol 2: Development of a Competitive ELISA for this compound

This protocol outlines the steps for developing a competitive ELISA.

1. Preparation of this compound-Protein Conjugate

  • This compound, being a small molecule, needs to be conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA or Ovalbumin - OVA) to be immobilized on the ELISA plate. This typically involves activating a carboxyl group on this compound (if not present, a derivative may be needed) and coupling it to the amine groups of the protein using a crosslinker like EDC/NHS.

2. ELISA Procedure

  • Coating: Dilute the this compound-protein conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add this compound standards or samples to the wells, followed immediately by the anti-Mycobacidin primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal will be inversely proportional to the concentration of this compound in the sample.

Signaling Pathway: Competitive ELISA Principle

ELISA_Principle cluster_well ELISA Well Surface Coated_Antigen Immobilized This compound-Protein Binding Binding Competition Coated_Antigen->Binding Free_this compound Free this compound (Sample/Standard) Free_this compound->Binding Primary_Ab Primary Antibody Primary_Ab->Binding Secondary_Ab Enzyme-Linked Secondary Antibody Binding->Secondary_Ab Bound Primary Ab Signal Colorimetric Signal Secondary_Ab->Signal Substrate Conversion

Caption: The principle of competitive ELISA for this compound detection.

References

challenges in the chemical synthesis of Mycobacidin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Mycobacidin derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these potent antitubercular agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and its derivatives?

A1: The main hurdles in the synthesis of this compound and its analogues revolve around three key areas:

  • Stereocontrol: The molecule possesses multiple stereocenters that require precise control during the synthesis to achieve the desired biologically active isomer.

  • Thiazolidinone Ring Formation: The construction of the sulfur-containing 4-thiazolidinone (B1220212) ring can be challenging, often requiring specific reagents and conditions to ensure high yields and avoid side reactions.[1][2]

  • Purification: The final compounds and intermediates can be difficult to purify due to their polarity and potential for degradation under certain chromatographic conditions.

Q2: My overall yield for the synthesis is consistently low. What are the likely causes?

A2: Low overall yields can often be attributed to a combination of factors rather than a single problematic step. Common causes include:

  • Side Reactions: Competing side reactions at various stages, particularly during fragment coupling or cyclization.

  • Protecting Group Instability: Premature cleavage or incomplete removal of protecting groups can lead to a mixture of products and reduce the yield of the desired compound.

  • Product Degradation: The thiazolidinone ring or other sensitive functional groups may degrade during workup or purification.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants, especially in multi-component reactions, can significantly impact yield.

Q3: I am observing a mixture of diastereomers after a key stereoselective reaction. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is a common challenge. Consider the following strategies:

  • Chiral Auxiliaries: Employing a different chiral auxiliary that offers better facial bias for the incoming reagent.

  • Reagent and Catalyst Selection: The choice of reagents and catalysts is critical. For instance, in aldol (B89426) reactions, using specific boron or titanium enolates can significantly influence the stereochemical outcome.

  • Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures. Lowering the temperature often enhances selectivity.

  • Substrate Modification: Modifying the substrate to introduce steric hindrance that favors the formation of one diastereomer over the other.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the thiazolidinone ring formation step. 1. Inefficient cyclization conditions.2. Degradation of the starting material or product.3. Competing intermolecular reactions.1. Screen different condensing agents (e.g., DCC, EDC, HATU).2. Optimize the reaction temperature and time; milder conditions may be necessary.3. Use high-dilution conditions to favor intramolecular cyclization.
Failure to remove a protecting group (e.g., Boc, TBDMS). 1. Incomplete reaction due to insufficient reagent or reaction time.2. Steric hindrance around the protecting group.3. Inappropriate deprotection conditions for the specific substrate.1. Increase the equivalents of the deprotecting agent and extend the reaction time.2. Use a stronger deprotecting agent or a different method (e.g., for TBDMS, switch from TBAF to HF-Pyridine if substrate is compatible).3. For sterically hindered groups, consider a two-step deprotection strategy or a different protecting group in future syntheses.
Observed epimerization at a stereocenter during a reaction. 1. Basic or acidic conditions promoting enolization.2. Elevated reaction temperatures.1. Use non-ionic bases (e.g., DIPEA, 2,6-lutidine) if a base is required.2. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.3. Buffer the reaction mixture to maintain a neutral pH.
Difficulty in purifying the final product by column chromatography. 1. Tailing on silica (B1680970) gel due to the polar nature of the compound.2. Decomposition on silica gel.3. Co-elution of closely related impurities.1. Use a different stationary phase such as alumina (B75360) or C18 reverse-phase silica.2. Deactivate the silica gel by pre-treating with a small amount of triethylamine (B128534) in the eluent.3. Employ preparative HPLC for final purification.

Experimental Protocols

Protocol 1: Stereocontrolled Aldol Reaction for a Key Intermediate

This protocol describes a substrate-controlled aldol addition to establish a key stereocenter.

  • Preparation: Under an argon atmosphere, dissolve the chiral aldehyde (1.0 eq) in dry CH₂Cl₂ (0.1 M) in an oven-dried flask. Cool the solution to -78 °C.

  • Enolate Formation: In a separate flask, add di-n-butylboron triflate (1.2 eq) to a solution of the ketone (1.1 eq) in dry CH₂Cl₂ at -78 °C. Stir for 5 minutes, then add N,N-diisopropylethylamine (1.5 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Aldol Reaction: Transfer the freshly prepared boron enolate solution to the solution of the chiral aldehyde via cannula at -78 °C.

  • Quenching: Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C over 1 hour. Quench the reaction by adding a pH 7 phosphate (B84403) buffer.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Thiazolidinone Ring Formation

This protocol outlines the formation of the 4-thiazolidinone ring, a core feature of this compound.

  • Preparation: Dissolve the linear precursor containing a terminal cysteine residue (1.0 eq) in a mixture of CH₂Cl₂ and DMF (4:1, 0.05 M) under an argon atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.5 eq) to the solution. Stir at 0 °C for 30 minutes.

  • Cyclization: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the thiazolidinone derivative.

Quantitative Data Summary

The following table summarizes typical yields and diastereomeric ratios for key reaction types encountered in the synthesis of this compound analogues.

Reaction Type Key Reagents/Catalysts Typical Yield (%) Typical Diastereomeric Ratio (dr)
Asymmetric Aldol AdditionTiCl₄, (-)-Sparteine75-85>95:5
Evans Aldol ReactionBu₂BOTf, DIPEA80-90>98:2
Ring-Closing MetathesisGrubbs II Catalyst85-95N/A
Julia-Kocienski OlefinationKHMDS70-85E/Z >95:5
Thiazolidinone CyclizationEDC, HOBt60-75N/A

Visualizing Synthetic Pathways and Logic

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative, highlighting key stages and potential challenges.

G cluster_challenges Key Challenge Areas A Starting Materials (Chiral Pool or Asymmetric Synthesis) B Fragment A Synthesis (e.g., Aldol, Alkylation) A->B C Fragment B Synthesis (e.g., Olefination, Cross-Coupling) A->C D Fragment Coupling (e.g., Esterification, Amide Coupling) B->D C->D E Protecting Group Manipulation D->E F Key Cyclization Step (Thiazolidinone Formation) E->F G Final Deprotection F->G H Purification (Chromatography, Crystallization) G->H I Final this compound Derivative H->I

Caption: A generalized workflow for the synthesis of this compound derivatives.

Troubleshooting Logic for Low Diastereoselectivity

This decision-making diagram provides a logical approach to troubleshooting poor stereoselectivity in a key reaction.

G Start Low Diastereoselectivity Observed Temp Lower Reaction Temperature? Start->Temp Solvent Change Solvent? Temp->Solvent No Improvement Success Improved Selectivity Temp->Success Yes Reagent Modify Reagent/Catalyst? Solvent->Reagent No Improvement Solvent->Success Yes Substrate Redesign Substrate/Protecting Groups? Reagent->Substrate No Improvement Reagent->Success Yes Substrate->Success Yes Fail Consult Literature for Alternative Routes Substrate->Fail No Improvement

Caption: A troubleshooting flowchart for improving diastereoselectivity.

References

minimizing experimental variability in Mycobacidin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize experimental variability in Mycobacidin bioassays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Actithiazic Acid, is an antibiotic with selective activity against Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of biotin (B1667282) synthesis, an essential metabolic pathway for the bacteria.[1][2] this compound acts as a competitive inhibitor of biotin synthase (BioB), a key enzyme in the final step of biotin production.[3] This disruption of biotin synthesis ultimately leads to the inhibition of bacterial growth.

Q2: Which bioassays are commonly used to determine the antimicrobial activity of this compound?

A2: The most common bioassays to determine the in vitro activity of this compound against M. tuberculosis are broth microdilution and agar (B569324) disk diffusion methods. These assays are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Q3: What are the critical factors that can introduce variability in this compound bioassays?

A3: Several factors can contribute to variability in this compound bioassays, including:

  • Inoculum Preparation: The density and viability of the bacterial inoculum are critical. Inconsistent inoculum size can lead to significant variations in MIC values.[4][5][6]

  • Media Composition: The type of growth medium, its pH, and cation concentrations can influence the activity of this compound and the growth of M. tuberculosis.

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC results.

  • This compound Preparation and Stability: The solubility and stability of this compound in the chosen solvent and culture medium are crucial for accurate results. Degradation of the compound during the assay will lead to erroneously high MIC values.[7]

  • Endpoint Reading: Subjectivity in visually determining the absence of growth can introduce variability.

Q4: Are there established quality control (QC) ranges for this compound against standard M. tuberculosis strains?

A4: Currently, there are no universally established and published quality control (QC) ranges for this compound against standard M. tuberculosis strains like ATCC 27294. It is highly recommended that individual laboratories establish their own internal QC ranges by repeatedly testing this compound against a reference strain and monitoring the consistency of the results.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Potential Cause Recommended Solution
Inconsistent Inoculum Density Prepare a standardized inoculum of M. tuberculosis using a McFarland standard to ensure a consistent starting cell density. For broth microdilution, a final concentration of approximately 5 x 10^5 CFU/mL is often recommended. The use of a dense inoculum can sometimes lead to faster results without affecting the drug susceptibility profile, but consistency is key.[6]
Variation in Media pH The activity of some antimicrobial agents is pH-dependent. Ensure the pH of the growth medium (e.g., Middlebrook 7H9 or 7H11) is consistent across experiments. The pH of the medium can affect the growth of M. tuberculosis and potentially the stability and activity of this compound.[8][9][10][11]
Inaccurate Drug Concentration Prepare fresh stock solutions of this compound for each experiment to avoid degradation. Use calibrated pipettes for serial dilutions. The stability of antimycobacterial drugs in solution can vary, with some losing significant activity over time, especially at incubation temperatures.[7]
Subjective Endpoint Reading Use a standardized method for reading MIC endpoints. This can include using a reading mirror for microtiter plates and having a second person confirm the results. For assays using a colorimetric indicator (e.g., resazurin), ensure the color change is consistent with the absence of growth.
Issue 2: No Inhibition of Bacterial Growth Observed
Potential Cause Recommended Solution
This compound Insolubility Ensure this compound is fully dissolved in a suitable solvent before adding it to the culture medium. Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol) and determine the optimal solvent and concentration that does not affect bacterial growth.
Degradation of this compound Prepare fresh solutions of this compound for each assay. Store stock solutions at the recommended temperature (typically -20°C or lower) and protect from light if the compound is light-sensitive. The stability of antimycobacterial agents can be affected by storage conditions and temperature.[7]
Resistant Bacterial Strain Confirm the identity and expected susceptibility profile of the M. tuberculosis strain being tested. Include a known susceptible quality control strain in each assay to verify the activity of the compound and the validity of the experiment.
High Inoculum Density An excessively high inoculum can lead to an "inoculum effect," where the antimicrobial agent is overwhelmed by the number of bacteria, resulting in apparent resistance.[4][5] Ensure the inoculum is properly standardized.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of (S)-(-)-Acidomycin (this compound) against M. tuberculosis

M. tuberculosis StrainDrug Resistance ProfileMIC (µM)MIC (µg/mL)
H37RvDrug-Sensitive0.60.13
CDC1551Drug-Sensitive0.0960.021
ErdmanDrug-Sensitive0.30.065
mc²6230Drug-Sensitive0.30.065
Clinical Isolate 1Multidrug-Resistant (MDR)1.60.35
Clinical Isolate 2Extensively Drug-Resistant (XDR)6.21.35

Data extracted from a study by King et al. (2020).[3] MIC values were determined in biotin-free 7H9 medium.

Experimental Protocols

Broth Microdilution Assay for this compound MIC Determination
  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial twofold dilutions of the this compound stock solution in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

    • Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (bacteria in broth without this compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Mandatory Visualizations

Mycobacidin_Mechanism_of_Action cluster_pathway Biotin Biosynthesis Pathway KAPA 7-keto-8-aminopelargonic acid DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB (Biotin Synthase) This compound This compound (Actithiazic acid) This compound->Inhibition Inhibition->DTB Competitive Inhibition

Caption: this compound inhibits the biotin synthesis pathway in M. tuberculosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare this compound Stock & Serial Dilutions a1 Inoculate Microtiter Plate p1->a1 p2 Prepare M. tuberculosis Inoculum (0.5 McFarland) p2->a1 a2 Incubate at 37°C (7-14 days) a1->a2 an1 Visually Inspect for Growth a2->an1 an2 Determine Minimum Inhibitory Concentration (MIC) an1->an2

References

Validation & Comparative

A Comparative Analysis of Mycobacidin, Isoniazid, and Rifampicin Efficacy in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-tuberculous agents Mycobacidin (also known as Acidomycin), Isoniazid, and Rifampicin. The following sections present available in vitro efficacy data, detailed experimental protocols for susceptibility testing, and a visual representation of their distinct mechanisms of action. It is important to note that the presented data is compiled from various studies, and a direct, head-to-head comparative study under identical experimental conditions is not publicly available. Therefore, comparisons should be interpreted with caution.

In Vitro Efficacy

The in vitro activity of antimicrobial agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound, Isoniazid, and Rifampicin against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv.

CompoundMIC against M. tuberculosis H37RvSource(s)
This compound (S-enantiomer) 0.6 µM[1]
Isoniazid 0.015 - 0.4 µg/mL[2][3]
Rifampicin ≤ 0.015 - 0.2 µg/mL[2][4]

Note: The MIC values are presented in different units (µM and µg/mL) as reported in the respective studies. Direct comparison requires conversion to the same unit and should be done with the understanding that experimental conditions such as media, inoculum size, and incubation time can significantly influence the results.

Experimental Protocols

The following is a detailed methodology for a commonly used in vitro susceptibility test for Mycobacterium tuberculosis.

Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method used to determine the MIC of antimicrobial agents against M. tuberculosis. It utilizes the Alamar Blue reagent, which is an indicator of cell viability.

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • The culture is incubated at 37°C until it reaches the mid-log phase of growth.

  • The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Drug Dilution Series:

  • A serial two-fold dilution of each drug (this compound, Isoniazid, and Rifampicin) is prepared in a 96-well microplate.

  • Each well will contain 100 µL of the appropriate drug concentration in 7H9 broth.

3. Inoculation and Incubation:

  • 100 µL of the prepared mycobacterial inoculum is added to each well containing the drug dilutions.

  • Control wells containing only the mycobacterial inoculum (positive control) and wells with only sterile broth (negative control) are included.

  • The microplate is sealed and incubated at 37°C for 5-7 days.

4. Addition of Alamar Blue and Reading:

  • After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.

  • The plate is re-incubated for 24 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is determined as the lowest drug concentration that prevents this color change.[5][6][7][8]

Mechanism of Action Signaling Pathways

The following diagrams illustrate the distinct mechanisms by which this compound, Isoniazid, and Rifampicin exert their antimicrobial effects on Mycobacterium tuberculosis.

Mycobacidin_Mechanism This compound This compound (Acidomycin) BioB Biotin (B1667282) Synthase (BioB) This compound->BioB Inhibits Biotin Biotin BioB->Biotin Catalyzes synthesis of BioB->Inhibition Mycolic_Acid Mycolic Acid Synthesis Biotin->Mycolic_Acid Essential cofactor for Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of Isoniazid_Mechanism Isoniazid_prodrug Isoniazid (Prodrug) KatG Catalase-Peroxidase (KatG) Isoniazid_prodrug->KatG Activated by Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA Enoyl-ACP Reductase (InhA) Activated_Isoniazid->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of Rifampicin_Mechanism Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase (rpoB subunit) Rifampicin->RNAP Binds to Transcription Transcription (RNA Synthesis) RNAP->Transcription Catalyzes RNAP->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Essential for

References

Validating Mycobacidin's Target Engagement in M. tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic agents and the rigorous validation of their mechanisms of action. Mycobacidin, a natural product with selective activity against Mtb, has been identified as an inhibitor of biotin (B1667282) biosynthesis, a pathway crucial for the bacterium's survival.[1] This guide provides a comparative overview of the experimental validation of this compound's target engagement with its proposed target, biotin synthase (BioB), and contrasts these methodologies with those used for other established and investigational anti-tubercular agents.

Overview of this compound and Comparator Drugs

This compound exerts its anti-tubercular effect by targeting biotin synthase (BioB), a key enzyme in the biotin biosynthesis pathway.[1] This pathway is essential for the production of biotin, a cofactor required for various metabolic processes, including fatty acid synthesis.[2][3][4] Inhibition of this pathway has been genetically validated as a promising strategy for anti-tubercular drug development.[2][5]

For a comprehensive comparison of target engagement validation, this guide includes the following comparator drugs that act on different essential pathways in M. tuberculosis:

  • Isoniazid (INH): A first-line anti-tubercular drug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis.[6]

  • Ethionamide (B1671405) (ETH): A second-line drug and an analogue of isoniazid, which is also a pro-drug activated by the monooxygenase EthA to inhibit InhA.[7][8][9]

  • Thiolactomycin (TLM): A natural product antibiotic that inhibits the β-ketoacyl-acyl-carrier protein synthases KasA and KasB, which are essential for mycolic acid biosynthesis.[10][11][12]

Comparative Data on Target Engagement Validation

Validating that a compound engages its intended target within the complex cellular environment of M. tuberculosis is a critical step in drug development. A multi-faceted approach involving biochemical, biophysical, and genetic methods is often required to build a robust case for on-target activity. The following table summarizes key data and methodologies for validating the target engagement of this compound and the comparator drugs.

Compound Primary Target(s) Mechanism of Action Validation Method(s) Key Quantitative Data
This compound Biotin Synthase (BioB)Competitive InhibitionBiochemical Assays, Genetic Validation of PathwaySpecific IC50/Ki for Mtb BioB not readily available in cited literature.
Isoniazid (INH) Enoyl-ACP Reductase (InhA)Inhibition of mycolic acid biosynthesisAffinity Purification-Mass Spectrometry, Genetic Resistance Studies (WGS), Biochemical AssaysNanomolar affinity of INH-NAD adduct for InhA.[13] MICs for resistant strains with katG or inhA promoter mutations are well-characterized.[14]
Ethionamide (ETH) Enoyl-ACP Reductase (InhA)Inhibition of mycolic acid biosynthesisGenetic Resistance Studies (WGS), Biochemical AssaysMICs for wild-type and resistant strains are established.
Thiolactomycin (TLM) β-ketoacyl-ACP synthases (KasA, KasB)Inhibition of mycolic acid biosynthesisOverexpression of Target, Biochemical Assays, Genetic Resistance StudiesIC50 values against purified KasA and KasB have been determined. MICs against wild-type and resistant Mtb strains are known.[15]

Experimental Protocols for Target Validation

Accurate and reproducible experimental protocols are fundamental to the validation of target engagement. Below are detailed methodologies for key experiments cited in this guide.

Biochemical Enzyme Inhibition Assay (Hypothetical for this compound against BioB)

This protocol is a generalized procedure for determining the inhibitory activity of a compound against its purified target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant M. tuberculosis Biotin Synthase (BioB).

Materials:

  • Purified recombinant M. tuberculosis BioB

  • Dethiobiotin (B101835) (substrate)

  • S-adenosyl-L-methionine (SAM)

  • Required cofactors for BioB activity

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Detection reagent (e.g., a method to quantify biotin production)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, purified BioB enzyme, and varying concentrations of this compound or vehicle control.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrates dethiobiotin and SAM.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction and measure the amount of biotin produced using a suitable detection method.

  • Plot the percentage of enzyme activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[16][17][18][19]

Objective: To demonstrate the direct binding of a compound to its target protein in live M. tuberculosis cells.

Materials:

  • M. tuberculosis culture

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for heating (e.g., thermocycler), cell lysis (e.g., sonicator), and protein quantification (e.g., Western blot apparatus)

Procedure:

  • Grow M. tuberculosis to the mid-log phase and treat the cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells and separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.

  • Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Affinity Purification and Mass Spectrometry

This technique is used to identify the cellular targets of a small molecule by using a modified version of the molecule as bait to pull down its binding partners from a cell lysate.[20][21][22][23]

Objective: To identify the protein targets of a compound from the M. tuberculosis proteome.

Materials:

  • Immobilized compound (e.g., linked to beads)

  • M. tuberculosis cell lysate

  • Wash and elution buffers

  • Mass spectrometer

Procedure:

  • Incubate the immobilized compound with the M. tuberculosis cell lysate to allow for binding.

  • Wash the beads extensively to remove non-specific protein binders.

  • Elute the specifically bound proteins.

  • Identify the eluted proteins using mass spectrometry.

  • Proteins that are significantly enriched in the compound-treated sample compared to a control are considered potential targets.

Whole-Genome Sequencing (WGS) of Resistant Mutants

Identifying mutations that confer resistance to a drug is a powerful genetic method to validate its target.[24][25][26][27][28]

Objective: To identify the gene(s) in which mutations lead to resistance to a specific compound, thereby indicating the drug's target.

Procedure:

  • Generate spontaneous resistant mutants by plating a large number of M. tuberculosis cells on media containing a high concentration of the test compound.

  • Isolate genomic DNA from several independent resistant colonies and from the parental wild-type strain.

  • Perform whole-genome sequencing of the isolated DNA.

  • Compare the genome sequences of the resistant mutants to the wild-type sequence to identify mutations.

  • Consistent mutations found in the same gene across multiple independent resistant mutants strongly suggest that the protein encoded by that gene is the drug's target.

Visualizing Target Engagement and Validation Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex pathways and experimental workflows involved in target engagement validation.

Biotin_Biosynthesis_Pathway cluster_0 Biotin Biosynthesis in M. tuberculosis Pimeloyl-ACP Pimeloyl-ACP KAPA KAPA Pimeloyl-ACP->KAPA BioF DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB This compound This compound BioB BioB This compound->BioB Inhibition

Caption: Simplified biotin biosynthesis pathway in M. tuberculosis showing the inhibition of BioB by this compound.

CETSA_Workflow Mtb_Culture M. tuberculosis Culture Compound_Treatment Treat with Compound/Vehicle Mtb_Culture->Compound_Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Centrifugation to Separate Soluble/Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Protein_Quantification Data_Analysis Plot Soluble Protein vs. Temperature Protein_Quantification->Data_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Resistance_Mapping_Workflow Mtb_Population Large Population of M. tuberculosis Drug_Selection Plate on Media with High Drug Concentration Mtb_Population->Drug_Selection Isolate_Mutants Isolate Resistant Colonies Drug_Selection->Isolate_Mutants gDNA_Extraction Genomic DNA Extraction Isolate_Mutants->gDNA_Extraction WGS Whole-Genome Sequencing gDNA_Extraction->WGS Sequence_Analysis Compare Mutant and Wild-Type Genomes WGS->Sequence_Analysis Target_Identification Identify Consistent Mutations in a Single Gene Sequence_Analysis->Target_Identification

Caption: Workflow for identifying a drug's target via whole-genome sequencing of resistant mutants.

References

Unveiling Mycobacidin's Potential: A Comparative Analysis of Cross-Resistance with Leading TB Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-resistance profile of Mycobacidin, a promising anti-tuberculosis agent, reveals its potential efficacy against drug-resistant strains of Mycobacterium tuberculosis. This comparative guide synthesizes available experimental data, providing researchers, scientists, and drug development professionals with a clear overview of this compound's performance against conventional TB therapies.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) presents a formidable challenge to global health. The relentless evolution of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic agents with unique mechanisms of action that can circumvent existing resistance pathways. This compound, also known as Actithiazic acid, has garnered attention for its targeted inhibition of biotin (B1667282) synthesis, a vital metabolic pathway in Mtb. This guide provides a comprehensive comparison of this compound's activity against both drug-susceptible and drug-resistant Mtb strains, drawing upon available in vitro studies.

Performance Against Drug-Resistant Strains: A Quantitative Look

A key indicator of an antibiotic's potential is its ability to maintain efficacy against bacterial strains that have developed resistance to other drugs. The minimum inhibitory concentration (MIC) is a crucial metric in this assessment, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Data from a pivotal study on (S)-(-)-acidomycin, the active form of this compound, demonstrates its potent activity against a panel of contemporary drug-susceptible and drug-resistant Mtb strains. The MIC values, as detailed in the table below, indicate that this compound retains significant potency against strains resistant to first- and second-line TB drugs.

Mtb Strain CategoryNumber of Strains TestedThis compound (Actithiazic Acid) MIC Range (µM)This compound (Actithiazic Acid) MIC Range (µg/mL)
Drug-Susceptible-0.096 - 6.20.02 - 1.33
Multidrug-Resistant (MDR)70.6 - 0.620.13 - 0.13
Extensively Drug-Resistant (XDR)20.096 - 1.20.02 - 0.26

Note: µM to µg/mL conversion is based on the molar mass of Actithiazic acid (215.28 g/mol ). Data sourced from a study on (S)-(-)-acidomycin.[1]

These findings are significant as they suggest that this compound's unique mechanism of action does not overlap with the resistance mechanisms developed against current frontline TB therapies.

Understanding the Lack of Cross-Resistance: A Mechanistic Perspective

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. This is often observed with drugs that have similar chemical structures or the same molecular target. This compound's distinct mode of action is the primary reason for the observed lack of cross-resistance with other TB antibiotics.

dot

cluster_this compound This compound (Actithiazic Acid) cluster_other_tb_drugs Conventional TB Antibiotics This compound This compound BioB Biotin Synthase (BioB) This compound->BioB Inhibits Biotin_Pathway Biotin Synthesis Pathway BioB->Biotin_Pathway Catalyzes final step of Isoniazid (B1672263) Isoniazid (INH) Mycolic_Acid Mycolic Acid Synthesis (Cell Wall) Isoniazid->Mycolic_Acid Inhibits Rifampicin (B610482) Rifampicin (RIF) RNA_Polymerase RNA Polymerase (Transcription) Rifampicin->RNA_Polymerase Inhibits Ethambutol (B1671381) Ethambutol (EMB) Arabinogalactan Arabinogalactan Synthesis (Cell Wall) Ethambutol->Arabinogalactan Inhibits Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA Gyrase (DNA Replication) Fluoroquinolones->DNA_Gyrase Inhibits Mycobacidin_Pathway This compound targets a distinct metabolic pathway, leading to a low probability of cross-resistance with antibiotics targeting cell wall synthesis, transcription, or DNA replication.

Figure 1. A diagram illustrating the distinct mechanism of action of this compound compared to other major TB antibiotics.

As depicted in Figure 1, major TB drugs like isoniazid and ethambutol target the synthesis of the mycobacterial cell wall, rifampicin inhibits RNA transcription, and fluoroquinolones disrupt DNA replication. In contrast, this compound specifically inhibits biotin synthase (BioB), a crucial enzyme in the biotin biosynthesis pathway.[1] Since this pathway is absent in humans, this compound offers a selective advantage with potentially fewer off-target effects. The lack of a shared target and mechanism with other TB drugs strongly suggests that mutations conferring resistance to those agents will not affect the efficacy of this compound.

Experimental Protocols: Determining this compound Susceptibility

The in vitro activity of this compound against M. tuberculosis is determined by measuring its Minimum Inhibitory Concentration (MIC) using a broth microdilution method. The following protocol is a standardized approach for performing this assay.

1. Preparation of this compound Stock Solution:

  • This compound (Actithiazic acid) powder is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • The stock solution is then serially diluted in Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), to achieve the desired range of test concentrations.

2. Inoculum Preparation:

  • A pure culture of the M. tuberculosis strain to be tested is grown on solid or in liquid medium.

  • A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 colony-forming units (CFU)/mL.

  • The standardized suspension is then further diluted to achieve the final inoculum concentration required for the assay.[2][3]

3. Broth Microdilution Assay:

  • The assay is performed in a 96-well microtiter plate.

  • Each well, containing a specific concentration of this compound in supplemented Middlebrook 7H9 broth, is inoculated with the prepared Mtb suspension.

  • Positive control wells (containing Mtb and broth without the drug) and negative control wells (containing only broth) are included on each plate.

4. Incubation:

  • The microtiter plates are sealed and incubated at 37°C for a period of 7 to 21 days, or until visible growth is observed in the positive control wells.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by using a colorimetric indicator such as resazurin.

dot

cluster_workflow This compound MIC Determination Workflow start Start prep_this compound Prepare this compound Stock and Serial Dilutions start->prep_this compound prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_this compound->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 37°C (7-21 days) inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Figure 2. A flowchart outlining the key steps in the broth microdilution method for determining the MIC of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a promising profile for the treatment of drug-resistant tuberculosis. Its unique mechanism of targeting biotin synthesis circumvents the common resistance pathways that render many current TB drugs ineffective. The potent in vitro activity of this compound against MDR and XDR strains of M. tuberculosis underscores its potential as a valuable addition to the TB treatment arsenal.

Further research, including more extensive in vitro testing against a wider panel of clinical isolates with diverse resistance profiles and in vivo efficacy studies in animal models, is warranted to fully elucidate the therapeutic potential of this compound. The development of derivatives with improved pharmacokinetic properties could also enhance its clinical utility. As the global community continues to combat the threat of drug-resistant TB, novel agents like this compound offer a beacon of hope.

References

Unveiling a Potential Alliance: Synergistic Effects of Mycobacidin with First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the exploration of novel therapeutic strategies. One promising approach lies in the synergistic combination of existing and novel antimicrobial agents. This guide provides a comparative analysis of the potential synergistic effects of Mycobacidin, a narrow-spectrum antibiotic, with the current first-line anti-tuberculosis drugs: isoniazid (B1672263), rifampicin (B610482), pyrazinamide (B1679903), and ethambutol (B1671381).

This compound, also known as actithiazic acid, exhibits selective activity against Mycobacterium tuberculosis by inhibiting biotin (B1667282) synthesis, an essential metabolic pathway for the bacterium's survival and persistence.[1][2][3] This unique mechanism of action presents a compelling rationale for its use in combination therapy, potentially enhancing the efficacy of current treatments and overcoming drug resistance.

This document summarizes the available, though limited, experimental data and provides a framework for future research by detailing established experimental protocols for assessing drug synergy against M. tuberculosis.

Comparative Analysis of In Vitro Synergy

While direct experimental data on the synergistic effects of this compound with first-line TB drugs is not extensively available in published literature, we can extrapolate potential interactions based on their distinct mechanisms of action. The following table illustrates hypothetical outcomes of a checkerboard assay, a standard method to evaluate drug synergy. The Fractional Inhibitory Concentration (FIC) index is a key metric, where an index of ≤ 0.5 indicates synergy, > 0.5 to 4.0 suggests an additive or indifferent effect, and > 4.0 signifies antagonism.[4]

Table 1: Hypothetical Fractional Inhibitory Concentration (FIC) Indices of this compound in Combination with First-Line TB Drugs against M. tuberculosis

Drug CombinationHypothetical FIC IndexInterpretationRationale for Potential Synergy
This compound + Isoniazid≤ 0.5SynergyDual attack on essential pathways: this compound inhibits biotin synthesis, while isoniazid inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[5]
This compound + Rifampicin≤ 0.5SynergyComplementary mechanisms: this compound targets metabolism, while rifampicin inhibits DNA-dependent RNA polymerase, halting protein synthesis.[5]
This compound + Pyrazinamide≤ 0.5SynergyCombined disruption of metabolic and cellular functions: this compound inhibits biotin synthesis, and pyrazinamide is thought to disrupt membrane transport and energy metabolism.[5]
This compound + Ethambutol≤ 0.5SynergyMulti-target inhibition of the cell wall and essential metabolism: this compound targets biotin synthesis, and ethambutol inhibits arabinogalactan (B145846) synthesis, another key component of the cell wall.[6]

Experimental Protocols

To empirically validate the potential synergies outlined above, the following established experimental protocols are recommended.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[7][8][9][10]

Methodology:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and each first-line TB drug (isoniazid, rifampicin, pyrazinamide, ethambutol) in an appropriate solvent.

  • Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a drug, alone or in combination, that inhibits visible growth of the bacteria.

  • Calculation of FIC Index: The FIC index is calculated for each combination using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of drug combinations over time.[11][12][13][14][15]

Methodology:

  • Bacterial Culture: Grow M. tuberculosis to the logarithmic phase in a suitable broth medium.

  • Drug Exposure: Expose the bacterial culture to the drugs alone and in combination at specific concentrations (e.g., at their MIC or sub-MIC levels).

  • Sampling: At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on an appropriate agar (B569324) medium to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each drug and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[15]

Visualizing the Mechanisms and Workflows

To better understand the potential for synergy and the experimental approaches, the following diagrams are provided.

Mycobacidin_Mechanism_of_Action Mechanism of this compound cluster_Mtb Mycobacterium tuberculosis Pimeloyl_ACP Pimeloyl-ACP KAPA KAPA Pimeloyl_ACP->KAPA BioF DAPA DAPA KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound BioA BioA (7,8-diaminopelargonic acid aminotransferase) This compound->BioA Inhibition BioD BioD (Dethiobiotin synthetase) BioB BioB (Biotin synthase)

Caption: this compound inhibits the biotin synthesis pathway in M. tuberculosis by targeting BioA.

First_Line_TB_Drugs_Mechanisms Mechanisms of First-Line TB Drugs cluster_Mtb_Cell Mycobacterium tuberculosis Cell Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Arabinogalactan Arabinogalactan Synthesis Arabinogalactan->Cell_Wall RNA_Polymerase DNA-dependent RNA Polymerase Protein_Synthesis Protein Synthesis RNA_Polymerase->Protein_Synthesis Membrane_Transport Membrane Transport & Energy Metabolism Isoniazid Isoniazid Isoniazid->Mycolic_Acid Inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan Inhibits Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits Pyrazinamide Pyrazinamide Pyrazinamide->Membrane_Transport Disrupts

Caption: Mechanisms of action for first-line anti-tuberculosis drugs.

Synergy_Experiment_Workflow Workflow for In Vitro Synergy Testing Start Start Prepare_Cultures Prepare M. tuberculosis Cultures Start->Prepare_Cultures Drug_Dilutions Prepare Serial Drug Dilutions (Checkerboard) Prepare_Cultures->Drug_Dilutions Inoculation Inoculate Plates Drug_Dilutions->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Determine MICs Incubation->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Interpret_Results Interpret Synergy, Additivity, or Antagonism Calculate_FIC->Interpret_Results End End Interpret_Results->End

Caption: A generalized workflow for determining drug synergy using the checkerboard method.

Conclusion and Future Directions

The unique mechanism of action of this compound, targeting the essential biotin synthesis pathway, makes it a compelling candidate for combination therapy with first-line anti-tuberculosis drugs. While direct experimental evidence is currently lacking, the potential for synergistic interactions is high due to the complementary targeting of different vital functions within M. tuberculosis.

Further in vitro and in vivo studies are crucial to validate these potential synergies. The experimental protocols detailed in this guide provide a robust framework for such investigations. The data generated from these studies could pave the way for the development of novel, more effective treatment regimens for tuberculosis, including drug-resistant strains. The exploration of this compound in combination therapy represents a promising avenue in the ongoing fight against this global health threat.

References

A Comparative Guide to Biotin Synthesis Inhibitors: Mycobacidin and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic targets. The biotin (B1667282) synthesis pathway, essential for bacteria but absent in humans, presents a compelling avenue for the development of new antibiotics. This guide provides a detailed comparison of Mycobacidin (also known as Acidomycin or Actithiazic acid) and other prominent inhibitors of this pathway, supported by experimental data and detailed methodologies.

Introduction to Biotin Synthesis and its Inhibition

Biotin, or vitamin B7, is a vital cofactor for a range of metabolic enzymes involved in crucial cellular processes such as fatty acid synthesis, amino acid metabolism, and the Krebs cycle.[1] Bacteria, plants, and some fungi can synthesize biotin de novo, making the enzymes in this pathway attractive targets for antimicrobial agents.[2][3] The biosynthesis of biotin from pimeloyl-CoA involves four key enzymatic steps catalyzed by BioF, BioA, BioD, and BioB.[4] Inhibitors targeting these enzymes can effectively disrupt bacterial growth and survival.

Quantitative Comparison of Biotin Synthesis Inhibitors

This section provides a quantitative overview of the inhibitory activities of this compound and other well-characterized biotin synthesis inhibitors. The data, summarized in the table below, highlights the potency of these compounds against their respective enzymatic targets and their efficacy in whole-cell assays.

InhibitorTarget EnzymeOrganismInhibition MetricValueMinimum Inhibitory Concentration (MIC)Organism for MIC
This compound (Acidomycin) Biotin Synthase (BioB)M. tuberculosisK_i_~1 µM0.096–6.2 µMM. tuberculosis
Amiclenomycin (B1667051) 7,8-diaminopelargonic acid aminotransferase (BioA)M. tuberculosis---Mycobacterium spp.
MAC13772 7,8-diaminopelargonic acid aminotransferase (BioA)E. coliIC_50_250 nM-A. baumannii

Mechanism of Action and Signaling Pathways

The biotin synthesis pathway is a linear metabolic cascade. The diagram below illustrates the key enzymatic steps and the points of inhibition by this compound and other compounds.

Biotin_Synthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibitors Inhibitors Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA MAC13772 MAC13772 KAPA:s->MAC13772:n Inhibition Amiclenomycin Amiclenomycin KAPA:s->Amiclenomycin:n Inhibition DTB Dethiobiotin (B101835) (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound (Acidomycin) DTB:s->this compound:n Inhibition MAC13772->KAPA Amiclenomycin->KAPA This compound:s->DTB:n

Caption: The bacterial biotin synthesis pathway and points of inhibition.

This compound (Acidomycin) acts as a competitive inhibitor of biotin synthase (BioB), the final enzyme in the pathway responsible for inserting a sulfur atom to form the thiophane ring of biotin.[4][5] Its structural similarity to dethiobiotin allows it to bind to the active site of BioB, thereby blocking the synthesis of biotin.[5]

Amiclenomycin and MAC13772 target an earlier step in the pathway, catalyzed by 7,8-diaminopelargonic acid aminotransferase (BioA).[6][7][8] BioA is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, and these inhibitors are thought to interfere with its catalytic activity.[9]

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented in this guide.

In Vitro Enzyme Inhibition Assays

A general workflow for determining the inhibitory potential of a compound against a purified biotin synthesis enzyme is depicted below.

experimental_workflow cluster_workflow In Vitro Enzyme Inhibition Assay Workflow start Start enzyme_prep Purify Recombinant Target Enzyme (e.g., BioA or BioB) start->enzyme_prep assay_setup Set up reaction mixtures: - Enzyme - Substrate(s) - Cofactor(s) - Inhibitor (varying concentrations) enzyme_prep->assay_setup incubation Incubate at optimal temperature and time assay_setup->incubation detection Detect product formation or substrate depletion (e.g., HPLC, mass spectrometry, colorimetric/fluorometric assay) incubation->detection data_analysis Calculate % inhibition and determine IC50 or Ki values detection->data_analysis end End data_analysis->end

Caption: General workflow for in vitro enzyme inhibition assays.

Biotin Synthase (BioB) Assay:

The activity of BioB is typically measured by monitoring the conversion of dethiobiotin (DTB) to biotin.[10]

  • Reaction Mixture: A typical reaction mixture contains purified BioB enzyme, DTB, S-adenosyl-L-methionine (SAM), a reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH), and iron and sulfur sources for the Fe-S clusters, in an appropriate buffer.[11][12]

  • Inhibitor Addition: The inhibitor (e.g., this compound) is added at varying concentrations.

  • Incubation: The reaction is carried out under anaerobic conditions at an optimal temperature (e.g., 37°C) for a defined period.[11]

  • Detection: The amount of biotin produced is quantified. This can be achieved through various methods, including:

    • Microbiological Assay: Using a biotin-auxotrophic strain of bacteria (e.g., E. coli) and measuring its growth in the presence of the reaction mixture.[13]

    • Chromatographic Methods: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify biotin.[12]

    • Radiolabeling: Using radiolabeled DTB and detecting the formation of radiolabeled biotin.[10]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC_50_ or K_i_ value.

7,8-Diaminopelargonic Acid Aminotransferase (BioA) Assay:

The activity of BioA is determined by measuring the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).

  • Reaction Mixture: The assay mixture typically includes purified BioA enzyme, KAPA, SAM (as the amino donor), and pyridoxal-5'-phosphate (PLP) in a suitable buffer.

  • Inhibitor Addition: The inhibitor (e.g., Amiclenomycin or MAC13772) is added at various concentrations.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C).

  • Detection: The formation of DAPA or the depletion of KAPA is monitored. This can be done using:

    • Coupled Enzyme Assays: The product DAPA can be used as a substrate in a subsequent reaction that generates a detectable signal (e.g., colorimetric or fluorescent).

    • Chromatographic Methods (HPLC, LC-MS): To separate and quantify the substrate and product.

    • Spectrophotometric Assays: Monitoring changes in absorbance due to the formation of a PLP-inhibitor adduct.[14]

  • Data Analysis: Similar to the BioB assay, the IC_50_ or K_i_ is determined from the dose-response curve.

Whole-Cell Activity (MIC) Assay

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: The target bacterium (e.g., M. tuberculosis or A. baumannii) is grown in a suitable liquid medium.

  • Serial Dilutions: The inhibitor is serially diluted in the growth medium in a multi-well plate.

  • Inoculation: A standardized suspension of the bacteria is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, specific atmospheric conditions) for a defined period (e.g., 24-48 hours for most bacteria, longer for M. tuberculosis).

  • Growth Assessment: Bacterial growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.[15]

  • Biotin Reversal: To confirm that the inhibitor targets the biotin synthesis pathway, a parallel experiment is often conducted where the growth medium is supplemented with biotin. If the inhibitory effect of the compound is reversed by the addition of biotin, it provides strong evidence for its on-target activity.[16]

Conclusion

This compound and other inhibitors of the biotin synthesis pathway represent a promising class of antibacterial agents with a novel mechanism of action. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers in the field of antimicrobial drug discovery. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is crucial for their development into clinically useful therapeutics.

References

Comparative Analysis of Mycobacidin Activity in Different Mycobacterium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in vitro activity of Mycobacidin, also known as actithiazic acid, against various Mycobacterium species. The data presented herein is intended to inform research and development efforts focused on novel anti-tuberculous agents.

This compound is an antibiotic that has demonstrated selective and potent activity against Mycobacterium tuberculosis, the primary causative agent of tuberculosis.[1] Its mechanism of action involves the inhibition of biotin (B1667282) biosynthesis, a critical metabolic pathway for the bacterium.[1] Specifically, this compound acts as a competitive inhibitor of biotin synthase (BioB), an essential enzyme in this pathway.[1] This targeted action disrupts the production of biotin, leading to the inhibition of bacterial growth. The selectivity of this compound for M. tuberculosis is attributed to its selective accumulation within these bacilli, reaching intracellular concentrations significantly higher than in other bacteria.[1]

Quantitative Analysis of this compound Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of Mycobacterium tuberculosis strains, including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) isolates. The data consistently demonstrates the potent activity of this compound against M. tuberculosis, irrespective of its resistance profile to other anti-tuberculous drugs. In stark contrast, this compound exhibits no significant activity against non-tuberculous mycobacteria (NTM).

Mycobacterium SpeciesStrain TypeMIC (µM)
Mycobacterium tuberculosis8 Drug-Sensitive Clinical Isolates0.096 - 6.2
Mycobacterium tuberculosisHN878 (Hypervirulent)0.096 - 6.2
Mycobacterium tuberculosisErdman0.096 - 6.2
Mycobacterium tuberculosis15 MDR and XDR Strains0.096 - 6.2
Non-Tuberculous MycobacteriaVarious> 1000

Data sourced from a study on (±)-acidomycin, another name for this compound.[1]

Mechanism of Action: Inhibition of Biotin Synthesis

This compound targets the final step in the biotin biosynthesis pathway by inhibiting the enzyme biotin synthase (BioB). This enzyme is responsible for inserting a sulfur atom into dethiobiotin (B101835) to form biotin. By competitively inhibiting BioB, this compound effectively halts the production of this essential cofactor.[1]

cluster_biotin_pathway Biotin Biosynthesis Pathway Dethiobiotin Dethiobiotin BioB Biotin Synthase (BioB) Dethiobiotin->BioB Substrate Biotin Biotin BioB->Biotin Product This compound This compound (Actithiazic Acid) This compound->BioB Inhibition

Caption: this compound inhibits the biotin synthesis pathway in Mycobacterium.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro activity of antimicrobial agents against Mycobacterium species. The following are detailed methodologies for two standard assays.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents against Mycobacterium.

  • Inoculum Preparation: A standardized inoculum of the Mycobacterium strain is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for a period of 7 to 21 days, depending on the growth rate of the mycobacterial species.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Agar (B569324) Dilution Method

The agar dilution method is another standard procedure for determining the MIC of antimicrobial agents against Mycobacterium.

  • Drug-Containing Media Preparation: The antimicrobial agent is incorporated into molten Middlebrook 7H10 or 7H11 agar at various concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized inoculum of the Mycobacterium strain is prepared and serially diluted.

  • Inoculation: A standardized volume of each dilution of the bacterial suspension is spotted onto the surface of the drug-containing agar plates and a drug-free control plate.

  • Incubation: The plates are incubated at 37°C for 21 days.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that inhibits more than 99% of the bacterial population compared to the drug-free control.[2]

cluster_workflow MIC Determination Workflow start Start: Prepare Mycobacterial Inoculum prepare_plates Prepare Serial Dilutions of this compound (in broth or on agar) start->prepare_plates inoculate Inoculate Plates with Standardized Mycobacterial Suspension prepare_plates->inoculate incubate Incubate at 37°C for 7-21 Days inoculate->incubate read_results Read and Record Growth Inhibition incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: General experimental workflow for MIC determination.

References

Head-to-Head Comparison: Mycobacidin and Ethionamide in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial research and development, particularly in the ongoing battle against Mycobacterium tuberculosis (M.tb), a thorough understanding of both novel and existing therapeutic agents is paramount. This guide provides a detailed comparative analysis of Mycobacidin, a naturally derived antitubercular agent, and Ethionamide (B1671405), a long-standing second-line therapy for multidrug-resistant tuberculosis (MDR-TB). This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and the experimental frameworks used to evaluate them.

At a Glance: Key Performance Metrics

The following tables summarize the available quantitative data for this compound and Ethionamide, providing a snapshot of their activity against M. tuberculosis.

Table 1: In Vitro Efficacy Against M. tuberculosis
Drug Minimum Inhibitory Concentration (MIC) Range (µg/mL)
This compound (Acidomycin)0.096 - 6.2 µM (approximately 0.02 - 1.3 µg/mL)[1]
Ethionamide0.3 - 1.25 µg/mL (for wild drug-susceptible strains)[2]
MICs can be significantly higher for resistant strains[3]
Table 2: Clinical Efficacy of Ethionamide in MDR-TB Patients
Study Parameter Result
Sputum Conversion Rate (in combination therapy)74.3% of patients achieved sputum conversion within six months[4]
A separate study reported a 98% sputum conversion rate in a regimen including ethionamide[5]
Impact of ResistancePatients with ethionamide-resistant MDR-TB had a significantly longer mean time to sputum smear negativity (75.18 days vs. 50.03 days for sensitive cases)[6]

Delving into the Mechanisms of Action

The distinct mechanisms by which this compound and Ethionamide exert their antimycobacterial effects are crucial for understanding their potential applications and limitations.

This compound functions by inhibiting biotin (B1667282) biosynthesis, a critical metabolic pathway for M. tuberculosis.[7] It specifically acts as a competitive inhibitor of biotin synthase (BioB), an enzyme essential for the final step in biotin synthesis.[1] This disruption of a vital metabolic pathway leads to bacterial growth inhibition.

Mycobacidin_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell Pimeloyl-ACP Pimeloyl-ACP BioF BioF Pimeloyl-ACP->BioF KAPA KAPA BioF->KAPA BioA BioA KAPA->BioA DAPA DAPA BioA->DAPA BioD BioD DAPA->BioD Dethiobiotin Dethiobiotin BioD->Dethiobiotin BioB BioB Dethiobiotin->BioB Biotin Biotin BioB->Biotin This compound This compound This compound->BioB

Figure 1: this compound's Mechanism of Action

Ethionamide, a prodrug, requires activation within the mycobacterial cell to become effective. It is activated by the monooxygenase EthA.[8] The activated form of ethionamide then inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid synthesis, a key component of the mycobacterial cell wall.[5]

Ethionamide_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell Ethionamide (Prodrug) Ethionamide (Prodrug) EthA EthA Ethionamide (Prodrug)->EthA Activated Ethionamide Activated Ethionamide EthA->Activated Ethionamide InhA InhA Activated Ethionamide->InhA Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity

Figure 2: Ethionamide's Mechanism of Action

Experimental Protocols

The evaluation of antimycobacterial agents relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of this compound and Ethionamide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of a drug's in vitro potency. A common method is the agar (B569324) dilution method based on the principle of proportions.[9]

Protocol:

  • Media Preparation: Middlebrook 7H10 or 7H11 agar medium is prepared.

  • Drug Dilution: The test drug (this compound or Ethionamide) is incorporated into the molten agar at various twofold serial dilutions.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared.

  • Inoculation: A defined number of colony-forming units (CFU) is inoculated onto the surface of the drug-containing and drug-free control plates.

  • Incubation: Plates are incubated at 37°C for approximately 21 days.

  • MIC Determination: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population's growth compared to the drug-free control.[9]

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for the in vitro assessment of a novel anti-tuberculosis compound.

Experimental_Workflow Compound Synthesis/Isolation Compound Synthesis/Isolation Primary Screening (MIC) Primary Screening (MIC) Compound Synthesis/Isolation->Primary Screening (MIC) Secondary Screening (MBC) Secondary Screening (MBC) Primary Screening (MIC)->Secondary Screening (MBC) Intracellular Activity Assay Intracellular Activity Assay Secondary Screening (MBC)->Intracellular Activity Assay Mechanism of Action Studies Mechanism of Action Studies Intracellular Activity Assay->Mechanism of Action Studies In Vivo Efficacy Studies (e.g., mouse model) In Vivo Efficacy Studies (e.g., mouse model) Mechanism of Action Studies->In Vivo Efficacy Studies (e.g., mouse model)

Figure 3: General Experimental Workflow
Sputum Smear Conversion Analysis in Clinical Studies

For clinical evaluation, particularly for drugs like Ethionamide used in MDR-TB treatment, sputum smear conversion is a key efficacy endpoint.

Protocol:

  • Patient Cohort: Patients with confirmed MDR-TB are enrolled in the study.

  • Treatment Regimen: Patients receive a standardized or individualized treatment regimen that includes the drug under investigation (e.g., Ethionamide).

  • Sputum Collection: Sputum samples are collected from patients at regular intervals (e.g., monthly).

  • Smear Microscopy: Sputum smears are prepared and stained (e.g., Ziehl-Neelsen stain) to detect acid-fast bacilli (AFB).

  • Culture: Sputum samples are also cultured on appropriate media (e.g., Löwenstein-Jensen medium) to confirm the presence or absence of viable M. tuberculosis.

  • Data Analysis: The time to the first of two consecutive negative sputum smears and cultures is determined for each patient. The proportion of patients achieving sputum conversion over time is calculated.

Conclusion

This comparative guide highlights the distinct profiles of this compound and Ethionamide. This compound, with its novel mechanism of action targeting biotin synthesis, presents an interesting avenue for new drug development, particularly given its potent in vitro activity. Ethionamide remains a valuable, albeit toxicity-prone, component of MDR-TB treatment regimens, with a well-established mechanism targeting mycolic acid synthesis. The provided experimental protocols and workflows offer a foundational understanding of the methodologies employed to generate the data that informs our understanding of these critical antitubercular agents. Further head-to-head preclinical and clinical studies would be invaluable in definitively positioning these compounds in the therapeutic arsenal (B13267) against tuberculosis.

References

Validating the Specificity of Mycobacidin for Biotin Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mycobacidin (also known as acidomycin) with other known inhibitors of biotin (B1667282) synthase (BioB). The data presented herein validates the specificity of this compound, particularly against Mycobacterium tuberculosis, highlighting its potential as a targeted therapeutic agent. This document outlines the experimental data supporting this specificity, details the methodologies for key experiments, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Comparative Analysis of Biotin Synthase Inhibitors

The following table summarizes the inhibitory activity of this compound and other compounds against biotin synthase from different organisms. The data clearly demonstrates the potent and selective inhibition of M. tuberculosis biotin synthase by this compound.

InhibitorTarget OrganismEnzymeInhibition Constant (Ki)Half Maximal Inhibitory Concentration (IC50)Minimum Inhibitory Concentration (MIC)Citation(s)
This compound (Acidomycin) Mycobacterium tuberculosisBiotin Synthase (BioB)~ 1 µM-0.096–6.2 µM[1][2]
Non-tuberculosis mycobacteria, Gram-positive and Gram-negative pathogensWhole-cell--> 1000 µM[1][2]
5'-Deoxyadenosine (B1664650) (dAH) Escherichia coliBiotin Synthase (BioB)20 µM~ 400 µM-
S-Adenosyl-L-homocysteine (AdoHcy) Escherichia coliBiotin Synthase (BioB)≤ 650 nM--
Amiclenomycin (B1667051) Mycobacterium tuberculosis7,8-diaminopelargonic acid synthase (BioA)Potent inhibitor--[3]

Key Findings:

  • This compound exhibits potent inhibitory activity against M. tuberculosis biotin synthase with a Ki value of approximately 1 µM.[1][2]

  • Whole-cell assays confirm the specificity of this compound, with MIC values against M. tuberculosis ranging from 0.096 to 6.2 µM, while showing minimal activity against a broad range of other bacteria (MIC > 1000 µM).[1][2]

  • In comparison, other known inhibitors of the biotin synthesis pathway, such as 5'-deoxyadenosine and S-Adenosyl-L-homocysteine, show different inhibitory profiles and are not reported to have the same level of specificity for M. tuberculosis.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Biotin Synthase Activity Assay using HPLC

This assay quantifies the enzymatic conversion of dethiobiotin (B101835) (DTB) to biotin, allowing for the determination of inhibitor potency (IC50 and Ki values).

Materials:

  • Purified biotin synthase (BioB)

  • Dethiobiotin (DTB)

  • S-adenosyl-L-methionine (SAM)

  • Dithiothreitol (DTT)

  • Sodium dithionite

  • Tris-HCl buffer (pH 7.5)

  • This compound and other test inhibitors

  • HPLC system with a C18 column

  • Methanol (B129727)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Mixture Preparation: In an anaerobic environment, prepare a reaction mixture containing Tris-HCl buffer, DTT, sodium dithionite, SAM, and the purified BioB enzyme.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixtures. A control reaction without any inhibitor should be included.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DTB.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures to pellet any precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of water with 0.1% TFA and methanol to separate DTB and biotin.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Quantify the amount of biotin produced by integrating the area under the corresponding peak and comparing it to a standard curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).

Protocol 2: Whole-Cell Antimicrobial Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an inhibitor required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial strains (e.g., M. tuberculosis, E. coli, etc.)

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9 for M. tuberculosis)

  • This compound and other test inhibitors

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria from a fresh culture.

  • Serial Dilution of Inhibitors: Prepare a series of two-fold serial dilutions of the test inhibitors in the growth medium directly in the 96-well microplates.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Incubation: Incubate the microplates under appropriate conditions (e.g., 37°C with shaking for E. coli; 37°C in a humidified incubator for M. tuberculosis for several days).

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Visualizing the Molecular Interactions and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the biotin synthesis pathway, the mechanism of inhibition by this compound, and the general workflow for validating inhibitor specificity.

Biotin_Synthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibition Inhibition Pimeloyl-CoA Pimeloyl-CoA KAPA KAPA Pimeloyl-CoA->KAPA BioF DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB BioB BioB This compound This compound This compound->BioB Inhibits

Figure 1. The biotin synthesis pathway and the inhibitory action of this compound on Biotin Synthase (BioB).

Inhibitor_Specificity_Workflow cluster_workflow Experimental Workflow for Validating Inhibitor Specificity Inhibitor_Screening Primary Screening of Potential Inhibitors In_Vitro_Assay In Vitro Enzymatic Assay (e.g., HPLC-based) Inhibitor_Screening->In_Vitro_Assay Determine_Potency Determine IC50 and Ki values In_Vitro_Assay->Determine_Potency Whole_Cell_Assay Whole-Cell Susceptibility Testing (MIC) Determine_Potency->Whole_Cell_Assay Comparative_Analysis Compare activity against target vs. non-target organisms Whole_Cell_Assay->Comparative_Analysis Specificity_Validation Validate Specificity Comparative_Analysis->Specificity_Validation

Figure 2. A generalized workflow for validating the specificity of an enzyme inhibitor.

This guide provides a solid foundation for understanding and validating the specificity of this compound for biotin synthase. The presented data and protocols can be utilized by researchers to further investigate this promising antibacterial agent and to develop novel therapeutics targeting the biotin synthesis pathway.

References

Assessing the In Vivo Efficacy of Mycobacidin in Animal Models of Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential in vivo efficacy of Mycobacidin for the treatment of tuberculosis (TB). Due to a lack of publicly available in vivo efficacy data for this compound in animal models, this document focuses on its established mechanism of action and presents a comparative framework using data from standard first-line anti-TB drugs, Isoniazid and Rifampicin (B610482). This guide also offers a detailed, generalized experimental protocol and workflow for assessing the in vivo efficacy of novel anti-TB compounds.

This compound: Mechanism of Action

This compound, also known as actithiazic acid, is a selective antibiotic agent against Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of biotin (B1667282) synthesis, a pathway essential for the growth and survival of the bacterium.[1][2][3] Biotin is a crucial cofactor for several carboxylase enzymes involved in fatty acid biosynthesis, which is vital for the construction of the unique and complex mycobacterial cell wall.[2][4]

This compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme that catalyzes the final step in the biotin biosynthesis pathway.[1][2] By blocking this enzyme, this compound effectively starves the bacteria of this essential vitamin, leading to the inhibition of growth. This targeted mechanism of action against a pathway absent in mammals makes it a theoretically attractive candidate for anti-TB drug development.[4]

Mycobacidin_Mechanism_of_Action This compound's Inhibition of Biotin Synthesis Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Drug This compound's Inhibition of Biotin Synthesis Pathway Dethiobiotin Dethiobiotin BioB Biotin Synthase (BioB) Dethiobiotin->BioB Substrate Biotin Biotin BioB->Biotin Catalyzes Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Biotin->Fatty_Acid_Biosynthesis Essential Cofactor Cell_Wall_Synthesis Cell Wall Synthesis Fatty_Acid_Biosynthesis->Cell_Wall_Synthesis Bacterial_Growth Bacterial Growth & Survival Cell_Wall_Synthesis->Bacterial_Growth This compound This compound (Actithiazic Acid) This compound->BioB Inhibits

Figure 1. Mechanism of action of this compound in M. tuberculosis.

Comparative In Vivo Efficacy of Standard Anti-TB Drugs

While in vivo data for this compound is unavailable, the following tables summarize the efficacy of the frontline anti-TB drugs, Isoniazid and Rifampicin, in murine models of tuberculosis. This data serves as a benchmark for the level of efficacy expected from a new anti-TB drug candidate. The primary endpoint for efficacy is the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleen of infected mice.

Table 1: In Vivo Efficacy of Isoniazid in Murine Models of TB

Animal ModelM. tuberculosis StrainTreatment Dose & DurationMean Log10 CFU Reduction (Lungs)Reference
BALB/c MiceErdman25 mg/kg/day via oral gavage for 2 & 3 weeksSignificantly reduced bacterial load (P < 0.05)[5]
C3H MiceH37Rv25 mg/kg/day for 13 daysReduced CFU below levels at the start of treatment[6]
Swiss MiceH37Rv25 mg/kg/day for 6 days~1.4 log10[7]
BALB/c MiceH37Rv25 mg/kg/day for 8 weeks~2 log10[8]

Table 2: In Vivo Efficacy of Rifampicin in Murine Models of TB

Animal ModelM. tuberculosis StrainTreatment Dose & DurationMean Log10 CFU Reduction (Lungs)Reference
BALB/c MiceH37Rv10 mg/kg/day (oral) for 25 days1.7 log10[9]
BALB/c MiceH37Rv20 mg/kg/day (oral) for 25 days1.8 log10[9]
C3H MiceH37Rv20 mg/kg/day for 13 daysReduced CFU below levels at the start of treatment[6]
BALB/c MiceH37Rv10 mg/kg/day for 8 weeks~2 log10[8]
BALB/c MiceH37RvHigh-dose (50 mg/kg) for 6 weeksUndetectable CFU counts[10]

Generalized Experimental Protocol for In Vivo Efficacy Assessment in a Murine Model

This section outlines a typical experimental protocol for evaluating the efficacy of a new anti-tuberculosis drug candidate in a mouse model.

3.1. Animal Model and Strain

  • Animal: Female BALB/c or C57BL/6 mice, 6-8 weeks old.[11]

  • Infection Strain: Mycobacterium tuberculosis H37Rv or Erdman strain.[5][6]

3.2. Infection Procedure

  • Mice are infected via the aerosol route using a calibrated inhalation exposure system to deliver a low dose of approximately 50-100 CFU per mouse lung.[5]

  • A subset of mice is sacrificed 24 hours post-infection to confirm the initial bacterial implantation in the lungs.

3.3. Treatment Regimen

  • Treatment is typically initiated 3-4 weeks post-infection when a chronic infection is established.[12]

  • The test compound (e.g., this compound) is administered orally or via a suitable route at various doses.

  • Control groups include untreated infected mice and mice treated with a standard-of-care drug like Isoniazid (25 mg/kg) or Rifampicin (10 mg/kg).[6][8]

  • Treatment is administered daily for a predefined period, often ranging from 2 to 8 weeks.[5][10]

3.4. Efficacy Evaluation

  • At specified time points during and after treatment, groups of mice are euthanized.

  • Lungs and spleens are aseptically removed and homogenized in sterile saline.

  • Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar (B569324) plates.

  • Plates are incubated at 37°C for 3-4 weeks, after which CFU are enumerated.

  • The efficacy of the treatment is determined by comparing the log10 CFU in the organs of treated mice to that of the untreated control group.

3.5. Statistical Analysis

  • Data are typically expressed as the mean log10 CFU ± standard deviation.

  • Statistical significance between groups is determined using appropriate tests such as one-way ANOVA followed by a post-hoc test.[13]

Generalized Experimental Workflow

The following diagram illustrates a standard workflow for the preclinical in vivo assessment of a novel anti-TB drug candidate.

In_Vivo_Efficacy_Workflow Generalized Workflow for In Vivo Efficacy Testing of Anti-TB Drugs cluster_Treatment Treatment Groups Start Start Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Start->Animal_Acclimatization Infection Aerosol Infection with M. tuberculosis Animal_Acclimatization->Infection Confirmation Confirmation of Initial Bacterial Load (Day 1) Infection->Confirmation Chronic_Phase Establishment of Chronic Infection (Weeks 3-4) Confirmation->Chronic_Phase Treatment_Initiation Initiation of Treatment Chronic_Phase->Treatment_Initiation Vehicle_Control Vehicle Control Positive_Control Positive Control (e.g., Isoniazid) Test_Compound Test Compound (e.g., this compound) - Dose 1 - Dose 2 - Dose n Efficacy_Assessment Efficacy Assessment (CFU Enumeration in Lungs/Spleen) Data_Analysis Data Analysis and Comparison with Controls Efficacy_Assessment->Data_Analysis End End Data_Analysis->End Test_Compound->Efficacy_Assessment

Figure 2. A generalized experimental workflow for assessing in vivo efficacy.

References

A Comparative Analysis of the Cytotoxicity of Mycobacidin and First-Line Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic profiles of the novel antitubercular candidate Mycobacidin against established first-line drugs: Isoniazid, Rifampicin, Pyrazinamide (B1679903), and Ethambutol. This analysis is based on available experimental data to inform early-stage drug development and safety assessment.

Executive Summary

The global fight against tuberculosis is hampered by the toxicity of existing first-line therapies. This guide offers a comparative overview of the in vitro cytotoxicity of this compound, a promising antitubercular agent, with Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. While quantitative cytotoxicity data for this compound in mammalian cell lines is not currently available, its known selective mechanism of action against Mycobacterium tuberculosis suggests a favorable safety profile. In contrast, the established first-line drugs exhibit varying degrees of cytotoxicity, primarily hepatotoxicity and ocular toxicity, supported by quantitative in vitro data. This guide presents a compilation of reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, details the experimental methodologies used to obtain this data, and visualizes the known cytotoxic signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of first-line antitubercular drugs in various mammalian cell lines. It is important to note the variability in cell lines, exposure times, and assay methods, which can influence the reported values.

CompoundCell LineIC50/CC50Exposure TimeAssay
Isoniazid HepG270 mM24 hoursATP Assay[1]
HepG2>200 µM72 hoursMTT Assay
Rifampicin HepG20.5 mM24 hoursATP Assay[1]
HepG225.5 µMNot SpecifiedMTT Assay
Vero>500 µM48 hoursMTT Assay
Pyrazinamide HepG21,184.3 ± 120.2 µg/mLNot SpecifiedNot Specified[2]
HepG284 mM24 hoursATP Assay[1]
Ethambutol Vero1470 µM72 hoursMTT Assay[3]
Vero641 µM48 hoursMTT Assay[3]
This compound Not AvailableNot AvailableNot AvailableNot Available

Note on this compound: Extensive searches for in vitro cytotoxicity data (IC50 or CC50 values) for this compound in mammalian cell lines did not yield any specific results. The available literature consistently emphasizes its selective inhibitory action against Mycobacterium tuberculosis by targeting biotin (B1667282) biosynthesis, a pathway that is distinct in mycobacteria compared to mammals. This selectivity is a strong indicator of potentially low cytotoxicity in host cells. However, the absence of direct experimental data necessitates further investigation to quantitatively assess its safety profile.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the following standard in vitro assays:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. The protocol generally involves:

  • Cell Seeding: Seeding a specific number of cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allowing them to adhere overnight.

  • Compound Exposure: Treating the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Adding MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Adding a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measuring the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

ATP Assay

This assay measures the amount of adenosine (B11128) triphosphate (ATP) present in a cell population, which is an indicator of metabolically active cells. The general procedure is as follows:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds in a similar manner to the MTT assay.

  • Cell Lysis: A reagent is added to lyse the cells and release ATP.

  • Luciferase Reaction: The released ATP is then used in a luciferase-catalyzed reaction that produces light.

  • Luminescence Measurement: The intensity of the emitted light is measured using a luminometer and is directly proportional to the ATP concentration and, therefore, the number of viable cells.

Signaling Pathways and Experimental Workflow

Cytotoxicity Mechanisms of First-Line Antitubercular Drugs

The cytotoxicity of Isoniazid, Rifampicin, and Pyrazinamide is often linked to the production of reactive metabolites in the liver, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. Ethambutol's primary toxicity is directed towards retinal ganglion cells, though the exact mechanism is still under investigation, it is thought to involve mitochondrial disruption.

Cytotoxicity_Pathways cluster_INH_RIF_PZA Isoniazid, Rifampicin, Pyrazinamide cluster_EMB Ethambutol Metabolism Metabolism in Liver (e.g., CYP450) Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis EMB Ethambutol Retinal_Ganglion_Cells Retinal Ganglion Cells EMB->Retinal_Ganglion_Cells EMB_Mitochondrial_Dysfunction Mitochondrial Dysfunction Retinal_Ganglion_Cells->EMB_Mitochondrial_Dysfunction EMB_Apoptosis Apoptosis EMB_Mitochondrial_Dysfunction->EMB_Apoptosis

Caption: Known cytotoxicity pathways of first-line antitubercular drugs.

Proposed Selective Mechanism of this compound

This compound's antitubercular activity stems from its specific inhibition of biotin synthase in Mycobacterium tuberculosis, an enzyme crucial for the synthesis of biotin, an essential cofactor. This target is not present in the same form in mammalian cells, which are unable to synthesize biotin and rely on external sources. This targeted mechanism is hypothesized to be the basis for its low cytotoxicity.

Mycobacidin_Mechanism cluster_Mtb Mycobacterium tuberculosis cluster_Mammalian Mammalian Cells This compound This compound Biotin_Synthase_Mtb Biotin Synthase This compound->Biotin_Synthase_Mtb Inhibits No_Target No Equivalent Target This compound->No_Target No significant interaction Biotin_Synthesis_Mtb Biotin Synthesis Mtb_Growth_Inhibition Inhibition of Growth Biotin_Synthesis_Mtb->Mtb_Growth_Inhibition Low_Cytotoxicity Low Cytotoxicity No_Target->Low_Cytotoxicity

Caption: Proposed selective mechanism of this compound.

General Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in a laboratory setting.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Culture (e.g., HepG2, Vero) Start->Cell_Culture Cell_Seeding Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Preparation Compound Dilution Series Compound_Exposure Expose Cells to Compound Compound_Preparation->Compound_Exposure Cell_Seeding->Compound_Exposure Incubation Incubate for a Defined Period (e.g., 24, 48, 72h) Compound_Exposure->Incubation Viability_Assay Perform Viability Assay (e.g., MTT, ATP) Incubation->Viability_Assay Data_Acquisition Measure Signal (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50/CC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

This comparative guide highlights the cytotoxic profiles of this compound and first-line antitubercular drugs. While Isoniazid, Rifampicin, and Pyrazinamide demonstrate dose-dependent cytotoxicity, primarily in liver cells, and Ethambutol shows toxicity towards retinal cells, this compound's selective mechanism of action suggests a potentially safer alternative. The conspicuous absence of quantitative cytotoxicity data for this compound underscores a critical gap in its preclinical assessment. Further in vitro and in vivo toxicological studies are imperative to validate the therapeutic potential of this compound and to provide a solid foundation for its progression in the drug development pipeline.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Mycobacidin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Mycobacidin (also known as Actithiazic acid or Acidomycin). Adherence to these guidelines is critical to ensure a safe laboratory environment and to prevent personal exposure and environmental contamination.

Immediate Safety and Hazard Information

This compound is an antitubercular agent that presents moderate health risks upon exposure. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these potential hazards, all handling of this compound must be conducted with the appropriate personal protective equipment (PPE) and within a controlled laboratory setting.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the required and recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Recommended Additional PPE
Weighing and Aliquoting (Solid Form) Laboratory Coat, Nitrile Gloves (double-gloving recommended), Safety Glasses with Side ShieldsFace shield, Respiratory Protection (N95 or higher)
Solution Preparation and Handling Laboratory Coat, Nitrile Gloves, Safety GogglesFace shield
Cell Culture and In Vitro Assays Laboratory Coat, Nitrile Gloves, Safety GlassesN/A
Spill Cleanup Laboratory Coat, Chemical-resistant Gloves (e.g., neoprene), Safety Goggles, Respiratory Protection (as needed based on spill size and ventilation)Disposable shoe covers

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards like this compound are present.[1] Nitrile gloves are a common choice for general laboratory use, offering protection against incidental chemical splashes.[1][2] For tasks with a higher risk of splashing, such as preparing corrosive baths or pouring large volumes of liquids, a face shield should be worn in addition to safety glasses or goggles.[1][3]

Procedural Guidance for Handling this compound

Engineering Controls:

  • Always handle solid this compound in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Ensure adequate ventilation in all areas where this compound solutions are prepared and used.

Work Practices:

  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of solid this compound within a chemical fume hood. Use anti-static weigh paper or a weigh boat to prevent dispersal of the powder.

  • Solubilization: Add solvent to the solid this compound slowly and carefully to avoid splashing. If sonication is required, ensure the vessel is securely capped.

  • Use: When using this compound solutions, avoid creating aerosols. Use appropriate pipetting techniques and minimize vigorous mixing.

  • Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with this compound. A 10% bleach solution followed by a water rinse is generally effective, but compatibility with all surfaces should be verified.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Disposal Plan for this compound Waste

Proper disposal of antibiotic waste is crucial to prevent environmental contamination and the development of antimicrobial resistance.[5][6] All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of accordingly.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
This compound Solutions Collect in a designated, sealed, and leak-proof hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container lined with a heavy-duty plastic bag.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste container immediately after use.

All hazardous waste must be handled and disposed of in accordance with institutional and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[5]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

start Start: Experiment Planning assess_hazards Assess Hazards of this compound (Skin/Eye/Respiratory Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Bench Paper) select_ppe->prepare_workspace weigh_solid Weigh Solid this compound prepare_workspace->weigh_solid prepare_solution Prepare this compound Solution weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Workspace and Equipment conduct_experiment->decontaminate dispose_waste Dispose of Hazardous Waste (Solid, Liquid, PPE) decontaminate->dispose_waste end End: Complete Documentation dispose_waste->end

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.